2-Methyl-4-nitrophenyl isothiocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isothiocyanato-2-methyl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-4-7(10(11)12)2-3-8(6)9-5-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWJPETZSUMXII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159531 | |
| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135805-96-8 | |
| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135805968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-nitrophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 135805-96-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Methyl-4-nitrophenyl isothiocyanate
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Methyl-4-nitrophenyl isothiocyanate. This compound, featuring a reactive isothiocyanate group and an electron-deficient nitrophenyl scaffold, serves as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into the practical utility of this reagent. We will explore its synthesis from readily available starting materials, delve into its characteristic reactions with various nucleophiles, and highlight its role in the generation of novel bioactive molecules, including potential therapeutic agents. All protocols are presented with a focus on causality and self-validation, supported by authoritative references.
Introduction
This compound is an aromatic organic compound characterized by the presence of three key functional groups: a methyl group, a nitro group, and an isothiocyanate group, all attached to a benzene ring. The interplay of these functionalities dictates its chemical behavior and renders it a valuable building block in synthetic chemistry. The electrophilic carbon atom of the isothiocyanate group is highly susceptible to nucleophilic attack, providing a reliable handle for the construction of thiourea, thiocarbamate, and other sulfur- and nitrogen-containing heterocyclic systems. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution and can also be reduced to an amino group, offering further avenues for molecular elaboration. Isothiocyanates, as a class of compounds, are of significant interest due to their prevalence in natural products and their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide aims to provide a detailed exploration of the chemical landscape of this compound, empowering researchers to leverage its properties in their synthetic endeavors.
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of a reagent is paramount for its effective and safe utilization in any experimental setting.
Structural and Molecular Data
The structural and molecular characteristics of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Structure | ||
| Molecular Formula | C₈H₆N₂O₂S | [3] |
| Molecular Weight | 194.21 g/mol | [3] |
| CAS Number | 135805-96-8 | [3] |
| IUPAC Name | 1-isothiocyanato-2-methyl-4-nitrobenzene | PubChem |
Physical Properties
The physical state and solubility of a compound are critical considerations for reaction setup and purification.
| Property | Value | Source(s) |
| Appearance | Off-white solid | ChemicalBook |
| Melting Point | 82°C | ChemicalBook |
| Boiling Point | 354.1°C at 760 mmHg | ChemicalBook |
| Solubility | Information not widely available, but expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. | General Chemical Knowledge |
Synthesis of this compound
The most common and practical approach for the synthesis of aryl isothiocyanates is the reaction of the corresponding primary amine with a thiocarbonyl transfer reagent. For this compound, the starting material is the readily available 2-methyl-4-nitroaniline. Two well-established methods are presented below.
Synthesis via Carbon Disulfide
This method involves the in-situ formation of a dithiocarbamate salt from the primary amine and carbon disulfide, followed by desulfurization to yield the isothiocyanate. This approach is often favored due to the lower toxicity of the reagents compared to thiophosgene.[4]
Diagram: Synthesis of this compound from 2-methyl-4-nitroaniline
Caption: One-pot synthesis of this compound.
Experimental Protocol: One-Pot Synthesis from 2-methyl-4-nitroaniline [4][5]
-
Reaction Setup: In a well-ventilated fume hood, to a stirred mixture of 2-methyl-4-nitroaniline (1 equivalent) and potassium carbonate (2 equivalents) in a biphasic solvent system of water and dichloromethane (1:1 v/v), add carbon disulfide (1.2 equivalents) dropwise at room temperature.
-
Dithiocarbamate Formation: Stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting amine.
-
Desulfurization: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of a desulfurylating agent, such as cyanuric chloride (TCT) (0.5 equivalents) or tosyl chloride (1.1 equivalents), in dichloromethane.[6]
-
Reaction Completion: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 1-2 hours, or until TLC analysis indicates the complete formation of the product.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as an off-white solid.
Synthesis via Thiophosgene
The reaction of primary amines with thiophosgene is a classic and highly effective method for the synthesis of isothiocyanates.[7][8] However, due to the high toxicity and volatility of thiophosgene, this method requires stringent safety precautions.
Experimental Protocol: Synthesis using Thiophosgene [8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve 2-methyl-4-nitroaniline (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform.
-
Base Addition: Add a base, such as triethylamine (2.2 equivalents) or calcium carbonate, to the solution to act as a hydrogen chloride scavenger.
-
Thiophosgene Addition: Cool the mixture to 0°C in an ice bath. Add a solution of thiophosgene (1.1 equivalents) in the same solvent dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Filter the reaction mixture to remove the precipitated salt of the base. Wash the filtrate with dilute hydrochloric acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the electrophilic nature of the central carbon atom of the isothiocyanate group (-N=C=S). This carbon is susceptible to attack by a wide range of nucleophiles, leading to the formation of diverse molecular architectures.
Reaction with Amines: Synthesis of Thiourea Derivatives
The reaction of isothiocyanates with primary and secondary amines is a robust and high-yielding method for the synthesis of N,N'-disubstituted thioureas. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including as anticancer and antimicrobial agents.[6][9]
Diagram: Synthesis of Thiourea Derivatives
Caption: General reaction scheme for the synthesis of thiourea derivatives.
Experimental Protocol: General Procedure for Thiourea Synthesis [7][9]
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane, tetrahydrofuran (THF), or ethanol.
-
Amine Addition: To the stirred solution, add the desired primary or secondary amine (1-1.2 equivalents) at room temperature. The reaction is often exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours, and the product often precipitates out of the solution. The progress can be monitored by TLC.
-
Product Isolation: If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry. If the product remains in solution, remove the solvent under reduced pressure.
-
Purification: The crude thiourea derivative can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
This reaction is highly versatile and has been employed in the synthesis of a wide array of thiourea derivatives with potential applications as kinase inhibitors and other therapeutic agents.
Reaction with Thiols: Synthesis of Dithiocarbamates
Thiols, being soft nucleophiles, readily react with the electrophilic carbon of the isothiocyanate group to form dithiocarbamate linkages.
Experimental Protocol: Synthesis of Dithiocarbamates
-
Reaction Setup: Dissolve this compound (1 equivalent) in an aprotic solvent like THF or acetonitrile.
-
Thiolate Formation: Add a base such as triethylamine or sodium hydride (1.1 equivalents) to a solution of the desired thiol (1 equivalent) in the same solvent to generate the thiolate in situ.
-
Nucleophilic Addition: Slowly add the isothiocyanate solution to the thiolate solution at room temperature.
-
Reaction Completion and Work-up: Stir the reaction mixture for 2-6 hours. After completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Role as an Intermediate in the Synthesis of Bioactive Molecules
This compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The isothiocyanate moiety provides a versatile handle for building molecular complexity, while the nitro group can be a pharmacophoric feature or a synthetic handle for further transformations.
Application in the Synthesis of Antitubercular Agents:
The thiourea linkage derived from isothiocyanates is a common motif in compounds with antitubercular activity. While direct synthesis of known drugs from this compound is not prominently documented, its structural analogues are utilized in the synthesis of compounds screened for antitubercular properties.[10][11][12][13][14] The general strategy involves reacting the isothiocyanate with various amine-containing heterocyclic scaffolds to generate a library of thiourea derivatives for biological evaluation.
Precursor to Kinase Inhibitors:
Many kinase inhibitors feature a urea or thiourea core to engage in hydrogen bonding interactions within the ATP-binding pocket of the enzyme. Although specific examples detailing the use of this compound in the synthesis of marketed kinase inhibitors like Dasatinib are not direct, the synthesis of Dasatinib analogues has been explored using related isothiocyanates.[3][15][16][17][18] The general synthetic approach would involve the reaction of this compound with an appropriate amino-heterocycle, which forms a key fragment of the target kinase inhibitor.
Synthesis of Benzothiazole Derivatives:
Isothiocyanates can serve as precursors for the synthesis of benzothiazoles, a class of heterocyclic compounds with a broad spectrum of biological activities.[2][19][20][21][22] One synthetic route involves the intramolecular cyclization of an ortho-mercapto-substituted thiourea, which can be formed from the corresponding ortho-aminothiophenol and an isothiocyanate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
In case of contact with skin, wash with plenty of water.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled, remove person to fresh air and keep comfortable for breathing.
-
Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
-
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a versatile and valuable chemical intermediate with a well-defined reactivity profile. Its ability to readily undergo nucleophilic addition reactions, particularly with amines to form thiourea derivatives, makes it a cornerstone reagent in the synthesis of a wide range of organic compounds. Its application in the generation of molecules with potential therapeutic value, especially in the areas of cancer and infectious diseases, underscores its importance in modern drug discovery and development. This guide has provided a detailed overview of its chemical properties, established synthetic protocols, and key applications, offering a solid foundation for researchers to effectively and safely incorporate this compound into their synthetic strategies.
References
-
Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. (2024). MDPI. [Link]
- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (n.d.).
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). PubMed Central. [Link]
-
A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. (2012). Beilstein Journal of Organic Chemistry. [Link]
- This compound - Safety D
- SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. (n.d.). Malaysian Journal of Analytical Sciences.
- Thiophosgene in Organic Synthesis. (n.d.).
- Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (n.d.).
-
Phenyl isothiocyanate. (n.d.). Organic Syntheses. [Link]
- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences.
- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. (n.d.). Der Pharma Chemica.
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Recent Advancement in the Synthesis of Isothiocyan
- A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. (n.d.).
- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Pharmaceutical Chemistry Journal.
- Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. (n.d.). PubMed Central.
- Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation P
- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). AIR Unimi.
- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. (n.d.). Springer.
- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).
- A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). (2017).
- Intermediates of Dasatinib. (n.d.). Manus Aktteva Biopharma LLP.
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- 12. Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Synthesis of 2-Methyl-4-nitrophenyl isothiocyanate from 2-methyl-4-nitroaniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Methyl-4-nitrophenyl isothiocyanate, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering an in-depth analysis of synthetic strategies, reaction mechanisms, and practical, field-proven experimental procedures. Emphasis is placed on methodologies that prioritize safety, efficiency, and scalability, particularly addressing the challenges associated with electron-deficient aromatic amines. This guide contrasts the classical thiophosgene route with the safer and more common dithiocarbamate pathway, providing a robust framework for successful synthesis and purification.
Introduction: The Significance of the Isothiocyanate Moiety
Isothiocyanates (R–N=C=S) are a class of organosulfur compounds characterized by their high reactivity and diverse biological activities.[1][2] This functional group is a cornerstone in the synthesis of a wide array of pharmaceuticals and bioactive molecules, acting as a versatile electrophilic synthon for constructing thioureas, carbamates, and various heterocyclic systems.[3] Their applications span from anticancer and antimicrobial agents to enzyme inhibitors.[4]
The target molecule, this compound, incorporates an electron-deficient nitro-aromatic system, making it a particularly interesting precursor for developing novel therapeutics and chemical probes. The successful and efficient synthesis of this compound is therefore a critical step in many discovery and development pipelines.
Strategic Overview: Selecting the Optimal Synthetic Pathway
The conversion of a primary amine to an isothiocyanate is a fundamental transformation in organic synthesis. Historically, two primary strategies have dominated this field:
-
The Thiophosgene (CSCl₂) Route: This is a direct and often high-yielding method where the primary amine reacts with thiophosgene, a highly reactive thiocarbonyl transfer agent.[4] However, the extreme toxicity and moisture sensitivity of thiophosgene present significant handling challenges and safety risks, making it unsuitable for many modern laboratories without specialized containment facilities.[5][6]
-
The Dithiocarbamate Salt Route: This two-step, one-pot approach has become the most common and preferred method.[4] It involves the reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. This intermediate is then decomposed by a desulfurizing agent to yield the final isothiocyanate product.[3] This method avoids the use of highly toxic reagents like thiophosgene and is generally applicable to a wide range of substrates, including electron-deficient anilines.[1]
Given the significant safety advantages and broad applicability, this guide will focus on the Dithiocarbamate Salt Route as the primary recommended pathway for synthesizing this compound.
The Dithiocarbamate Pathway: Mechanism and Rationale
The conversion of 2-methyl-4-nitroaniline to the corresponding isothiocyanate via the dithiocarbamate intermediate is a robust and well-established process. The reaction proceeds through two key stages:
-
Formation of the Dithiocarbamate Salt: The nucleophilic primary amine attacks the electrophilic carbon of carbon disulfide. A base, typically a tertiary amine like triethylamine (TEA), facilitates this process by deprotonating the resulting dithiocarbamic acid to form a stable triethylammonium dithiocarbamate salt. The electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amine, but the reaction proceeds efficiently under standard conditions.
-
Desulfurization of the Intermediate: The dithiocarbamate salt is then treated with a desulfurizing agent. This reagent facilitates the elimination of a sulfur atom and the formation of the isothiocyanate N=C=S bond. Several desulfurizing agents are effective, with p-toluenesulfonyl chloride (tosyl chloride) being a common and cost-effective choice.[7] It reacts with the dithiocarbamate to form an unstable intermediate that readily decomposes to the isothiocyanate, triethylammonium chloride, and other byproducts.
The overall reaction mechanism is depicted below.
Caption: Reaction mechanism for isothiocyanate synthesis via the dithiocarbamate pathway.
Detailed Experimental Protocol: Dithiocarbamate Route
This protocol provides a self-validating system for the synthesis of this compound. The causality behind each step is explained to ensure reproducibility and understanding.
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (Example Scale) | Molar Eq. | Notes |
| 2-Methyl-4-nitroaniline | C₇H₈N₂O₂ | 152.15 | 15.2 g | 1.0 | Starting material |
| Carbon Disulfide (CS₂) | CS₂ | 76.14 | 9.0 mL (11.4 g) | 1.5 | Use in a well-ventilated fume hood. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 28.0 mL (20.2 g) | 2.0 | Acts as a base. |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 21.0 g | 1.1 | Desulfurizing agent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 250 mL | - | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~100 mL | - | For aqueous work-up. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~100 mL | - | For aqueous work-up. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~100 mL | - | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Drying agent. |
| Silica Gel | SiO₂ | 60.08 | As needed | - | For column chromatography. |
| Hexanes/Ethyl Acetate | - | - | As needed | - | Eluent for chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-4-nitroaniline (1.0 eq.) in dichloromethane (250 mL). Cool the solution to 0 °C using an ice-water bath.
-
Rationale: Cooling the reaction mixture controls the initial exothermic reaction upon addition of reagents and minimizes potential side reactions.
-
-
Dithiocarbamate Salt Formation: To the stirred solution, add triethylamine (2.0 eq.) followed by the dropwise addition of carbon disulfide (1.5 eq.) over 15 minutes. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Rationale: Using excess CS₂ and TEA ensures complete formation of the dithiocarbamate salt. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting aniline.
-
-
Desulfurization: Re-cool the reaction mixture to 0 °C. Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise over 20 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature overnight (approx. 16 hours).
-
Rationale: The slow, cooled addition of tosyl chloride controls the exothermic decomposition of the dithiocarbamate salt. An overnight reaction ensures the desulfurization goes to completion.
-
-
Aqueous Work-up: Quench the reaction by adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (1 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Rationale: The acid wash removes residual triethylamine. The bicarbonate wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Rationale: Complete removal of water is crucial before solvent evaporation to prevent potential hydrolysis of the product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a hexanes/ethyl acetate gradient as the eluent.
-
Rationale: Chromatography is necessary to remove unreacted starting materials and byproducts, yielding the pure isothiocyanate. The characteristic sharp, pungent odor is indicative of the product-containing fractions.
-
Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy (a strong, characteristic N=C=S stretch appears around 2100 cm⁻¹), and mass spectrometry.
Alternative Method: The Thiophosgene Route (Expert Advisory)
While not recommended for general use, the thiophosgene method is a valid alternative for experienced chemists with appropriate safety infrastructure.
WARNING: Thiophosgene is extremely toxic, corrosive, and a lachrymator.[8] It must be handled exclusively in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full face protection.[5][9] An appropriate quenching solution (e.g., concentrated ammonia) should be readily available.
A general procedure involves dissolving 2-methyl-4-nitroaniline in a biphasic system (e.g., dichloromethane and water) with a base like calcium carbonate. A solution of thiophosgene in the organic solvent is then added dropwise at low temperature. The reaction is typically rapid. Work-up involves separating the layers, washing the organic phase, drying, and concentrating. Purification is performed as described previously.
Overall Synthesis and Purification Workflow
The following diagram visualizes the end-to-end workflow for the recommended dithiocarbamate protocol.
Caption: Experimental workflow for the synthesis and purification of the target compound.
Conclusion
The synthesis of this compound from its corresponding aniline is most effectively and safely achieved using the dithiocarbamate salt pathway. This method, which utilizes carbon disulfide and a desulfurizing agent such as p-toluenesulfonyl chloride, circumvents the significant hazards associated with thiophosgene while providing reliable and scalable access to this important chemical intermediate. The detailed protocol and mechanistic insights provided in this guide offer a robust foundation for researchers in drug discovery and chemical synthesis, enabling the consistent production of high-purity material for downstream applications.
References
-
Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60, 2839-2864. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
Manek Chemicals. (2020). Safety Measure to Follow When Working With Thiophosgene. [Link]
-
Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
- Patai, S. (Ed.). (2022).
-
Molecules. (2023). Synthesis of Isothiocyanates: An Update. [Link]
-
ChemTrack.org. Safety Guideline - Thiophosgene. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Thiophosgene 95-98%. [Link]
-
The Brückner Research Group. CB-LSOP-Thiophosgene. [Link]
-
ChemComm. Recent Advancement in the Synthesis of Isothiocyanates. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
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2-Methyl-4-nitrophenyl isothiocyanate CAS number 135805-96-8
An In-Depth Technical Guide to 2-Methyl-4-nitrophenyl isothiocyanate (CAS 135805-96-8): Properties, Synthesis, and Applications in Biochemical Research
This compound, identified by CAS number 135805-96-8, is an aromatic isothiocyanate compound of significant interest to researchers in proteomics, protein chemistry, and drug development. As a derivative of the canonical Edman reagent, phenyl isothiocyanate (PITC), this molecule is engineered for specific applications in peptide and protein analysis. The presence of a methyl group and a nitro group on the phenyl ring modifies the reactivity and spectroscopic properties of the molecule, offering potential advantages in the sequential analysis of amino acids.
The core utility of this reagent lies in the highly reactive isothiocyanate functional group (-N=C=S). This group serves as an electrophilic center, readily reacting with primary amines, most notably the N-terminal amino group of peptides and proteins. This reaction forms the basis of derivatization techniques aimed at sequencing, quantification, and structural characterization of proteins, a cornerstone of modern biochemical and pharmaceutical research.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, core applications, and broader implications in the field of drug discovery.
Physicochemical and Safety Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of this compound are summarized below.
Physicochemical Data
| Property | Value | Unit | Source(s) |
| CAS Number | 135805-96-8 | - | [3][4][5] |
| Molecular Formula | C₈H₆N₂O₂S | - | [3][5] |
| Molecular Weight | 194.21 | g/mol | [3][5] |
| Appearance | Off-white to yellow solid/crystalline powder | - | [5][6] |
| Melting Point | 82 | °C | [4][5][7] |
| Boiling Point | 354.1 | °C at 760 mmHg | [5][7] |
| Density | 1.28 | g/cm³ | [5][7] |
| Flash Point | 168 | °C | [5][7] |
| LogP (Octanol/Water) | 2.638 | - | [3] |
| Water Solubility (log₁₀WS) | -3.52 | mol/L | [3] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[8]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]
-
Precautions: Standard laboratory precautions are required.[5] This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[5] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[5] Contaminated clothing should be removed and washed before reuse.[5] In case of contact with eyes, rinse cautiously with water for several minutes.[5]
Synthesis and Chemical Reactivity
General Synthesis Routes
Aryl isothiocyanates are typically synthesized from their corresponding primary amines.[9][10][11] The most common and established method involves the reaction of a primary amine with carbon disulfide in the presence of a base to form an intermediate dithiocarbamate salt.[11] This salt is then treated with a desulfurizing agent, such as tosyl chloride or ethyl chloroformate, to yield the final isothiocyanate product.[9][11]
For this compound, the synthesis would logically start from 2-methyl-4-nitroaniline. This pathway ensures the precise placement of the methyl and nitro substituents on the aromatic ring.
Core Reactivity: The Isothiocyanate Moiety
The chemical behavior of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=S group. This carbon is susceptible to nucleophilic attack by primary and secondary amines. The reaction with a primary amine, such as the N-terminal α-amino group of a peptide, proceeds via a concerted mechanism to form a stable thiourea linkage.[12] This specific and high-yield reaction is the chemical foundation for its application in protein chemistry.
Caption: Reaction of an isothiocyanate with a primary amine.
Core Application: N-Terminal Peptide Sequencing
The primary application for which reagents like this compound are designed is the sequential degradation of peptides from the N-terminus, a process known as the Edman degradation.[2][13]
The Edman Degradation Principle
Developed by Pehr Edman, this technique allows for the determination of a protein's primary structure by sequentially removing one amino acid at a time from the amino end.[1][14] The classic method uses phenyl isothiocyanate (PITC) which reacts with the N-terminal amino group under alkaline conditions.[13] Subsequent treatment with anhydrous acid cleaves this first amino acid as a derivative, leaving the rest of the peptide chain intact for the next cycle.[13][14] The cleaved derivative is then converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is identified using chromatography.[13][15]
Workflow: Sequencing with this compound
The use of this compound follows the same principle but aims to enhance the detection of the resulting PTH-amino acid derivative. The electron-withdrawing nitro group acts as a strong chromophore, significantly improving detectability by UV-Vis spectrophotometry during High-Performance Liquid Chromatography (HPLC) analysis.
Caption: Workflow for one cycle of Edman degradation.
Detailed Experimental Protocol
The following is a generalized, self-validating protocol for the N-terminal derivatization and cleavage of a peptide sample.
Objective: To identify the N-terminal amino acid of a purified peptide sample.
Materials:
-
Purified peptide sample (10-100 picomoles)
-
Coupling Buffer: 5% Pyridine in water, pH adjusted to 9.0 with NaOH.
-
Reagent Solution: 5% this compound in pyridine.
-
Wash Solvent: Heptane/Ethyl Acetate (10:1).
-
Cleavage Reagent: Anhydrous Trifluoroacetic Acid (TFA).
-
Extraction Solvent: 1-Chlorobutane.
-
Conversion Solution: 25% aqueous TFA.
-
HPLC standards for all expected PTH-amino acids.
Methodology:
-
Sample Preparation:
-
Place the dried, purified peptide sample into a small reaction vial.
-
Dissolve the peptide in 20 µL of Coupling Buffer.
-
-
Step 1: Coupling Reaction
-
Add 30 µL of the Reagent Solution to the peptide solution.
-
Incubate the mixture at 50°C for 30 minutes. Causality: The alkaline pH ensures the N-terminal amino group is deprotonated and thus nucleophilic, while the elevated temperature accelerates the coupling reaction to form the phenylthiocarbamoyl (PTC) derivative.
-
After incubation, dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.
-
-
Washing:
-
Add 50 µL of Wash Solvent to the dried residue. Vortex and centrifuge.
-
Carefully remove and discard the supernatant. This step removes excess reagent and byproducts. Repeat twice. Trustworthiness: This wash is critical to prevent carryover that would interfere with subsequent analysis.
-
Dry the sample thoroughly after the final wash.
-
-
Step 2: Cleavage Reaction
-
Add 20 µL of anhydrous TFA to the dried PTC-peptide.
-
Incubate at 50°C for 10 minutes. Causality: The strong acid protonates the sulfur atom of the thiourea, catalyzing the cyclization and cleavage of the N-terminal residue as an anilinothiazolinone (ATZ) derivative.
-
-
Extraction and Separation:
-
Dry the sample under nitrogen to remove the TFA.
-
Add 50 µL of 1-Chlorobutane and vortex. The ATZ-amino acid is soluble in the organic solvent, while the remaining peptide (now one residue shorter) is not.
-
Transfer the 1-Chlorobutane layer containing the ATZ derivative to a new vial.
-
Dry the extracted ATZ-amino acid in a vacuum centrifuge. The remaining peptide can be retained for the next sequencing cycle.
-
-
Step 3: Conversion to PTH-Amino Acid
-
Add 25 µL of 25% aqueous TFA to the dried ATZ derivative.
-
Incubate at 65°C for 20 minutes. Causality: The aqueous acidic condition promotes the rearrangement of the unstable ATZ ring into the more stable phenylthiohydantoin (PTH) structure, which is suitable for HPLC analysis.
-
Dry the sample completely.
-
-
Step 4: Identification
-
Reconstitute the final PTH-amino acid derivative in a suitable HPLC solvent (e.g., 30% acetonitrile).
-
Analyze the sample by Reverse-Phase HPLC, comparing the retention time of the unknown peak to the retention times of known PTH-amino acid standards. Trustworthiness: Co-elution with a known standard provides definitive identification of the N-terminal residue.
-
Broader Implications in Drug Development
Beyond their use as analytical reagents, isothiocyanates as a chemical class have garnered significant attention for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[10][16][17]
The mechanism of action for these biological effects is also rooted in the electrophilic nature of the -N=C=S group.[18] Isothiocyanates can react with nucleophilic thiol groups (-SH) on cysteine residues within cellular proteins.[16] A key target is the protein Keap1, which sequesters the transcription factor Nrf2.[18] By modifying Keap1, isothiocyanates can promote the release and activation of Nrf2, leading to the upregulation of a suite of cytoprotective genes, including antioxidant and detoxification enzymes.[16][18]
Other mechanisms include the induction of apoptosis (programmed cell death) in cancer cells through the regulation of Bcl-2 family proteins and the activation of caspase pathways, as well as the inhibition of inflammatory pathways like NF-κB.[18][19][20] While this compound itself is primarily an analytical tool, its chemical scaffold is representative of a class of compounds with profound biological activities relevant to modern drug discovery programs.
Conclusion
This compound (CAS 135805-96-8) is a specialized chemical reagent whose value is derived from its precisely engineered structure. By incorporating a chromophoric nitro group into the classic phenyl isothiocyanate framework, it serves as an enhanced tool for the N-terminal sequencing of peptides and proteins via the Edman degradation. Its predictable reactivity, coupled with the robust and well-understood chemistry of the isothiocyanate group, makes it a reliable component in the analytical workflows that underpin proteomics research. Furthermore, as a member of the isothiocyanate family, it represents a class of molecules with significant and diverse biological activities, providing a conceptual link between analytical protein chemistry and the frontiers of therapeutic drug development.
References
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- Chemical Properties of 2-Methyl-4-nitrophenyl isothiocyan
- Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyan
- Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio.
- C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyan
- Cas 135805-96-8,2-METHYL-4-NITROPHENYL ISOTHIOCYAN
- Chemical Carboxyl-Terminal Sequence Analysis of Peptides and Proteins Using Tribenzylsilyl Isothiocyanate. (n.d.).
- Chemical carboxy-terminal sequence analysis of peptides using acetyl isothiocyan
- 2-METHYL-4-NITROPHENYL ISOTHIOCYAN
- Benzene,1-isothiocyanato-2-methyl-4-nitro-(CAS# 135805-96-8). (n.d.). Angene Chemical.
- 4-Nitrophenyl isothiocyan
- Edman degrad
- Edman degrad
- Analytical Method Summaries. (n.d.). Google Scholar.
- The Edman Degrad
- 4 Steps of Edman Degrad
- Isothiocyanates: a Review. (2018). Research Journal of Pharmacognosy.
- 2-Methyl-4-nitrophenyl isothiocyan
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (n.d.).
- Mechanism of action of isothiocyan
- This compound - Safety D
- 4-Nitrophenyl isothiocyan
- Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal.
- Recent Advancement in the Synthesis of Isothiocyan
- 4-Nitrophenyl isothiocyan
- Mechanism of action of isothiocyan
- Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights
- Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. (2018). PMC.
- The Chemistry Behind 4-Methyl-2-nitrophenyl Isothiocyanate: Synthesis and Applic
- 4-Methyl-2-nitrophenyl isothiocyan
- Synthesis of Isothiocyanates: An Upd
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC.
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- 11. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Mechanisms of Action of Isothiocyanates in Biological Systems
Abstract
Isothiocyanates (ITCs) are sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2][3][4] Over the past two decades, a substantial body of evidence has illuminated the potent chemopreventive and therapeutic properties of ITCs, positioning them as compounds of significant interest for researchers, scientists, and drug development professionals.[5][6][7] This technical guide provides a comprehensive overview of the core mechanisms through which ITCs exert their biological effects. We will delve into the molecular intricacies of their interaction with key cellular signaling pathways, including the canonical Keap1-Nrf2 antioxidant response, the induction of apoptosis and cell cycle arrest, and the modulation of inflammatory processes. This guide is designed to be a definitive resource, integrating mechanistic insights with validated experimental protocols to empower researchers in their exploration of ITC biology.
Introduction: The Chemistry and Bioavailability of Isothiocyanates
Isothiocyanates are characterized by the functional group –N=C=S. This electrophilic carbon atom is highly reactive, particularly towards nucleophilic thiol groups found in cysteine residues of proteins. This reactivity is central to many of their biological activities. In plants, ITCs exist as stable precursor molecules called glucosinolates.[3][4] When the plant tissue is damaged, for instance by chewing, the enzyme myrosinase is released and hydrolyzes the glucosinolates into glucose and an unstable aglycone, which then rearranges to form an isothiocyanate.[1][3][8] Common dietary ITCs include sulforaphane (SFN) from broccoli, phenethyl isothiocyanate (PEITC) from watercress, and allyl isothiocyanate (AITC) from mustard.[3][9]
Upon ingestion, ITCs are absorbed and can react with glutathione (GSH), a key cellular antioxidant, to form conjugates that are then metabolized through the mercapturic acid pathway.[10][11] This metabolic process influences their bioavailability and distribution to target tissues.[11]
The Canonical Mechanism: Keap1-Nrf2 Pathway Activation
The most extensively characterized mechanism of action for ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][12] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.[2][11][13]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[12] Keap1 is a cysteine-rich protein that acts as a sensor for electrophilic and oxidative stress.[12][14]
ITCs, being potent electrophiles, directly interact with and modify specific cysteine residues on Keap1.[13][14] This covalent modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction. Consequently, Nrf2 is stabilized, accumulates in the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby initiating their transcription.[11][12] This leads to an enhanced cellular defense against oxidative stress and carcinogens.[2][13]
Caption: ITC-mediated activation of the Nrf2 signaling pathway.
Experimental Workflow: Assessing Nrf2 Activation
A robust assessment of Nrf2 activation involves a multi-pronged approach:
-
Nuclear Translocation of Nrf2 (Western Blot): This is a direct measure of Nrf2 activation.
-
Target Gene Expression (RT-qPCR): Quantifies the transcriptional upregulation of Nrf2-dependent genes.
-
Reporter Gene Assay: Provides a functional readout of ARE-driven transcription.[15]
Caption: Experimental workflow for validating Nrf2 pathway activation.
Induction of Apoptosis and Cell Cycle Arrest
A key component of the anticancer activity of ITCs is their ability to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells.[5][6][8][16][17]
Apoptosis Induction
ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] A common mechanism involves the generation of reactive oxygen species (ROS) within cancer cells.[18][19] This oxidative stress leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm.[17][20][21]
Cytosolic cytochrome c then forms a complex with Apaf-1, leading to the activation of caspase-9, an initiator caspase.[20] Caspase-9, in turn, activates effector caspases like caspase-3, which execute the final stages of apoptosis by cleaving key cellular substrates.[19][20][22] ITCs have also been shown to modulate the expression of Bcl-2 family proteins, downregulating anti-apoptotic members (e.g., Bcl-2, Bcl-XL) and upregulating pro-apoptotic members (e.g., Bax).[17][23]
Sources
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- 3. aacrjournals.org [aacrjournals.org]
- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Mechanism of action of phenethylisothiocyanate and other reactive oxygen species-inducing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells [frontiersin.org]
- 20. Allyl isothiocyanate triggers G2/M phase arrest and apoptosis in human brain malignant glioma GBM 8401 cells through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phenethyl Isothiocyanate (PEITC) Inhibits the Growth of Human Oral Squamous Carcinoma HSC-3 Cells through G 0/G 1 Phase Arrest and Mitochondria-Mediated Apoptotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to the Solubility of 2-Methyl-4-nitrophenyl isothiocyanate in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Methyl-4-nitrophenyl isothiocyanate (CAS No. 135805-96-8). Recognizing the scarcity of published quantitative solubility data for this specific compound, this document emphasizes a predictive approach based on its physicochemical properties and provides robust, field-proven experimental protocols for its precise determination. This resource is intended for researchers, scientists, and drug development professionals who require accurate solubility data for process development, reaction optimization, formulation, and quality control.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound is a bifunctional organic compound featuring a reactive isothiocyanate group and a nitro-activated aromatic ring.[1][2] Its structural attributes make it a valuable intermediate in the synthesis of various bioactive molecules and chemical probes.[3] The isothiocyanate moiety is known for its ability to react with primary amines, a cornerstone of bioconjugation and the synthesis of thiourea derivatives.
The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in a laboratory or industrial setting. Proper solvent selection is paramount for:
-
Reaction Kinetics and Yield: Ensuring the compound is fully dissolved in a reaction medium is crucial for achieving optimal reaction rates and product yields.
-
Purification and Crystallization: The differential solubility of the compound and its impurities in various solvents is the basis for effective purification by crystallization.
-
Formulation and Dosing: For applications in drug discovery and development, understanding solubility is essential for creating stable formulations and accurate dosing solutions.
-
Analytical Characterization: Techniques such as chromatography and spectroscopy often require the compound to be dissolved in a suitable solvent.
Given its molecular structure, which includes both a somewhat polar nitro group and a nonpolar methyl-substituted phenyl ring, its solubility is expected to vary significantly across the spectrum of organic solvents.
Physicochemical Properties and Predicted Solubility Profile
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [1][2] |
| Molecular Weight | 194.21 g/mol | [1][2] |
| Physical State | Off-white solid | [2] |
| Melting Point | 82 °C | [2] |
| Octanol/Water Partition Coefficient (logP) | 3.5 | [1][4] |
| Log10 of Water Solubility (log₁₀WS) | -3.1 | [4] |
The high logP value of 3.5 indicates that this compound is significantly more soluble in nonpolar solvents like octanol than in water.[1][4] The log₁₀WS of -3.1 corresponds to a water solubility of approximately 0.00079 mol/L, confirming its poor aqueous solubility.
Based on the principle of "like dissolves like," the following solubility trends can be predicted:[5]
-
High Solubility: Expected in polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate, as well as in chlorinated solvents like dichloromethane and chloroform. Toluene is also a likely good solvent, as a related compound, 4-Nitrophenyl isothiocyanate, is soluble in it.[6]
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While the compound can accept hydrogen bonds, it cannot donate them, which may limit its interaction with these solvents compared to polar aprotic ones.[7]
-
Low to Insoluble: Expected in nonpolar aliphatic solvents such as hexane and cyclohexane.[7] It is practically insoluble in water.[4]
Experimental Determination of Solubility: A Validated Protocol
The absence of published data necessitates a reliable experimental approach to quantify the solubility of this compound. The isothermal shake-flask method is a gold-standard technique for this purpose.[5] This protocol outlines a self-validating system for obtaining accurate and reproducible solubility data.
Rationale for Method Selection
The isothermal shake-flask method allows a solute and solvent to reach equilibrium at a constant temperature, providing a true measure of saturation solubility. Subsequent analysis of the saturated solution by a validated analytical technique, such as UV-Vis spectrophotometry or gravimetric analysis, ensures accuracy. UV-Vis spectrophotometry is particularly well-suited due to the chromophore (the nitrophenyl group) present in the target molecule, which allows for sensitive and accurate concentration determination.
Workflow for Solubility Determination
The following diagram outlines the logical workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination using the isothermal shake-flask method.
Detailed Step-by-Step Methodology
Part 1: Calibration Curve Generation (for UV-Vis Analysis)
-
Prepare a Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a Class A volumetric flask using the solvent of interest to create a stock solution of known concentration.
-
Create Serial Dilutions: Perform a series of accurate serial dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.
-
Measure Absorbance: Using a calibrated UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a good linear fit, which is essential for accurate concentration determination.
Part 2: Isothermal Equilibrium and Sample Analysis
-
Sample Preparation: To a series of vials, add an excess amount of this compound. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.
-
Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Extraction: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE) to prevent any undissolved solid from being transferred.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the previously generated calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λ_max.
-
Solubility Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.
Data Summary and Interpretation
As quantitative data is generated through the protocol described above, it should be compiled into a clear, structured table for easy comparison and interpretation.
Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example)
| Solvent | Dielectric Constant | Solubility (g/L) | Solubility (mol/L) |
| Dichloromethane | 8.93 | [Insert Data] | [Insert Data] |
| Acetone | 20.7 | [Insert Data] | [Insert Data] |
| Acetonitrile | 37.5 | [Insert Data] | [Insert Data] |
| Ethyl Acetate | 6.02 | [Insert Data] | [Insert Data] |
| Ethanol | 24.5 | [Insert Data] | [Insert Data] |
| Toluene | 2.38 | [Insert Data] | [Insert Data] |
| Hexane | 1.88 | [Insert Data] | [Insert Data] |
This structured presentation allows researchers to correlate solubility with solvent properties like polarity (indicated by the dielectric constant) and make informed decisions for their specific applications.
Conclusion
While published quantitative solubility data for this compound is limited, a thorough understanding of its physicochemical properties allows for a strong predictive assessment of its solubility profile. This guide provides the necessary theoretical foundation and, more critically, a detailed, validated experimental protocol to empower researchers to generate high-quality, reliable solubility data. By following the outlined procedures, scientists and developers can make informed decisions regarding solvent selection, leading to optimized synthetic processes, effective purification strategies, and stable formulations.
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 135805-96-8). Retrieved from [Link]
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Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
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-
Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene? Retrieved from [Link]
-
The Chemistry Behind 4-Methyl-2-nitrophenyl Isothiocyanate: Synthesis and Applications. (2025, October 26). Retrieved from [Link]
-
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-nitrophenyl isothiocyanate
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2-Methyl-4-nitrophenyl isothiocyanate. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural and electronic properties of this molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and supported by data from analogous compounds, offering a robust framework for characterization.
Molecular Structure and Overview
This compound (C₈H₆N₂O₂S) is an aromatic compound featuring a benzene ring substituted with a methyl group, a nitro group, and an isothiocyanate functional group. The strategic placement of these substituents dictates the molecule's reactivity and its distinct spectroscopic signature. Understanding this signature is paramount for its identification, purity assessment, and elucidation of its role in chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each atom.
¹H NMR Spectroscopy: Probing the Proton Environment
Experimental Protocol:
A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is typically recorded on a 400 or 500 MHz spectrometer.
Anticipated ¹H NMR Data:
The aromatic region of the ¹H NMR spectrum is expected to show a complex splitting pattern due to the spin-spin coupling of the three adjacent protons on the benzene ring. The electron-withdrawing nature of the nitro and isothiocyanate groups, along with the electron-donating methyl group, will significantly influence the chemical shifts.
| Proton Assignment | Anticipated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.10 | d | ~2.0 |
| H-5 | ~7.95 | dd | ~8.5, 2.0 |
| H-6 | ~7.40 | d | ~8.5 |
| -CH₃ | ~2.60 | s | - |
Interpretation and Rationale:
-
H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded aromatic proton, appearing at the furthest downfield position. It is expected to be a doublet due to coupling with H-5.
-
H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. Its chemical shift is influenced by both the meta nitro group and the ortho methyl group.
-
H-6: This proton is ortho to the methyl group and will be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-5.
-
-CH₃: The methyl protons will appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift around 2.60 ppm is characteristic of a methyl group attached to an aromatic ring.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired from the same sample prepared for ¹H NMR analysis, using a broadband proton-decoupled pulse sequence. A higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Anticipated ¹³C NMR Data:
The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.
| Carbon Assignment | Anticipated Chemical Shift (δ, ppm) |
| C-NCS | ~140 |
| C-4 (C-NO₂) | ~148 |
| C-2 (C-CH₃) | ~135 |
| C-1 (C-NCS) | ~132 |
| C-6 | ~128 |
| C-5 | ~125 |
| C-3 | ~120 |
| -CH₃ | ~18 |
Interpretation and Rationale:
-
C-NCS: The carbon of the isothiocyanate group is characteristically found in the downfield region of the spectrum.
-
C-4 (C-NO₂): The carbon atom attached to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at a very downfield position.
-
C-2 (C-CH₃) and C-1 (C-NCS): These quaternary carbons will have their chemical shifts influenced by their respective substituents. Their signals are typically of lower intensity compared to the protonated carbons.
-
Aromatic CH Carbons (C-3, C-5, C-6): The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.
-
-CH₃: The methyl carbon will appear in the upfield region of the spectrum, which is typical for sp³-hybridized carbons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Experimental Protocol:
An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~2100-2000 | Asymmetric stretch of -N=C=S | Strong, Sharp |
| ~1520 and ~1345 | Asymmetric and symmetric stretch of -NO₂ | Strong |
| ~1600 and ~1475 | C=C stretching in aromatic ring | Medium |
| ~2920 | C-H stretch of -CH₃ | Weak |
Interpretation and Rationale:
The IR spectrum provides a diagnostic fingerprint of the functional groups present in the molecule.
-
Isothiocyanate (-NCS) Stretch: The most characteristic absorption in the IR spectrum of an isothiocyanate is the strong and sharp band for the asymmetric stretch of the -N=C=S group, which appears in the region of 2100-2000 cm⁻¹.[1]
-
Nitro (-NO₂) Stretches: The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations.
-
Aromatic C=C Stretches: The absorptions in the 1600-1475 cm⁻¹ region are indicative of the carbon-carbon double bond vibrations within the benzene ring.
-
C-H Stretches: The weak absorption around 2920 cm⁻¹ corresponds to the stretching vibration of the C-H bonds in the methyl group.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Experimental Protocol:
Mass spectral data can be obtained using various ionization techniques, with Electron Ionization (EI) being a common method for this type of molecule. The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated based on their mass-to-charge ratio (m/z).
Anticipated Mass Spectrum Data:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound, which is approximately 194 g/mol .[2][3][4]
-
Major Fragmentation Pathways: The fragmentation pattern provides valuable structural information.
Interpretation of Fragmentation:
The molecular ion of this compound is expected to undergo characteristic fragmentation pathways.
Sources
The Dual Nature of the Nitroaromatic Moiety: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist Name]
Abstract
Nitroaromatic compounds, a class of molecules defined by the presence of one or more nitro groups attached to an aromatic ring, occupy a pivotal yet paradoxical position in the landscape of pharmacology and toxicology.[1][2][3] Their potent and diverse biological activities, ranging from antimicrobial and anticancer to antiparasitic and anti-Parkinsonian, are often intrinsically linked to a double-edged sword: the very chemical properties that confer therapeutic efficacy can also lead to significant toxicity.[1][2][3][4][5] This in-depth technical guide provides a comprehensive exploration of the core principles governing the biological activities of nitroaromatic compounds. We will delve into the critical role of bioreductive activation, dissect the mechanisms of action across various therapeutic areas, and detail the experimental methodologies essential for their evaluation. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of this fascinating and challenging class of molecules.
The Chemistry of Bioactivation: The Nitro Group as a Latent Reactive Warhead
The biological activity of the vast majority of nitroaromatic compounds is not inherent to the parent molecule itself. Instead, these compounds function as prodrugs, requiring metabolic activation to unleash their cytotoxic or pharmacological effects.[6][7][8] This bioactivation is centered on the reductive metabolism of the nitro group, a process that transforms a relatively stable and electron-withdrawing moiety into a cascade of highly reactive intermediates.[4][9][10]
The Central Role of Nitroreductases
The key players in this activation process are a diverse family of enzymes known as nitroreductases (NTRs) .[9][11][12] These NAD(P)H-dependent flavoenzymes are found across a wide range of organisms, from bacteria and protozoa to mammalian cells, particularly in hypoxic (low oxygen) environments.[9][11] The presence and specific type of nitroreductase are critical determinants of a nitroaromatic compound's selective toxicity.
There are two primary classes of nitroreductases, distinguished by their sensitivity to oxygen:
-
Type I Nitroreductases (Oxygen-Insensitive): These enzymes catalyze the sequential two-electron reduction of the nitro group, proceeding through nitroso and hydroxylamino intermediates to ultimately form the corresponding amine.[11] This process is generally considered the primary pathway for the activation of many nitroaromatic drugs.
-
Type II Nitroreductases (Oxygen-Sensitive): These enzymes catalyze a single-electron reduction to form a nitro anion radical.[11] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide anions, leading to oxidative stress.[1][11]
The differential expression of these enzymes between host and pathogen, or between normal and cancerous tissues, forms the basis for the selective therapeutic action of many nitroaromatic compounds.
The Cascade of Reactive Intermediates
The reduction of the nitro group generates a series of highly reactive and cytotoxic species that are the ultimate effectors of biological activity.
Caption: Bioreductive activation of nitroaromatic compounds.
These intermediates, particularly the nitroso and hydroxylamino derivatives, are potent electrophiles capable of covalently modifying critical cellular macromolecules, including DNA, proteins, and lipids, leading to widespread cellular damage and death.[4][13]
A Spectrum of Biological Activities: From Killing Microbes to Fighting Cancer
The unique mechanism of bioreductive activation endows nitroaromatic compounds with a broad spectrum of biological activities, making them valuable therapeutic agents in various medical fields.[1][2][13]
Antimicrobial Activity: A Cornerstone of Infectious Disease Treatment
Nitroaromatic compounds have a long and successful history as antimicrobial agents, particularly against anaerobic bacteria and protozoan parasites.[1][6][7]
-
Antibacterial Agents: Metronidazole, a 5-nitroimidazole, is a frontline treatment for infections caused by anaerobic bacteria and certain parasites.[2][6] Its selective toxicity arises from the fact that the anaerobic metabolism of these organisms provides the low redox potential necessary for the reductive activation of the nitro group. Other notable nitroaromatic antibiotics include nitrofurantoin, used for urinary tract infections, and chloramphenicol, a broad-spectrum antibiotic.[4][14]
-
Antiparasitic Agents: Nifurtimox and benznidazole are crucial drugs for the treatment of Chagas disease, caused by the protozoan Trypanosoma cruzi.[1] These compounds are activated by a parasite-specific type I nitroreductase, leading to the generation of reactive species that are lethal to the parasite.[1]
Table 1: Representative Nitroaromatic Antimicrobial Agents
| Compound | Class | Spectrum of Activity |
| Metronidazole | 5-Nitroimidazole | Anaerobic bacteria, protozoa (e.g., Trichomonas vaginalis, Giardia lamblia)[6] |
| Nitrofurantoin | Nitrofuran | Gram-positive and Gram-negative bacteria causing urinary tract infections[14] |
| Nifurtimox | Nitrofuran | Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (African trypanosomiasis)[1] |
| Benznidazole | 2-Nitroimidazole | Trypanosoma cruzi (Chagas disease)[1] |
Anticancer Activity: Exploiting the Hypoxic Tumor Microenvironment
The hypoxic (low oxygen) conditions characteristic of solid tumors provide a unique opportunity for the targeted activation of nitroaromatic compounds.[4][15]
-
Hypoxia-Activated Prodrugs (HAPs): Nitroaromatic compounds can be designed as HAPs that are selectively reduced to their cytotoxic forms by nitroreductases that are overexpressed in hypoxic tumor cells.[12] This approach, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT), involves delivering a gene encoding a bacterial nitroreductase to tumor cells, followed by the administration of a non-toxic nitroaromatic prodrug. The enzyme expressed within the tumor then activates the prodrug locally, leading to targeted tumor cell killing.
-
Alkylating Agents: Some nitroaromatic compounds possess intrinsic alkylating properties that are enhanced upon bioreduction of the nitro group.[15][16][17] These agents can form covalent bonds with DNA, leading to DNA damage and apoptosis.
Several nitroaromatic compounds have been investigated in clinical trials as potential anticancer agents.[18] For instance, flutamide and nilutamide are non-steroidal antiandrogens used in the treatment of prostate cancer.[14]
Other Therapeutic Applications
The biological activities of nitroaromatic compounds extend beyond antimicrobial and anticancer effects.
-
Anti-Parkinson's Disease: Entacapone and tolcapone are catechol-O-methyltransferase (COMT) inhibitors used as adjuncts in the treatment of Parkinson's disease.[14] They help to increase the bioavailability of levodopa, a precursor to dopamine.
-
Benzodiazepines: Several benzodiazepines, such as nitrazepam, clonazepam, and flunitrazepam, contain a nitro group and are used for their sedative, anxiolytic, and anticonvulsant properties.[14]
The Shadow Side: Toxicity and Mutagenicity
The very reactivity that makes nitroaromatic compounds effective therapeutic agents is also the source of their potential toxicity.[1][4][19]
-
Mutagenicity and Genotoxicity: The reactive intermediates generated during bioreduction can directly damage DNA, leading to mutations and potential carcinogenicity.[1][4][20] The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds.
-
Oxidative Stress: The futile cycling of Type II nitroreductases can lead to the excessive production of reactive oxygen species (ROS), overwhelming the cell's antioxidant defenses and causing oxidative stress.[1][4] This can result in damage to lipids, proteins, and DNA.
-
Hepatotoxicity: Some nitroaromatic drugs, such as tolcapone, have been associated with severe liver toxicity.[14]
The toxic potential of nitroaromatic compounds is a major consideration in their development and clinical use. Structure-activity relationship (SAR) studies are crucial for designing new compounds with improved therapeutic indices, maximizing efficacy while minimizing toxicity.
Experimental Methodologies for the Evaluation of Nitroaromatic Compounds
A robust and multi-faceted experimental approach is essential to fully characterize the biological activities and toxicological profile of nitroaromatic compounds.
In Vitro Assays
-
Antimicrobial Susceptibility Testing:
-
Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.
-
Disk Diffusion: This qualitative method assesses the susceptibility of a microorganism to a compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
-
-
Cytotoxicity Assays:
-
MTT/XTT Assays: These colorimetric assays measure cell viability based on the metabolic activity of the cells.
-
Clonogenic Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival.[18]
-
-
Genotoxicity and Mutagenicity Assays:
-
Ames Test: This bacterial reverse mutation assay is used to detect the mutagenic potential of a compound.
-
Comet Assay (Single Cell Gel Electrophoresis): This assay detects DNA damage in individual cells.
-
-
Enzyme Inhibition Assays: These assays are used to determine the inhibitory activity of a compound against specific enzymes, such as nitroreductases or COMT.
In Vivo Models
-
Animal Models of Infection: These models are used to evaluate the efficacy of antimicrobial compounds in a living organism.
-
Xenograft Tumor Models: These models, in which human tumor cells are implanted into immunodeficient mice, are widely used to assess the in vivo antitumor activity of new drug candidates.[16][17][21]
Caption: A generalized experimental workflow for evaluating nitroaromatic compounds.
Conclusion and Future Perspectives
Nitroaromatic compounds represent a rich and enduring source of biologically active molecules with significant therapeutic potential.[2][22][23] Their unique mechanism of bioreductive activation provides a powerful tool for achieving selective toxicity against a wide range of pathogens and cancer cells. However, the inherent link between their activity and potential toxicity necessitates a careful and comprehensive approach to their design, evaluation, and clinical application.
Future research in this field will likely focus on several key areas:
-
Development of Novel Nitroreductase-Prodrug Systems: The design of new enzyme-prodrug combinations with enhanced specificity and efficiency for cancer therapy.
-
Rational Drug Design: The use of computational modeling and SAR studies to design new nitroaromatic compounds with improved safety profiles.
-
Repurposing of Existing Drugs: The exploration of new therapeutic applications for existing nitroaromatic drugs.[6][7]
By continuing to unravel the intricate biological activities of nitroaromatic compounds, the scientific community can harness their therapeutic power while mitigating their risks, ultimately leading to the development of new and effective treatments for a wide range of human diseases.
References
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Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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Bastrakov, M., & Starosotnikov, A. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals. [Link]
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Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]
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Lopes, L. G., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Ackerley, D. F. (n.d.). Bacterial Nitroreductase Enzymes. Ackerley Lab. [Link]
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Lopes, L. G., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Viodrescu, E., et al. (1983). Correlation of kinetic parameters of nitroreductase enzymes with redox properties of nitroaromatic compounds. Archives of Biochemistry and Biophysics. [Link]
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Lopes, L. G., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Pérez-Reinado, E., et al. (2006). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Penning, T. M., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. [Link]
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Rice, K. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules. [Link]
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Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
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Olender, D., et al. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
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N/A. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. [Link]
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Bailey, H. C., & Spanggord, R. J. (1983). The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals. Aquatic Toxicology and Hazard Assessment: Sixth Symposium. [Link]
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Noriega, S., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Oriental Journal of Chemistry. [Link]
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Abreu, P. A., et al. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. LASSBio. [Link]
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N/A. (2022). Scientists from the Zelinsky Institute published a review on the synthesis of bioactive nitro compounds. N. D. Zelinsky Institute of Organic Chemistry. [Link]
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Kovacic, P., & Somanathan, R. (2014). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Journal of Applied Toxicology. [Link]
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Various Authors. (2021-2025). General classes of biologically active nitroaromatic compounds. ResearchGate. [Link]
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Various Authors. (2025). Examples of nitroaromatic compounds in clinical trials as antitumor agents. ResearchGate. [Link]
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Petering, D. H. (1981). The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development. [Link]
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Boechat, N., et al. (2021). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
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Lopes, L. G., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. [Link]
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Various Authors. (2023). Timeline showing the nitroaromatic drugs approved until 2023. ResearchGate. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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Synthetic Routes to Aryl Isothiocyanates: A Comprehensive Technical Guide for the Modern Chemist
Introduction: The Enduring Significance of the Isothiocyanate Moiety
The aryl isothiocyanate functional group (Ar-N=C=S) is a cornerstone in synthetic chemistry, prized for its versatile reactivity and significant presence in biologically active molecules. From their role as key intermediates in the synthesis of pharmaceuticals and agrochemicals to their natural occurrence in cruciferous vegetables with potent anticancer properties, the demand for efficient and robust methods for their preparation remains high.[1] This guide provides an in-depth exploration of the most reliable and field-proven synthetic routes to aryl isothiocyanates, offering researchers, scientists, and drug development professionals a comprehensive resource replete with mechanistic insights, detailed experimental protocols, and comparative data to inform their synthetic strategies. We will delve into the nuances of experimental design, explaining the rationale behind procedural choices to empower chemists with a deeper understanding of these transformative reactions.
Core Synthetic Strategy: The Dithiocarbamate Pathway
The most prevalent and versatile approach to aryl isothiocyanates commences with the reaction of a primary aryl amine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. This salt is typically generated in situ and subsequently treated with a desulfurizing agent to induce elimination, yielding the desired isothiocyanate.[1] The choice of both the base and the desulfurizing agent is critical and dictates the reaction's efficiency, substrate scope, and functional group tolerance.
Mechanism of the Dithiocarbamate Pathway
The reaction proceeds through a well-established two-step mechanism. The initial step involves the nucleophilic attack of the primary amine on the electrophilic carbon of carbon disulfide, facilitated by a base (e.g., triethylamine, potassium carbonate) that deprotonates the resulting dithiocarbamic acid to form a stable salt. The second step is the crucial desulfurization, where an electrophilic reagent activates the dithiocarbamate, transforming one of the sulfur atoms into a good leaving group, which then departs to furnish the isothiocyanate.
Caption: General mechanism of aryl isothiocyanate synthesis via the dithiocarbamate pathway.
Key Desulfurizing Agents and Protocols
The success of the dithiocarbamate method hinges on the selection of an appropriate desulfurizing agent. Below, we detail the application of several widely used reagents, each with its own set of advantages and considerations.
Tosyl Chloride (TsCl): A Mild and Efficient Choice
Tosyl chloride is a highly effective reagent for the decomposition of dithiocarbamate salts under mild conditions.[2][3][4] The reaction is typically rapid, often completing within 30 minutes at room temperature, and is compatible with a broad range of functional groups.[1][4] This method is particularly advantageous due to the formation of clean byproducts that are generally easy to remove.
Causality in Experimental Choices:
-
Base: Triethylamine (Et₃N) is commonly used as it is a non-nucleophilic organic base that effectively facilitates the formation of the dithiocarbamate salt without competing in side reactions. For less reactive, electron-deficient anilines, a stronger base like sodium hydride (NaH) may be necessary to drive the initial reaction to completion.[4]
-
Solvent: Dichloromethane (CH₂Cl₂) is a common solvent choice due to its ability to dissolve the organic reactants and intermediates, while also being relatively inert to the reaction conditions.
-
Stoichiometry: A slight excess of carbon disulfide and tosyl chloride is often used to ensure complete conversion of the starting amine.
-
To a solution of 4-bromoaniline (1.0 eq) in dichloromethane (0.2 M) is added triethylamine (1.2 eq).
-
The solution is cooled to 0 °C in an ice bath.
-
Carbon disulfide (1.2 eq) is added dropwise, and the reaction mixture is stirred at 0 °C for 30 minutes.
-
Tosyl chloride (1.1 eq) is added in one portion, and the reaction is allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is monitored by TLC for the disappearance of the starting amine.
-
Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure 4-bromophenyl isothiocyanate.
Triphosgene (Bis(trichloromethyl) carbonate): A Potent Alternative to Thiophosgene
Triphosgene serves as a solid, safer alternative to the highly toxic and volatile thiophosgene. It is a powerful desulfurizing agent, capable of converting a wide array of aryl amines to their corresponding isothiocyanates in high yields.[5][6] The use of a co-solvent system, such as acetone-CS₂, can be beneficial.[5]
Causality in Experimental Choices:
-
Co-solvent: The use of acetone as a co-solvent can enhance the solubility of the dithiocarbamate salt, facilitating a more efficient reaction with triphosgene.[5]
-
Temperature Control: The reaction is often initiated at low temperatures (0 °C) to control the exothermic reaction between the dithiocarbamate and triphosgene, and then allowed to warm to room temperature.
-
To a solution of the aryl amine (1.0 eq) and triethylamine (2.0 eq) in a mixture of acetone and carbon disulfide (1:1 v/v, 0.5 M) at 0 °C, is added a solution of triphosgene (0.4 eq) in acetone dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Aqueous-Based Methods: A Greener Approach
In a move towards more environmentally benign syntheses, methods utilizing water as a solvent have been developed. These protocols often employ water-soluble bases and desulfurizing agents, simplifying workup and reducing organic waste.
A notable example involves the use of cyanuric chloride as the desulfurizing agent in a one-pot process under aqueous conditions.[7][8] This method is advantageous for its scalability and effectiveness with electron-deficient anilines.[7]
Causality in Experimental Choices:
-
Inorganic Base: Potassium carbonate (K₂CO₃) is used as an inexpensive and effective base in the aqueous phase.[7]
-
Co-solvent for Electron-Deficient Amines: For less reactive, electron-deficient anilines, the addition of a co-solvent like DMF can be crucial to facilitate the formation of the dithiocarbamate salt.[7]
-
Biphasic System: The addition of the desulfurizing agent in an organic solvent (CH₂Cl₂) creates a biphasic system, which can aid in product extraction and separation.
-
To a mixture of 4-fluoroaniline (1.0 eq) and potassium carbonate (2.0 eq) in water (1.0 M), add carbon disulfide (1.2 eq) dropwise at room temperature over 20-30 minutes.
-
Stir the mixture for several hours until the conversion of the amine is complete (monitored by HPLC or GC).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of cyanuric chloride (0.5 eq) in dichloromethane (1.5 M) dropwise.
-
Stir the mixture for an additional 30 minutes.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Comparative Overview of Desulfurizing Agents
| Desulfurizing Agent | Typical Reaction Conditions | Advantages | Limitations |
| Tosyl Chloride | CH₂Cl₂, Et₃N, 0 °C to RT, 30 min | Mild, fast, clean byproducts, good functional group tolerance.[1][4] | May require stronger base for electron-deficient anilines.[4] |
| Triphosgene | Acetone/CS₂, Et₃N, 0 °C to RT, 2-4 h | High yields, broad substrate scope, safer than thiophosgene.[5][6] | Triphosgene is still a hazardous reagent and requires careful handling. |
| Cyanuric Chloride | H₂O/CH₂Cl₂, K₂CO₃, 0 °C, 30 min | Aqueous conditions, scalable, effective for electron-deficient anilines.[7] | Requires biphasic system, may necessitate co-solvents.[7] |
| Sodium Persulfate | H₂O, Base, RT, 1 h | Green, uses water as solvent, tolerates a wide range of functional groups.[9] | May require optimization of base and reaction time for some substrates. |
| Iodine | Biphasic (H₂O/EtOAc), NaHCO₃, RT, 15 min | Mild, rapid, environmentally acceptable reagents. | The use of iodine can sometimes lead to side reactions. |
Alternative Synthetic Routes
While the dithiocarbamate pathway is the workhorse for aryl isothiocyanate synthesis, other methods offer unique advantages for specific applications.
From Aryl Halides
Caption: Synthesis of aryl isothiocyanates from aryl halides.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of isothiocyanates is no exception.[12][13][14] Microwave-assisted methods can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles.[13][15] This technique can be applied to the traditional dithiocarbamate pathway, providing a more energy-efficient and rapid synthetic route.[13][16]
Conclusion and Future Outlook
The synthesis of aryl isothiocyanates is a mature field with a rich arsenal of reliable methods. The decomposition of in situ generated dithiocarbamate salts remains the most versatile and widely adopted strategy, with a range of desulfurizing agents available to suit different substrates and reaction conditions. The ongoing development of greener, more efficient protocols, such as those performed in aqueous media or accelerated by microwave irradiation, highlights the continuous innovation in this area. For the modern chemist, a thorough understanding of the mechanistic underpinnings and practical nuances of these methods is paramount for the successful design and execution of synthetic routes to these valuable compounds. As the demand for complex, functionalized molecules in drug discovery and materials science continues to grow, the development of even more sophisticated and sustainable methods for aryl isothiocyanate synthesis will undoubtedly remain an active area of research.
References
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Qian, K., & Li, Z. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 133-139. [Link]
-
Organic Chemistry Portal. Isothiocyanate synthesis. [Link]
-
Ye, F., et al. (2019). NaOH-promoted one-pot aryl isothiocyanate synthesis under mild benchtop conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(9), 899-904. [Link]
-
Li, G., et al. (2012). Facile and Versatile Synthesis of Alkyl and Aryl Isothiocyanates by Using Triphosgene and CoSolvent. Synthetic Communications, 42(15), 2255-2263. [Link]
-
Popowycz, F., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(16), 4986. [Link]
-
Sci-Hub. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. [Link]
-
Ross, Z. K., & Lambert, J. D. (2022). Synthesis of Isothiocyanates: An Update. Molecules, 27(3), 831. [Link]
-
Hogg, S. J. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions, 44(30), 13362-13377. [Link]
-
Chaskar, A. C., et al. (2011). Triphosgene: An Efficient Catalyst for Synthesis of Isothiocyanates. Organic Chemistry International, 2011, 845105. [Link]
-
Organic Chemistry Portal. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. [Link]
-
Technology Networks. A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. [Link]
-
Fu, Z., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484-4491. [Link]
-
The Royal Society of Chemistry. General procedure for the synthesis of isothiocyanates. [Link]
-
Chen, Y.-J., et al. (2020). One-Pot Synthesis of Isothiocyanates from Amines Mediated by Carbon Tetrabromide. ChemistrySelect, 5(26), 7931-7935. [Link]
-
Habibi, D., & Marvi, O. (2006). A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. Journal of the Chinese Chemical Society, 53(4), 957-961. [Link]
-
Kim, J., & Park, S. B. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]
-
Wang, Y. F., et al. (2006). CuI-catalyzed Synthesis of Aryl Thiocyanates from Aryl Iodides. Chinese Chemical Letters, 17(10), 1283-1286. [Link]
-
Kumar, D., & Singh, S. (2013). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2013(1), 242-277. [Link]
-
Wikipedia. Isothiocyanate. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2015). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. [Link]
-
Zhang, Z.-H., et al. (2007). Microwave Assisted Synthesis and Biological Activity of N-Aryl-N'-nicotinoyl Thiourea. Journal of the Chinese Chemical Society, 54(5), 1329-1334. [Link]
-
Moody, C. J., & Rees, C. W. (1979). New Syntheses of Aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, 329-333. [Link]
-
International Journal of Trend in Scientific Research and Development. (2018). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]
-
Wang, Y. F., et al. (2006). CuI-catalyzed synthesis of aryl thiocyanates from aryl iodides. ResearchGate. [Link]
-
Cravotto, G., & Cintas, P. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(22), 6931. [Link]
-
All India Shri Shivaji Memorial Society's College of Pharmacy. (2020). Green Chemistry: Microwave assisted synthesis. YouTube. [Link]
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Methodological & Application
using 2-Methyl-4-nitrophenyl isothiocyanate for amino acid derivatization
An Application Note and Protocol for Amino Acid Derivatization Using 2-Methyl-4-nitrophenyl isothiocyanate
Authored by: A Senior Application Scientist
Abstract
Quantitative amino acid analysis is a cornerstone of proteomics, clinical diagnostics, and nutritional science. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, but the direct analysis of native amino acids is often hampered by their high polarity and lack of a strong chromophore for UV detection. Pre-column derivatization addresses these challenges by attaching a chemical tag to the amino acids, enhancing their chromatographic retention and detectability. This document provides a detailed guide to the use of this compound, an effective derivatizing agent for the sensitive analysis of amino acids. We will explore the underlying chemistry, provide a step-by-step protocol, and offer expert insights into the optimization of this robust analytical method.
Introduction: The Rationale for Derivatization
The analysis of amino acids is fundamental in biochemistry and drug development. However, the inherent properties of amino acids—such as high polarity, low volatility, and weak UV absorbance—make their direct separation and quantification by reversed-phase HPLC challenging. Pre-column derivatization is a widely adopted strategy to overcome these limitations.[1][2] The process involves reacting the amino acids with a carefully selected reagent to form stable, less polar derivatives that are easily detectable.
The isothiocyanate functional group is particularly effective for this purpose. Phenyl isothiocyanate (PITC), the reagent used in Edman degradation for peptide sequencing, is a well-known example.[3][4][5][6] It reacts specifically with the primary amino group of amino acids under mild alkaline conditions.[3][4] this compound is an analogue of PITC that offers distinct advantages. The presence of the nitrophenyl group provides a strong chromophore for high-sensitivity UV detection, while the overall modification increases the hydrophobicity of the amino acid, leading to improved retention and separation on standard reversed-phase columns.
The Chemistry of Derivatization
This compound (C₈H₆N₂O₂S, MW: 194.21 g/mol ) is an aromatic compound containing a highly reactive isothiocyanate group (-N=C=S).[7] The core of the derivatization method is the nucleophilic addition of the uncharged primary amino group of an amino acid to the electrophilic central carbon atom of the isothiocyanate. This reaction, conducted under mildly alkaline conditions to ensure the amino group is deprotonated, results in the formation of a stable 2-methyl-4-nitrophenyl thiocarbamoyl (MPTC) amino acid derivative, a type of substituted thiourea.
Caption: Reaction of an amino acid with this compound.
Experimental Protocol: Derivatization and Analysis
This protocol provides a self-validating system for the consistent derivatization and analysis of amino acids from protein hydrolysates or standard solutions.
Materials and Reagents
-
Amino Acid Standard Mix: 2.5 µmol/mL of each amino acid in 0.1 N HCl.
-
Derivatizing Reagent: this compound (MNPITC).
-
Coupling Buffer: Triethylamine (TEA) in water/ethanol (e.g., 1:1 v/v).
-
Solvents: HPLC-grade ethanol, acetonitrile, and water. Purified water (18.2 MΩ·cm).
-
Drying Agent: Vacuum centrifugation or a stream of dry nitrogen.
-
HPLC Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.05 M Sodium Acetate, pH adjusted to 6.5 with acetic acid.
-
Mobile Phase B: Acetonitrile/Methanol/Water (60:20:20 v/v/v).[8]
Workflow Overview
Caption: General workflow for amino acid derivatization and HPLC analysis.
Step-by-Step Derivatization Procedure
-
Sample Preparation: Pipette 10-20 µL of the amino acid standard or sample hydrolysate into a microcentrifuge tube. Dry the sample completely using a vacuum centrifuge. Expertise & Experience: This initial drying step is critical to remove any residual acid (e.g., from hydrolysis) that would neutralize the basic coupling buffer and inhibit the reaction.
-
Coupling Reaction:
-
To the dried sample, add 20 µL of coupling buffer (e.g., triethylamine/water/ethanol).
-
Add 20 µL of a 5% (v/v) solution of MNPITC in ethanol.
-
Vortex the mixture thoroughly for 1 minute.
-
Incubate at room temperature for 30 minutes. Trustworthiness: The use of excess reagent and a defined incubation time ensures the derivatization reaction proceeds to completion for all primary amino acids.
-
-
Removal of Excess Reagent: After incubation, dry the sample completely under vacuum. This step removes the volatile excess MNPITC and triethylamine, which would otherwise create large interfering peaks in the chromatogram.
-
Reconstitution: Reconstitute the dried MPTC-amino acid derivatives in 100 µL of Mobile Phase A. Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for HPLC analysis.
HPLC Analysis Conditions
The separation of MPTC-amino acids is typically achieved using a gradient elution on a C18 column.
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with UV/Vis Detector |
| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Acetate, pH 6.5 |
| Mobile Phase B | Acetonitrile:Methanol:Water (60:20:20)[8] |
| Gradient Program | 0-5 min, 0% B; 5-35 min, 0-60% B; 35-40 min, 60-100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 254 nm (for the phenyl group) or higher for the nitro group |
| Injection Volume | 10-20 µL |
Authoritative Grounding: The conditions are adapted from established protocols for PITC-derivatized amino acids, which are structurally similar and exhibit comparable chromatographic behavior.[1][8] The specific gradient may require optimization based on the exact amino acid composition of the sample.
Causality and Field-Proven Insights
-
Why Alkaline pH? The reaction requires a deprotonated, nucleophilic primary amine. Under acidic or neutral conditions, the amino group exists predominantly in its protonated form (-NH₃⁺), which is not nucleophilic and will not react with the isothiocyanate. Triethylamine (a weak base) raises the pH to the optimal range of 8-9 without being harsh enough to cause unwanted side reactions.[4]
-
Why a Gradient? The derivatized amino acids span a range of polarities. A simple isocratic elution would either fail to retain the more polar derivatives or take an excessively long time to elute the more hydrophobic ones. A gradient, which gradually increases the concentration of the organic mobile phase (B), allows for the sharp elution of all derivatives in a single, efficient run.
-
Potential for Chiral Separations: Isothiocyanate derivatizing agents, including chiral variants, have been successfully used to separate amino acid enantiomers.[9] While this compound itself is achiral, its use in conjunction with a chiral stationary phase could potentially allow for the resolution of D- and L-amino acids. Direct analysis on specific chiral columns is also an alternative.[10]
Conclusion
The use of this compound for the pre-column derivatization of amino acids is a robust, sensitive, and reliable method. It effectively converts polar, poorly detectable analytes into stable, hydrophobic derivatives with strong UV absorbance, making them ideal for separation and quantification by reversed-phase HPLC. By understanding the chemistry and following the detailed protocol provided, researchers, scientists, and drug development professionals can achieve accurate and reproducible amino acid analysis to support a wide range of scientific endeavors.
References
- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl isocyanide.
- Péter, A., Török, G., & Armstrong, D. W. (2000). High-performance liquid chromatographic separation of unusual amino acid enantiomers derivatized with (1S,2S)-1,3-diacetoxy-1-(4-nitrophenyl)-2-propyl-isothiocyanate.
- Péter, A., Török, G., & Armstrong, D. W. (1998). Development of new isothiocyanate-based chiral derivatizing agent for amino acids.
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 135805-96-8). Retrieved from [Link]
- Egron, D., & Daikh, Y. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Marine Drugs, 1(1), 28-44.
- Benchchem. (n.d.). Application Notes: Quantitative Analysis of Amino Acids using 2-Methyl-4-nitrophenyl Isocyanate Derivatization with LC-MS.
- National Center for Biotechnology Information. (n.d.). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
- Kim, S. (2023).
- Aitken, A., & Learmonth, M. (2002). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. The Protein Protocols Handbook, 439-446.
- National Center for Biotechnology Information. (n.d.). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples.
- National Center for Biotechnology Information. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
- Ulusoy, S., Ulusoy, H. I., Pleissner, D., & Eriksen, N. T. (2016). Nitrosation and analysis of amino acid derivatives by isocratic HPLC. RSC Advances, 6(17), 13867-13874.
-
Waters. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor.
-
Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. Retrieved from [Link]
-
Amanote Research. (n.d.). Nitrosation and Analysis of Amino Acid Derivatives by Isocratic HPLC. Retrieved from [Link]
- (n.d.). The Chemistry Behind 4-Methyl-2-nitrophenyl Isothiocyanate: Synthesis and Applications.
-
Georganics. (n.d.). 4-Methyl-2-nitrophenyl isothiocyanate - High purity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-4-nitrophenol. Retrieved from [Link]
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protocol for pre-column derivatization with isothiocyanates for HPLC
An Application Guide to Pre-Column Derivatization with Isothiocyanates for Sensitive HPLC Analysis
Abstract
This technical guide provides a comprehensive protocol for the pre-column derivatization of primary and secondary amine-containing analytes using isothiocyanate reagents for High-Performance Liquid Chromatography (HPLC) analysis. We delve into the underlying reaction mechanism, provide detailed, step-by-step experimental procedures, and discuss critical parameters for method optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the detection and quantification of compounds like amino acids, peptides, and biogenic amines that lack a native chromophore or exhibit poor chromatographic retention.
Introduction: The Rationale for Derivatization
In the field of liquid chromatography, a significant challenge is the analysis of compounds that are not readily detectable by common HPLC detectors, such as UV-Visible or Fluorescence detectors. Many biologically significant molecules, including amino acids, catecholamines, and certain pharmaceuticals, fall into this category as they lack a suitable chromophore or fluorophore. Pre-column derivatization addresses this by chemically modifying the analyte before its introduction into the HPLC system. This process covalently attaches a "tag" to the target molecule, conferring desirable properties such as strong UV absorbance or fluorescence, while also potentially improving the analyte's chromatographic behavior and resolution.
Isothiocyanates (-N=C=S) are a highly effective class of derivatizing reagents that react specifically and efficiently with primary and secondary amines under mild conditions.[1][2] The most renowned of these is Phenylisothiocyanate (PITC), famously known as Edman's Reagent. Developed by Pehr Edman, PITC forms the basis of the Edman degradation method for the sequential N-terminal sequencing of proteins and peptides.[3][4][5][6] The resulting phenylthiocarbamyl (PTC) derivatives are stable and exhibit strong UV absorbance, making PITC a robust choice for quantitative amino acid analysis.[7][8] For applications requiring even greater sensitivity, fluorescent isothiocyanates such as Fluorescein isothiocyanate (FITC) can be employed, enabling detection at picomolar concentrations.[9][10][11]
The Core Reaction: Mechanism and Kinetics
The derivatization reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of a primary or secondary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic central carbon atom of the isothiocyanate group. This reaction is typically performed under basic conditions (pH 9-11) to ensure the amine group is deprotonated (R-NH₂) and therefore maximally nucleophilic.[12] The reaction results in the formation of a stable N,N'-disubstituted thiourea derivative, which is then analyzed by HPLC.[8][13]
The reaction is generally rapid, often reaching completion within 20 to 60 minutes at ambient temperature.[14] A molar excess of the isothiocyanate reagent is used to ensure the complete conversion of the analyte.
Caption: General reaction of an amine with an isothiocyanate.
Key Derivatization Reagents
The choice of isothiocyanate reagent is dictated by the desired detection method and required sensitivity.
| Reagent | Abbreviation | Target Analytes | Detection Method | Key Characteristics |
| Phenylisothiocyanate | PITC | Primary & Secondary Amines (esp. Amino Acids) | UV (254 nm) | Robust, well-characterized, gold standard for amino acid analysis.[8][14] |
| Fluorescein isothiocyanate | FITC | Primary & Secondary Amines | Fluorescence (Ex: ~495 nm, Em: ~519 nm) | Provides very high sensitivity for trace analysis.[10][15][16] |
| 3-Pyridyl isothiocyanate | - | Primary & Secondary Amines | Mass Spectrometry (MS) | Designed to improve ionization efficiency for LC-MS/MS applications.[17][18] |
| p-(Dimethylamino)phenyl isothiocyanate | DMAPITC | Primary & Secondary Amines | Mass Spectrometry (MS) / UV | Used for LC-MS/MS analysis, providing specific fragmentation patterns.[17] |
Detailed Application Protocol: PITC Derivatization of Amino Acids
This protocol provides a validated, step-by-step method for the pre-column derivatization of amino acids using PITC, followed by reversed-phase HPLC analysis.
Required Materials and Equipment
-
Reagents: Phenylisothiocyanate (PITC, sequencing grade), Triethylamine (TEA), Acetonitrile (ACN, HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Amino Acid Standard Mixture, Hydrochloric Acid (for hydrolysis).
-
Equipment: HPLC system with UV detector, Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm), Vacuum centrifuge/evaporator, Reaction vials (e.g., 1.5 mL microcentrifuge tubes), Pipettors, Vortex mixer.
Reagent Preparation
-
Amino Acid Standards: Prepare a mixed standard solution of amino acids at a known concentration (e.g., 2.0 mmol/L) in 20 mM HCl.
-
Coupling Solution: Prepare a solution of Methanol:Water:TEA in a 2:2:1 (v/v/v) ratio. Prepare fresh daily.
-
Derivatization Reagent: Prepare a solution of Methanol:Water:TEA:PITC in a 7:1:1:1 (v/v/v/v) ratio. Prepare fresh just before use in a fume hood.
-
Sample Reconstitution Solvent: 0.05 M Sodium Acetate buffer, pH 6.5, or the initial mobile phase composition.[14]
Sample Preparation (Proteins)
-
Hydrolysis: For protein or peptide samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours under vacuum) to liberate free amino acids.
-
Drying: After hydrolysis, dry the sample completely in a vacuum evaporator to remove the acid.
-
Reconstitution: Reconstitute the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer.
Derivatization Workflow
The following workflow is critical for reproducible results. The drying steps are essential to remove excess reagents that can interfere with the chromatography.[7]
Caption: Experimental workflow for PITC derivatization.
HPLC Analysis
The PTC-amino acids are separated using a gradient elution on a C18 column.
-
Column: C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm)
-
Column Temperature: 45°C[14]
-
Mobile Phase A: 0.05 M Sodium Acetate, pH 6.5[14]
-
Mobile Phase B: Methanol:Acetonitrile:Water (20:60:20, v/v/v)[14]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm[14]
-
Injection Volume: 10 µL
Example Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 50 | 50 |
| 25.0 | 0 | 100 |
| 30.0 | 0 | 100 |
| 31.0 | 95 | 5 |
| 40.0 | 95 | 5 |
Method Optimization and Troubleshooting
-
Incomplete Derivatization: Low peak areas can result from incomplete reactions. Ensure the pH of the reaction mixture is alkaline and that the PITC reagent is fresh. Water content can hydrolyze PITC, so using anhydrous solvents for reagent preparation is recommended where possible.
-
Interfering Peaks: The large peak from excess, unreacted PITC and its byproducts can obscure early-eluting analyte peaks. The final vacuum drying step is critical for removing these interferences.[7] If issues persist, a liquid-liquid extraction with a non-polar solvent like n-hexane can be performed after derivatization to remove excess PITC before the final drying step.[14]
-
Derivative Stability: While PTC-amino acids are generally stable, they should be analyzed promptly after reconstitution. If storage is necessary, keep samples at -20°C in the dark. Dried derivatives are reported to be stable for several weeks at -20°C.
-
Baseline Noise: Ensure high-purity HPLC-grade solvents and reagents are used. A noisy baseline can compromise the limits of detection.
Conclusion
Pre-column derivatization with isothiocyanates, particularly PITC, is a powerful, reliable, and well-established technique for the HPLC analysis of primary and secondary amines. Its application is fundamental to amino acid analysis in fields ranging from proteomics and clinical diagnostics to food science and environmental monitoring. By converting non-absorbing analytes into stable, highly detectable thiourea derivatives, this method provides the sensitivity and selectivity required for accurate quantification. Careful attention to the protocol, especially the reaction conditions and removal of excess reagent, will ensure high-quality, reproducible results.
References
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Edman degradation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Edman Degradation: A Classic Protein Sequencing Technique. (n.d.). MetwareBio. Retrieved January 14, 2026, from [Link]
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What are the reagents used in Edman degradation sequencing and its basic principles?. (n.d.). Biotech Pack. Retrieved January 14, 2026, from [Link]
-
The Edman Degradation. (2022, September 25). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]
-
Amino Acid Pre-column Derivatization HPLC Analysis Methods. (n.d.). Creative Proteomics. Retrieved January 14, 2026, from [https://www.creative-proteomics.com/blog/amino-acid-pre-column-derivatization-hplc-analysis-methods/]([Link] proteomics.com/blog/amino-acid-pre-column-derivatization-hplc-analysis-methods/)
-
Bhanger, M. I., & Pathan, A. H. (2005). Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. Analyst, 130(6), 948-953. [Link]
-
Song, Y., Xu, F., Liu, D., Zhang, M., Shao, X., & Lu, H. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography–electrospray ionization mass spectrometry. Analytical Biochemistry, 490, 27-34. [Link]
-
Tarr, G. E. (1986). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In Methods of Protein Microcharacterization (pp. 155-194). Humana Press. [Link]
-
Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. (n.d.). Dikma Technologies. Retrieved January 14, 2026, from [Link]
-
Slastya, E. A., et al. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Fine Chemical Technologies, 19(2), 118-127. [Link]
-
Santa, T., Fukushima, T., & Imai, K. (2010). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Biomedical chromatography, 24(9), 915-918. [Link]
-
Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. (2018). Journal of Chromatographic Science. [Link]
-
Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2021). Analytical and Bioanalytical Chemistry. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2022). Molecules. [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
FITC (Fluorescein isothiocyanate). (n.d.). TdB Labs. Retrieved January 14, 2026, from [Link]
-
Fluorescein isothiocyanate (FITC). (2020, October 25). ALKEMIX. Retrieved January 14, 2026, from [Link]
-
Fluorescein isothiocyanate. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Analysis of fluorescein isothiocyanate derivatized amphetamine and analogs in human urine by capillary electrophoresis in chip-based and fused-silica capillary instrumentation. (2001). Journal of Chromatography A. [Link]
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Application Notes & Protocols: 2-Methyl-4-nitrophenyl isothiocyanate in Peptide Sequencing
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Introduction: Beyond the Classic Edman Degradation
For decades, the sequential degradation of peptides from the N-terminus, pioneered by Pehr Edman, has been a cornerstone of protein chemistry.[1][2][3][4] The classic method utilizes phenyl isothiocyanate (PITC) to react with the terminal amino group, followed by acidic cleavage to release a phenylthiohydantoin (PTH)-amino acid derivative, which is then identified chromatographically.[5][6][7] While robust, the inherent UV absorbance of PTH-amino acids limits the ultimate sensitivity of the analysis.
This guide introduces 2-Methyl-4-nitrophenyl isothiocyanate (MNP-ITC) , a chromophoric analogue of the traditional Edman reagent. The incorporation of a nitro group onto the phenyl ring creates a powerful chromophore, significantly enhancing the molar absorptivity of the resulting thiohydantoin derivatives. This modification allows for detection at higher wavelengths and with far greater sensitivity, enabling the sequencing of smaller quantities of peptides and proteins—a critical advantage in modern proteomics and drug development where sample material is often scarce.
The Chemistry of MNP-ITC in N-Terminal Sequencing
The reaction mechanism of MNP-ITC mirrors the classic Edman degradation but yields a more readily detectable product.[4][6] The process occurs in a stepwise cycle of three core reactions: Coupling, Cleavage, and Conversion.
Step 1: Coupling (Formation of a Thiourea Derivative) Under mildly alkaline conditions (pH 8-9), the N-terminal α-amino group of the peptide, existing in its uncharged nucleophilic state, attacks the electrophilic carbon of the isothiocyanate group of MNP-ITC.[6] This reaction forms a stable N-(2-methyl-4-nitrophenyl)thiocarbamoyl (MNP-TC) peptide derivative.
Step 2: Cleavage (Cyclization and Peptide Bond Scission) The peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the MNP-TC group performs a nucleophilic attack on the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative, leaving the remainder of the peptide chain intact but shortened by one residue.[4][8]
Step 3: Conversion (Isomerization to a Stable Thiohydantoin) The ATZ-amino acid derivative is unstable and is therefore extracted and treated with an aqueous acid. This promotes its rearrangement into the more stable 2-methyl-4-nitrophenylthiohydantoin (MNP-TH) amino acid derivative.[5] This stable, chromophoric molecule is the final product that is identified.
Visualizing the Mechanism
Caption: High-level experimental workflow for a single cycle of MNP-ITC sequencing.
Protocol 1: Automated Gas-Phase Sequencing with MNP-ITC
Modern protein sequencers automate the repetitive steps of the Edman degradation. The following protocol is adapted for use with a gas-phase automated sequencer.
1. Sample Preparation:
-
Ensure the protein or peptide sample is highly purified and salt-free. Salts and detergents can interfere with the reactions.
-
If necessary, perform a buffer exchange or use a precipitation method like chloroform-methanol extraction to clean the sample. [9] * Immobilize 10-100 picomoles of the peptide onto a chemically resistant membrane (e.g., PVDF) as per the sequencer manufacturer's instructions.
2. Reagent Preparation:
-
R1 (Coupling Reagent): Prepare a 5% (v/v) solution of this compound in heptane or a suitable non-polar solvent.
-
R2 (Coupling Base): Prepare a solution of 12.5% (v/v) trimethylamine in water.
-
R3 (Cleavage Acid): Anhydrous Trifluoroacetic Acid (TFA), sequencer grade.
-
S1 (Extraction Solvent): Ethyl acetate, HPLC grade.
-
S2 (Conversion Reagent): 25% (v/v) Trifluoroacetic Acid in water.
3. Sequencer Cycle Programming:
-
Program the sequencer to perform the following steps for each cycle:
-
Coupling: Deliver R2 (base) in gas phase to create an alkaline environment, followed by gas-phase delivery of R1 (MNP-ITC). Incubate at 45-55°C for 10-20 minutes.
-
Wash: Perform multiple washes with S1 (ethyl acetate) to remove excess reagent and by-products.
-
Cleavage: Deliver R3 (anhydrous TFA) in gas phase to perform the cleavage reaction. Incubate for 5-10 minutes.
-
Extraction: Extract the cleaved ATZ derivative with S1 into a fraction collector.
-
Conversion: The sequencer automatically adds S2 (aqueous TFA) to the collected fraction and heats it to ~50-60°C to convert the ATZ to the stable MNP-TH derivative.
-
4. HPLC Analysis:
-
The collected MNP-TH-amino acid derivative is automatically injected onto a reverse-phase HPLC system (e.g., C18 column).
-
Elute with a gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate, pH 4.5).
-
Monitor the eluent with a UV detector at the determined λmax for MNP-TH derivatives (~350-380 nm).
-
Identify the amino acid by comparing the retention time of the unknown peak to a chromatogram of pre-run MNP-TH amino acid standards.
Protocol 2: Manual Sequencing (Micro-scale)
For labs without an automated sequencer, manual degradation is feasible but requires careful handling.
1. Coupling Reaction:
-
In a micro-reaction vial, dissolve the peptide (1-5 nmol) in 50 µL of a 1:1 (v/v) solution of pyridine and water.
-
Add 5 µL of a 5% solution of MNP-ITC in pyridine.
-
Blanket the reaction with nitrogen or argon, seal the vial, and incubate at 45°C for 60 minutes.
-
After incubation, evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.
2. Cleavage Reaction:
-
To the dried MNP-TC-peptide, add 25 µL of anhydrous TFA.
-
Blanket with nitrogen, seal, and incubate at 45°C for 30 minutes.
-
Evaporate the TFA to dryness under a stream of nitrogen.
3. Extraction and Conversion:
-
Resuspend the residue in 50 µL of water. The shortened peptide will remain in the aqueous phase.
-
Add 100 µL of ethyl acetate, vortex vigorously, and centrifuge to separate the phases.
-
Carefully transfer the upper organic (ethyl acetate) layer, containing the ATZ derivative, to a new vial.
-
The aqueous layer containing the shortened peptide can be dried and subjected to the next cycle (Step 1).
-
Evaporate the ethyl acetate from the extracted fraction.
-
Add 50 µL of 25% aqueous TFA and incubate at 50°C for 20 minutes to convert the ATZ to the MNP-TH derivative.
-
Dry the sample and reconstitute in HPLC mobile phase for analysis.
Troubleshooting and Scientific Considerations
-
Blocked N-Terminus: The Edman degradation, regardless of the reagent, will fail if the N-terminal amino group is chemically modified (e.g., acetylated). [4][10]* Incomplete Reactions: Poor coupling or cleavage efficiency results in "lag" or "preview" peaks in subsequent HPLC runs, complicating sequence assignment. Ensure reagents are fresh and conditions are optimized.
-
Sequence Length Limitation: The overall efficiency of each cycle is typically 98-99%. [11]This cumulative loss of sample and buildup of background signal limits the practical sequencing length to approximately 30-60 residues. [4]For larger proteins, initial enzymatic or chemical cleavage into smaller peptides is necessary. [3][11]
Conclusion
This compound represents a valuable enhancement to the foundational Edman degradation technique. By incorporating a chromophoric nitro group, MNP-ITC enables the generation of MNP-TH-amino acid derivatives with superior UV detection properties. This translates directly to increased sensitivity, allowing researchers to elucidate the primary structure of proteins and peptides from minimal amounts of sample material. For applications in proteomics, biomarker discovery, and the structural characterization of biopharmaceuticals, MNP-ITC is an important tool for high-sensitivity N-terminal sequence analysis.
References
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Chang, J. Y., Brauer, D., & Wittmann-Liebold, B. (1976). 4-NN-dimethylaminoazobenzene 4′-isothiocyanate, a new chromophoric reagent for protein sequence analysis. Biochemical Journal, 153(3), 607–611. Available from: [Link]
-
Lambeth, T. R., & Julian, R. R. (2022). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. Journal of the American Society for Mass Spectrometry, 33(8), 1338–1345. Available from: [Link]
-
Steen, H., & Pandey, A. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. Journal of the American Chemical Society. Available from: [Link]
-
Steen, H., & Pandey, A. (2025). After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing. PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Available from: [Link]
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CIB (CSIC). (n.d.). Edman Degradation Sample Preparation Protocols. Available from: [Link]
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Omizzur. (n.d.). Specific steps of Edman degradation. Available from: [Link]
-
Wikipedia. (n.d.). Edman degradation. Available from: [Link]
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Mo, B., Li, J., & Liang, S. P. (2002). C-terminal sequence analysis of peptides using triphenylgermanyl isothiocyanate. Analytical Biochemistry, 301(2), 169–176. Available from: [Link]
-
Baitai Peike Biotechnology. (n.d.). What are the reagents used in Edman degradation sequencing and its basic principles? Available from: [Link]
-
Mtoz Biolabs. (n.d.). 4 Steps of Edman Degradation. Available from: [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
-
ChemRxiv. (2024). Chromophore Optimization in Organometallic Au(III) Cys Arylation of Peptides and Proteins for 266 nm Photoactivation. Available from: [Link]
-
Liu, R., & Liang, S. (2001). Chemical Carboxyl-Terminal Sequence Analysis of Peptides and Proteins Using Tribenzylsilyl Isothiocyanate. Analytical Biochemistry, 297(2), 205-212. Available from: [Link]
-
Kluczyk, A., et al. (2013). New method of peptide cleavage based on Edman degradation. Amino Acids, 44(5), 1321–1326. Available from: [Link]
- Google Patents. (2020). Means and methods for single molecule peptide sequencing.
-
Wang, Y., et al. (2004). De novo sequencing of tryptic peptides sulfonated by 4-sulfophenyl isothiocyanate for unambiguous protein identification using post-source decay matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(2), 191–198. Available from: [Link]
-
Let's Talk Academy. (2025). Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. Available from: [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Available from: [Link]
-
LibreTexts. (n.d.). 26.6 Peptide Sequencing: The Edman Degradation. Available from: [Link]
-
PubChem. (n.d.). This compound. Available from: [Link]
-
Gevaert, K., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373-377. Available from: [Link]
-
ResearchGate. (n.d.). Studies in Thiohydantoin Chemistry. II. C-Terminal Sequencing of Peptides. Available from: [Link]
-
MDPI. (n.d.). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 135805-96-8). Available from: [Link]
-
Bures, E. J., et al. (1995). Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins. Analytical Biochemistry, 224(1), 364–372. Available from: [Link]
-
Zimmerman, E. S., et al. (2014). A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. Journal of the American Chemical Society, 136(42), 14782–14785. Available from: [Link]
-
Velisek, J., et al. (2007). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. Journal of Agricultural and Food Chemistry, 55(15), 6196–6204. Available from: [Link]
-
Conaway, C. C., et al. (2002). Proteins as binding targets of isothiocyanates in cancer prevention. Journal of Nutrition, 132(10), 2995–3000. Available from: [Link]
-
MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
-
ResearchGate. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available from: [Link]
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Application Note: Enhanced Peptide Quantitation and Sequencing using 2-Methyl-4-nitrophenyl isothiocyanate (MNPITC) Derivatization for LC-MS/MS Analysis
Abstract
This technical guide provides a comprehensive protocol for the N-terminal labeling of peptides with a novel derivatization reagent, 2-Methyl-4-nitrophenyl isothiocyanate (MNPITC), for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The introduction of the methyl and nitro functional groups on the phenyl isothiocyanate backbone is anticipated to offer unique advantages for peptide analysis, including enhanced ionization efficiency and predictable fragmentation patterns. This document outlines the chemical principles of MNPITC labeling, a detailed step-by-step protocol for peptide derivatization, and robust guidelines for LC-MS/MS method development. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to improve peptide detection, quantitation, and sequencing in complex biological matrices.
Introduction: The Rationale for MNPITC in Peptide Analysis
N-terminal derivatization of peptides is a powerful strategy to enhance their analytical characteristics for mass spectrometry-based analysis. The classic Edman degradation reagent, phenyl isothiocyanate (PITC), and its analogs have been extensively used for this purpose.[1][2][3] These reagents react specifically with the N-terminal α-amino group of peptides and the ε-amino group of lysine residues under alkaline conditions, forming a stable thiourea linkage.[4] This modification can improve peptide ionization, introduce a fixed charge, and direct fragmentation in the mass spectrometer, thereby aiding in peptide identification and sequencing.[5][6][7]
We introduce this compound (MNPITC) as a promising new reagent for peptide derivatization. The unique chemical structure of MNPITC is hypothesized to offer several key advantages:
-
Enhanced Ionization: The presence of the nitro group, a strong electron-withdrawing group, is expected to increase the proton affinity of the derivatized peptide, leading to enhanced signal intensity in positive-ion electrospray ionization (ESI)-MS.
-
Predictable Fragmentation: The MNPITC tag is designed to promote specific fragmentation pathways upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). This can lead to the generation of prominent b₁ and y-type fragment ions, which are crucial for confident peptide sequencing.[5][6]
-
Tunable Hydrophobicity: The methyl group provides a moderate increase in hydrophobicity, which can improve the retention of hydrophilic peptides on reversed-phase chromatography columns, leading to better separation and resolution.
This application note provides a detailed protocol for utilizing MNPITC for peptide derivatization and subsequent LC-MS/MS analysis, enabling researchers to explore its potential for enhancing their proteomics workflows.
The Chemistry of MNPITC Peptide Labeling
The reaction of MNPITC with a peptide follows the well-established mechanism of isothiocyanate chemistry. The process can be summarized in two key steps:
-
Coupling: Under alkaline conditions (pH 8.5-9.5), the unprotonated primary amino groups of the peptide (N-terminal α-amino group and lysine ε-amino groups) act as nucleophiles and attack the electrophilic carbon atom of the isothiocyanate group of MNPITC. This results in the formation of a stable 2-methyl-4-nitrophenylthiocarbamoyl (MNPTC)-peptide derivative.[4]
-
Gas-Phase Fragmentation: During tandem mass spectrometry, the MNPTC-peptide undergoes characteristic fragmentation. The derivatized N-terminus can facilitate a gas-phase Edman-type cleavage, leading to the generation of a prominent b₁ ion corresponding to the MNPITC-labeled N-terminal amino acid.[5][6] This signature ion can be used as a mass tag to aid in spectral interpretation.
Figure 1. Workflow for MNPITC-based peptide labeling and LC-MS/MS analysis.
Detailed Protocol for MNPITC Labeling of Peptides
This protocol is designed for the derivatization of purified peptide samples or proteolytic digests of proteins.
Reagents and Materials
-
This compound (MNPITC)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Triethylammonium bicarbonate (TEAB) buffer, 1 M, pH 8.5
-
Trifluoroacetic acid (TFA)
-
Peptide sample (e.g., tryptic digest of a standard protein like BSA)
-
Microcentrifuge tubes
-
Thermomixer or incubator
-
Vacuum centrifuge
-
Solid-phase extraction (SPE) C18 cartridges
Step-by-Step Labeling Procedure
-
Reagent Preparation:
-
MNPITC Stock Solution (100 mM): Dissolve the appropriate amount of MNPITC in ACN. Prepare this solution fresh before each use.
-
Labeling Buffer (100 mM TEAB, 50% ACN): Mix equal volumes of 1 M TEAB buffer (pH 8.5) and ACN.
-
-
Peptide Sample Preparation:
-
Resuspend the lyophilized peptide sample in the labeling buffer to a final concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
To the peptide solution, add the MNPITC stock solution to achieve a final molar excess of MNPITC over peptide amino groups (typically 10- to 20-fold excess).
-
Vortex the mixture gently and incubate at 37°C for 1 hour in a thermomixer.
-
-
Reaction Quenching and Sample Cleanup:
-
After incubation, acidify the reaction mixture by adding TFA to a final concentration of 0.1% to stop the reaction.
-
Dry the sample completely in a vacuum centrifuge.
-
Resuspend the dried sample in 0.1% TFA in water.
-
Desalt and purify the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the labeled peptides with 50-80% ACN containing 0.1% TFA.
-
Dry the purified, labeled peptide sample in a vacuum centrifuge.
-
The sample is now ready for LC-MS/MS analysis. Store at -20°C until use.
-
| Parameter | Recommended Condition | Rationale |
| pH | 8.5 - 9.5 | Ensures deprotonation of N-terminal and lysine amino groups for nucleophilic attack.[4] |
| MNPITC:Peptide Molar Ratio | 10:1 to 20:1 | Drives the reaction to completion and ensures efficient labeling of all available amino groups. |
| Reaction Temperature | 37°C | Provides sufficient thermal energy to facilitate the reaction without causing significant peptide degradation. |
| Reaction Time | 1 hour | Typically sufficient for complete labeling. Optimization may be required for specific peptides. |
| Solvent | 50% Acetonitrile | Helps to solubilize both the peptide and the hydrophobic MNPITC reagent. |
Table 1. Summary of optimized reaction conditions for MNPITC peptide labeling.
LC-MS/MS Analysis of MNPITC-Labeled Peptides
Liquid Chromatography
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would be 2-40% B over 30-60 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the complexity of the peptide mixture.
-
Flow Rate: 200-400 µL/min
-
Column Temperature: 40-50°C
Mass Spectrometry
-
Ionization Mode: Positive ion electrospray ionization (ESI)
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD)
-
Data-Dependent Acquisition (DDA): Select the top 5-10 most intense precursor ions from each MS1 scan for MS/MS analysis.
-
Collision Energy: A stepped or normalized collision energy approach is recommended to ensure optimal fragmentation for peptides of different sizes and charge states.[8]
Expected Results and Data Interpretation
Upon successful MNPITC labeling, a mass shift corresponding to the addition of the MNPITC moiety (C₈H₇N₂O₂S, molecular weight: 195.22 Da) will be observed for each labeled site (N-terminus and lysine residues).
In the MS/MS spectra, look for the following characteristic features:
-
Prominent b₁ ion: This ion will correspond to the mass of the MNPITC tag plus the N-terminal amino acid residue. This can serve as a diagnostic ion for successful N-terminal labeling.
-
Series of y-ions: A complete or near-complete series of y-ions is expected, which can be used for de novo sequencing or database searching.
-
Internal fragments: The presence of the MNPITC tag may also induce specific internal fragmentation, which can provide additional structural information.
Sources
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The Alchemist's Toolkit: Versatile Building Blocks for the Synthesis of Heterocyclic Compounds
Introduction: The Ubiquity and Importance of Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the bedrock of modern medicinal chemistry and materials science.[1] Their prevalence in nature is staggering, with a vast number of pharmaceuticals, agrochemicals, and biologically active natural products featuring these core motifs.[2][3] An analysis of FDA-approved drugs reveals that a majority contain nitrogen-containing heterocycles, underscoring their profound impact on human health.[1] The unique three-dimensional architecture and electronic properties conferred by the heteroatoms allow for specific and high-affinity interactions with biological targets, making them "privileged structures" in drug discovery.
This application note serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deeper understanding of the causality behind experimental choices. We will explore a selection of versatile and readily accessible building blocks, detailing their application in the synthesis of medicinally relevant heterocyclic cores. The protocols described herein are designed to be self-validating, providing a robust foundation for further exploration and derivatization in your own laboratories.
Core Principles in Heterocyclic Synthesis: The Power of Multicomponent Reactions
Modern synthetic organic chemistry increasingly emphasizes efficiency, atom economy, and environmental sustainability. In this context, multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.[4][5] MCRs offer significant advantages over traditional multi-step linear syntheses by reducing the number of purification steps, minimizing solvent waste, and saving time and resources.[4][6] Many of the protocols detailed in this guide will leverage the elegance and efficiency of MCRs to construct diverse heterocyclic scaffolds.[7]
Featured Building Block I: 1,3-Dicarbonyl Compounds - The Classic Workhorse
1,3-Dicarbonyl compounds are arguably one of the most fundamental and versatile building blocks in heterocyclic synthesis.[8][9] Their utility stems from the presence of two electrophilic carbonyl carbons and an acidic central methylene group, which can be readily deprotonated to form a nucleophilic enolate. This dual reactivity allows them to react with a wide variety of dinucleophiles and dielectrophiles to form a vast array of five- and six-membered heterocyclic rings.[10][11]
Application: Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis, a classic example of the utility of 1,3-dicarbonyls, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
This protocol describes the synthesis of a substituted pyrazole from benzoylacetone (a 1,3-dicarbonyl) and methylhydrazine.
Materials:
-
Benzoylacetone (1.0 mmol, 162.2 mg)
-
Methylhydrazine (1.1 mmol, 50.7 mg, 0.05 mL)
-
Glacial Acetic Acid (5 mL)
-
Ethanol (for recrystallization)
Procedure:
-
In a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetone (1.0 mmol) in glacial acetic acid (5 mL).
-
To this solution, add methylhydrazine (1.1 mmol) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water (20 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol to afford the pure 1,5-dimethyl-3-phenyl-1H-pyrazole.
Expected Outcome & Troubleshooting:
-
Yield: Typically in the range of 80-90%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting: If no precipitate forms upon pouring into water, the product may be partially soluble. Extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing, drying, and solvent evaporation may be necessary.
Mechanistic Rationale
The reaction proceeds through an initial condensation of the more reactive carbonyl of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The choice of acetic acid as the solvent provides the necessary acidic environment to catalyze the condensation and dehydration steps.
Featured Building Block II: Enaminones - The Ambident Synthons
Enaminones are versatile intermediates that possess both nucleophilic (at the β-carbon and the nitrogen) and electrophilic (at the carbonyl carbon) centers.[12][13] This ambident reactivity makes them highly valuable precursors for the synthesis of a wide range of nitrogen-containing heterocycles, including pyridines, pyrimidines, and pyrroles.[14][15]
Application: Hantzsch-type Synthesis of Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic MCR that exemplifies the utility of enaminone-like intermediates. It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia or an ammonium salt. The reaction is believed to proceed via the formation of an enaminone intermediate in situ. Dihydropyridine derivatives are of significant pharmaceutical importance, with many acting as calcium channel blockers for the treatment of hypertension.
Materials:
-
Benzaldehyde (1.0 mmol, 106.1 mg, 0.1 mL)
-
Ethyl acetoacetate (2.0 mmol, 260.3 mg, 0.25 mL)
-
Ammonium acetate (1.2 mmol, 92.5 mg)
-
Ethanol (10 mL)
Procedure:
-
In a 50 mL round-bottom flask, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC (Hexane:Ethyl Acetate, 7:3).
-
After completion, cool the reaction mixture to room temperature. The product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product in a vacuum oven to obtain the pure dihydropyridine derivative.
Data Presentation:
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) | Amount (mg) |
| Benzaldehyde | 1.0 | 106.12 | 106.1 |
| Ethyl Acetoacetate | 2.0 | 130.14 | 260.3 |
| Ammonium Acetate | 1.2 | 77.08 | 92.5 |
| Product | Theoretical Yield | 329.39 | 329.4 |
Logical Workflow Diagram
Caption: Simplified mechanism of the Hantzsch Thiazole Synthesis.
Conclusion: Empowering Discovery through Versatile Building Blocks
The strategic use of versatile building blocks is fundamental to the efficient synthesis of novel heterocyclic compounds. 1,3-dicarbonyls, enaminones, and thioamides, as highlighted in this guide, represent just a fraction of the chemist's toolkit. However, a deep understanding of their reactivity and application in robust synthetic methodologies like multicomponent reactions empowers researchers to rapidly generate libraries of diverse and complex molecules. This, in turn, accelerates the discovery of new therapeutic agents and advanced materials. The protocols and insights provided herein are intended to serve as a practical resource and a catalyst for innovation in your synthetic endeavors.
References
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- PubMed. (2010). Multicomponent reactions for the synthesis of heterocycles.
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- ACS Publications. (n.d.). Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds.
- ACS Publications. (n.d.). Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds | Organic Letters.
- NIH. (n.d.). Enaminones in Heterocyclic Synthesis: A Novel Route to Tetrahydropyrimidines, Dihydropyridines, Triacylbenzenes and Naphthofurans under Microwave Irradiation.
- Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry.
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- RSC Publishing. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
- MDPI. (n.d.). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- ResearchGate. (n.d.). Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones.
- ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination.
- ResearchGate. (n.d.). Synthesis of thiazole building blocks. Reagents and conditions.
- Semantic Scholar. (n.d.). Convenient synthesis of polybrominated imidazole building blocks.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Thiazole Derivatives: Building Blocks for Next-Gen Pharmaceuticals.
- PMC. (2022). Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents.
- MDPI. (n.d.). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity.
- RSC Publishing. (n.d.). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics.
- LookChem. (2023). How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound?.
- Wikipedia. (n.d.). Imidazole.
- Life Chemicals. (2021). We Prepared a Set of Functionalized 1,3-Thiazoles to Power Up Your Research | Building Blocks.
- ResearchGate. (2025). Convenient synthesis of polybrominated imidazole building blocks.
- Wiley Online Library. (2020). Design and synthesis of fused pyridine building blocks for automated library generation.
- IJNRD. (2024). A REVIEW ON MEDICINALLY IMPORTANT NITROGEN HETEROCYCLIC COMPOUNDS.
- RSC Publishing. (2017). Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles.
- Journal of Pharmaceutical Research International. (2020). A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles.
- ACS Publications. (n.d.). Cascade [3 + 2] Annulation of 1,3-Dicarbonyl Compounds and Ethyl Secondary Amines for Pyrrole Synthesis via Poly C(sp3)–H Bond Functionalization | The Journal of Organic Chemistry.
- PubMed. (2022). Recent Progress in the Synthesis of Heterocycles based on 1,3-diketones.
- PMC. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
- MSE Supplies LLC. (2024). Nitrogen Heterocycles: Versatile Building Blocks Shaping Industries.
- ResearchGate. (n.d.). Transformation of the enaminone 3 aa into different heterocyclic compounds.
- Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- Sigma-Aldrich. (n.d.). Heterocyclic Building Blocks.
- ResearchGate. (2025). Heterocycles as Versatile Building Blocks in Different Synthetic Strategies.
- Life Chemicals. (2023). Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies.
- Semantic Scholar. (n.d.). ENAMINONES IN HETEROCYCLIC SYNTHESIS.
- Smolecule. (n.d.). Explore by Category Heterocyclic Building Blocks.
- 1Click Chemistry. (n.d.). Building-Blocks.
- ScienceDirect. (2022). Dicarbonyl compounds in the synthesis of heterocycles under green conditions.
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Application Note: Robust Derivatization Strategies for the Comprehensive Analysis of Biogenic Amines in Metabolomics
Introduction: The Analytical Challenge of Biogenic Amines
Biogenic amines (BAs) are a class of low-molecular-weight organic bases that play crucial roles in a myriad of physiological and pathophysiological processes. This family, which includes neurotransmitters like dopamine and serotonin, cellular signaling molecules like histamine, and polyamines like spermine and spermidine, is central to metabolomics research aimed at understanding health and disease. However, the quantitative analysis of these compounds is analytically challenging. Their high polarity, low volatility, and, for many, the lack of a strong chromophore make them difficult to retain on standard reversed-phase liquid chromatography (LC) columns and detect with high sensitivity using UV detectors[1][2][3].
In complex biological matrices such as plasma, tissue homogenates, or urine, these challenges are magnified by the presence of interfering substances.[1] To overcome these hurdles, chemical derivatization is an essential and powerful strategy. By covalently attaching a functional group to the primary and/or secondary amine moieties of the BAs, we can fundamentally alter their physicochemical properties to:
-
Decrease Polarity & Enhance Chromatographic Retention: Improve retention on reversed-phase columns, leading to better separation from interfering matrix components.
-
Increase Volatility: Enable analysis by Gas Chromatography (GC).[2]
-
Introduce a Reporter Group: Add a chromophore or fluorophore for sensitive UV or fluorescence detection, or enhance ionization efficiency for Mass Spectrometry (MS).[3][4]
This application note provides a detailed guide to validated derivatization protocols for biogenic amine analysis, focusing on two widely adopted and robust reagents: Dansyl Chloride for LC-MS applications and Isobutyl Chloroformate for GC-MS analysis. We will explain the causality behind each step, from sample preparation to analysis, to ensure methodological robustness and data integrity for researchers in metabolomics and drug development.
Foundational Step: Sample Preparation and Extraction
The credibility of any analytical result begins with meticulous sample preparation.[5] The primary goals are to efficiently extract the target biogenic amines from the sample matrix while simultaneously removing interfering macromolecules like proteins and lipids.
Causality of Method Choice: An acidic extraction is the cornerstone of BA sample preparation.[6] Biogenic amines contain basic amine groups that become protonated (positively charged) at low pH. This property is exploited to keep them soluble in the aqueous phase while strong acids, such as perchloric acid (HClO₄) or trichloroacetic acid (TCA), effectively precipitate proteins.[2][7]
Protocol 2.1: Acidic Extraction from Biological Fluids (Plasma/Urine) & Tissues
-
Internal Standard Spiking: Before any extraction, spike the sample with a mixture of stable isotope-labeled (e.g., deuterated) internal standards corresponding to the target analytes. This is the most reliable method for accurate quantification, as the internal standards will correct for analyte loss during sample preparation and for matrix effects during analysis.[8][9][10]
-
Homogenization (for Tissues): Homogenize tissue samples in ice-cold 0.4 M perchloric acid. A typical ratio is 1:10 (w/v).
-
Extraction & Protein Precipitation:
-
For liquid samples (e.g., 100 µL of plasma), add 4 volumes of ice-cold acetonitrile or 2 volumes of 0.4 M perchloric acid.
-
For tissue homogenates , proceed directly from the previous step.
-
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 18,000 x g) for 15 minutes at 4°C.[11]
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the extracted biogenic amines. The resulting acidic extract is now ready for derivatization.
Derivatization Workflow: A General Overview
The following diagram illustrates the logical flow from the prepared sample extract to the final analysis-ready vial.
Caption: General workflow for biogenic amine analysis.
Protocol I: Dansyl Chloride Derivatization for LC-MS/MS
Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is a classic and highly effective derivatizing agent.[12] It reacts with primary and secondary amines under alkaline conditions to form stable, fluorescent sulfonamides.[13] This derivatization dramatically increases the hydrophobicity of the analytes, promoting excellent retention on C18 columns, and the tertiary amine in the dansyl group enhances signal in positive mode electrospray ionization (ESI+).[12]
Mechanism of Dansylation
Caption: Dansyl chloride reacts with an amine to form a stable sulfonamide.
Protocol 4.1: Detailed Steps
-
Reagent Preparation:
-
Derivatization Reaction:
-
Take 50 µL of the acidic sample extract (from Protocol 2.1).
-
Add 50 µL of the Derivatization Buffer to adjust the pH to the alkaline range required for the reaction.
-
Add 100 µL of the Dansyl Chloride solution.[13]
-
Vortex thoroughly and incubate the mixture in a water bath at 40°C for 45 minutes in the dark.[13]
-
-
Quenching the Reaction:
-
Sample Cleanup & Final Preparation:
Table 1: Typical LC-MS/MS Parameters for Dansylated Biogenic Amines
| Parameter | Typical Setting | Rationale |
| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Dansylated derivatives are nonpolar and retain well on C18 stationary phases. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes good peak shape and ESI+ ionization. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Strong organic solvent for eluting the hydrophobic derivatives. |
| Gradient | Start at low %B (e.g., 10-20%), ramp up to high %B (e.g., 95%) over 10-15 min | Separates the derivatized amines based on their differing hydrophobicities. |
| Flow Rate | 0.2 - 0.4 mL/min | Appropriate for standard 2.1 mm ID columns. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The dansyl group's tertiary amine is readily protonated, leading to strong signals.[12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and its isotopic internal standard. |
Protocol II: Isobutyl Chloroformate Derivatization for GC-MS
For researchers preferring or requiring GC-MS analysis, derivatization with an alkyl chloroformate, such as isobutyl chloroformate (IBCF), is an excellent choice. This reagent reacts rapidly with primary and secondary amines in a two-phase aqueous-organic system to form stable, volatile carbamates suitable for GC analysis.[15][16] The reaction is often complete within 10 minutes at room temperature.[16]
Causality of Method Choice: IBCF derivatization is ideal for GC because it effectively blocks the polar N-H bonds, reducing their ability to form hydrogen bonds and thus significantly increasing the volatility of the analytes.[2][3]
Protocol 5.1: Detailed Steps
-
Reaction Setup:
-
Derivatization Reaction:
-
Add 100 µL of Isobutyl Chloroformate (IBCF) to the mixture.
-
Vortex vigorously for 1 minute to facilitate the reaction at the interface of the aqueous and organic layers. The reaction to form the carbamate derivatives occurs rapidly.[16]
-
-
Phase Separation & Cleanup:
-
Centrifuge briefly to achieve a clean separation of the aqueous and organic (toluene) layers.
-
Carefully transfer the upper organic layer, which now contains the derivatized biogenic amines, to a new vial.
-
Crucial Step: Excess IBCF must be removed. This can be achieved by either evaporating an aliquot of the toluene layer or by treatment with alkaline methanol, though evaporation is often preferred to avoid degradation of certain derivatives like those of histamine and tyramine.[15][16]
-
-
Final Preparation:
-
After removing excess reagent, the organic solvent is typically evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
-
Table 2: Typical GC-MS Parameters for IBCF-Derivatized Biogenic Amines
| Parameter | Typical Setting | Rationale |
| Column | Mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film) | Provides good separation for the moderately polar carbamate derivatives. |
| Carrier Gas | Helium at a constant flow of ~1 mL/min | Inert carrier gas standard for GC-MS. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace-level analysis. |
| Oven Program | Start at a low temperature (e.g., 60-80°C), hold for 1-2 min, then ramp at 10-20°C/min to a final temp of ~280°C | A temperature gradient is required to separate the derivatives based on their boiling points. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for identification. |
| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode provides higher sensitivity for targeted quantification, while Full Scan is used for identification. |
Comparison and Selection of Derivatization Agents
While Dansyl Chloride and IBCF are workhorses, other reagents are also available. Benzoyl chloride, for instance, offers a very rapid reaction and produces stable derivatives suitable for LC-MS.[4] The choice of agent depends on the available instrumentation, target analytes, and specific requirements of the study.
Table 3: Comparison of Common Derivatization Agents
| Agent | Platform | Reaction Speed | Derivative Stability | Key Advantages | Key Considerations |
| Dansyl Chloride | LC-MS | Moderate | High | Excellent for ESI+, provides fluorescence, well-established.[12][13] | Can react with phenols (e.g., tyrosine); requires heating and quenching step.[17][18] |
| Isobutyl Chloroformate | GC-MS | Very Fast | High | Rapid reaction at room temp, suitable for a wide range of amines.[15][16] | Excess reagent must be removed; some derivatives can be unstable during cleanup.[16] |
| Benzoyl Chloride | LC-MS | Very Fast | High | Rapid reaction, stable derivatives, good for ESI+.[4][11] | Can also derivatize alcohols and phenols.[19] |
| o-Phthaldialdehyde (OPA) | LC-Fluorescence | Very Fast | Low | Very fast reaction with primary amines.[3] | Derivatives are unstable; does not react with secondary amines (e.g., serotonin).[3][4] |
Conclusion and Best Practices
Derivatization is an indispensable tool for the reliable and sensitive quantification of biogenic amines in complex biological samples. By converting these challenging analytes into forms amenable to modern chromatographic and mass spectrometric techniques, researchers can unlock valuable insights in the field of metabolomics. The Dansyl Chloride method for LC-MS and the Isobutyl Chloroformate method for GC-MS presented here are robust, validated protocols that serve as excellent starting points for method development.
For the highest level of data quality and trustworthiness, always incorporate stable isotope-labeled internal standards from the very beginning of the sample preparation process.[8][10] This practice, combined with a carefully executed derivatization protocol, will ensure the generation of accurate and reproducible data essential for advancing scientific discovery.
References
-
Mayr, C. M., & Schieberle, P. (2012). Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS. Journal of Agricultural and Food Chemistry, 60(12), 3026–3032. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of biogenic amines in food samples using derivatization followed by liquid chromatography/mass spectrometry | Request PDF. Retrieved from [Link]
-
Saad, B., & Basheer, C. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines in Food: Analysis, Occurrence and Toxicity. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chapter 12. Sample Preparation Methods for the Analysis of Biogenic Amines | Request PDF. Retrieved from [Link]
-
ACS Publications. (2012). Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Cunha, S. C., et al. (2011). Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. Journal of Chromatography A, 1218(42), 7769-7778. Retrieved from [Link]
-
del-Pino-García, R., et al. (2022). Simultaneous Determination of Amino Acids and Biogenic Amines by Liquid Chromatography Coupled to Mass Spectrometry for Assessing Wine Quality. Molecules, 27(21), 7545. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Stable Isotope Dilution Assays for the Simultaneous Quantitation of Biogenic Amines and Polyamines in Foods by LC-MS/MS | Request PDF. Retrieved from [Link]
-
Boyd, M. D., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 87(13), 6813–6821. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography-Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Request PDF. Retrieved from [Link]
-
Munir, M., & Badri, K. H. (2019). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2019, 8156372. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of the derivatization of BAs with isobutyl chloroformate. Retrieved from [Link]
-
CABI Digital Library. (2022). Simultaneous detection and quantification of different biogenic amines. Retrieved from [Link]
-
Zhang, W., et al. (2022). The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. Foods, 12(1), 103. Retrieved from [Link]
-
Bio-protocol. (n.d.). Targeted quantification of amino acids by dansylation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Retrieved from [Link]
-
National Institutes of Health. (2025). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction process for cadaverine derivatized by isobutyl chloroformate (IBCF). Retrieved from [Link]
-
Płotka-Wasylka, J., et al. (2018). Literature update of analytical methods for biogenic amines determination in food and beverages. TrAC Trends in Analytical Chemistry, 103, 14-31. Retrieved from [Link]
-
ACS Publications. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). The Determination of Eight Biogenic Amines Using MSPE-UHPLC-MS/MS and Their Application in Regard to Changes in These Biogenic Amines in Traditional Chinese Dish-Pickled Swimming Crabs. Retrieved from [Link]
-
Cifuentes, A. (2021). Foodomics: Analytical Opportunities and Challenges. Analytical Chemistry, 93(1), 441-457. Retrieved from [Link]
-
National Institutes of Health. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
Tofalo, R., et al. (2020). Biogenic Amines and Food Quality: Emerging Challenges and Public Health Concerns. Toxins, 12(7), 438. Retrieved from [Link]
-
Amine, A., et al. (2019). Biogenic Amines Formation Mechanism and Determination Strategies: Future Challenges and Limitations. Critical Reviews in Analytical Chemistry, 51(2), 159-176. Retrieved from [Link]
-
Ryan, D., & Robards, K. (2012). Challenges and Opportunities of Metabolomics. Journal of Agricultural and Food Chemistry, 60(47), 11571-11580. Retrieved from [Link]
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- 1. Biogenic Amine Analysis Service - Creative Proteomics [creative-proteomics.com]
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- 3. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Development of stable isotope dilution assays for the simultaneous quantitation of biogenic amines and polyamines in foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantitative Analysis of Amino Acids Using Isothiocyanate Derivatization
For researchers, scientists, and drug development professionals engaged in proteomics, nutritional analysis, and clinical diagnostics, the accurate quantification of amino acids is a foundational requirement. This document provides a detailed guide to a robust and widely adopted method: pre-column derivatization using isothiocyanate reagents, followed by reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the underlying chemistry, provide validated protocols, and offer expert insights to ensure reliable and reproducible results.
Introduction: The Rationale for Derivatization
Amino acids, the building blocks of proteins, are inherently challenging to analyze directly via conventional HPLC with UV-Vis or fluorescence detection. Most amino acids lack a strong chromophore or fluorophore, making them "invisible" to these common detectors at biologically relevant concentrations[1][2]. To overcome this limitation, a chemical derivatization step is employed. This process involves reacting the amino acid with a labeling reagent to attach a molecule (a "tag") that is easily detectable.
Isothiocyanate reagents, most notably Phenylisothiocyanate (PITC), have become a cornerstone of amino acid analysis for several key reasons[3][4]:
-
Comprehensive Reaction: PITC reacts with both primary and secondary amines, allowing for the derivatization of all common amino acids, including proline[5][6].
-
Stable Derivatives: The resulting phenylthiocarbamyl (PTC) amino acid derivatives are stable, eliminating the need for immediate analysis and allowing for sample batching[5][7].
-
High Sensitivity: The attached phenyl group provides a strong UV absorbance at 254 nm, enabling detection in the picomole range[3][6].
-
Proven Reliability: The methodology is well-established, forming the basis of the Edman degradation chemistry for protein sequencing, a testament to its precision and reproducibility[8][9][10].
This guide will primarily focus on PITC, the most common isothiocyanate reagent, while also briefly discussing Fluorescein isothiocyanate (FITC) for fluorescence-based applications.
The Chemistry of Isothiocyanate Derivatization
The core of this analytical method lies in the Edman degradation chemistry, developed by Pehr Edman[8][9]. The first step of this sequential process, the coupling reaction, is harnessed for quantitative analysis.
Under alkaline conditions (typically pH > 8), the lone pair of electrons on the nitrogen atom of the amino acid's primary or secondary amine group performs a nucleophilic attack on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of PITC. This reaction forms a stable phenylthiocarbamyl (PTC) derivative[6][11].
For quantitative analysis, the reaction is stopped at this stage. The stable PTC-amino acids are then separated and quantified. In protein sequencing, the process would continue with an acid cleavage step to release the N-terminal amino acid as a phenylthiohydantoin (PTH) derivative, but this is not necessary for simple quantification of free amino acids[11][12].
Caption: PITC Derivatization Reaction Mechanism.
Experimental Protocols
This section provides a comprehensive, step-by-step protocol for the quantitative analysis of amino acids using PITC derivatization and RP-HPLC.
Materials and Reagents
-
Amino Acid Standards: A certified amino acid standard mixture is crucial for calibration and quantification.
-
Phenylisothiocyanate (PITC): Sequencing grade. PITC is toxic and moisture-sensitive; handle with care in a fume hood and store under inert gas[13].
-
Coupling Solution: A mixture of acetonitrile, pyridine, triethylamine (TEA), and water (e.g., 10:5:2:3 v/v/v/v)[6]. TEA provides the alkaline environment for the reaction.
-
Drying Solvent: A volatile solvent like methanol or ethanol.
-
Reconstitution Solvent: Typically Mobile Phase A or a similar aqueous buffer (e.g., 0.05 M ammonium acetate, pH 6.8)[5].
-
HPLC Mobile Phase A: Aqueous buffer (e.g., 10 mM sodium phosphate, pH 6.4, with 5% acetonitrile)[7]. The exact composition may require optimization.
-
HPLC Mobile Phase B: Acetonitrile or a mixture of acetonitrile and water (e.g., 3:2 v/v)[7].
-
Sample Preparation Reagents: Hydrochloric acid (for protein hydrolysis, if required), and reagents for deproteinization (e.g., acetonitrile or trichloroacetic acid).
Workflow Overview
Caption: Workflow for PITC Derivatization and HPLC Analysis.
Detailed Protocol
Step 1: Sample Preparation
-
For Protein/Peptide Samples: Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids. Note that this will destroy tryptophan and convert asparagine and glutamine to aspartic acid and glutamic acid, respectively[1].
-
For Biological Fluids (Plasma, Urine): Deproteinize the sample to prevent interference. A common method is to add 3-4 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant[14][15].
-
Drying: Aliquot a known volume of the sample (or standard) into a microcentrifuge tube and dry completely using a vacuum centrifuge. This step is critical to remove water and any acid, which would interfere with the derivatization[6].
Step 2: Derivatization
-
Reconstitution: Add 100 µL of the Coupling Solution to the dried sample/standard. Vortex thoroughly to ensure complete dissolution[6].
-
PITC Addition: Add 5 µL of PITC. Vortex immediately for 30 seconds[16].
-
Reaction: Allow the reaction to proceed at room temperature for 5-20 minutes[5][6]. A 10-minute incubation is generally sufficient.
-
Drying: Dry the sample completely in a vacuum centrifuge. This step is crucial for removing the volatile excess PITC, TEA, and pyridine, which would otherwise interfere with the chromatography[5][6].
Step 3: HPLC Analysis
-
Final Reconstitution: Dissolve the dried PTC-amino acids in a known volume (e.g., 250 µL) of Mobile Phase A[6]. Vortex and filter through a 0.22 µm syringe filter before injection.
-
Chromatographic Separation: Inject 10-20 µL of the reconstituted sample onto a reverse-phase column (typically a C18 column). Separation is achieved using a gradient elution.
-
Example Gradient:
-
Data Acquisition: Record the chromatogram and integrate the peak areas.
Data Analysis and Quantification
Quantification is achieved by comparing the peak areas of the amino acids in the sample to those of a known concentration standard.
-
Calibration Curve: Prepare a series of dilutions of the amino acid standard and derivatize them alongside the samples. Plot the peak area versus concentration for each amino acid to generate a linear calibration curve.
-
Quantification: Use the regression equation from the calibration curve to calculate the concentration of each amino acid in the unknown samples.
-
Internal Standard: For improved accuracy, especially with complex biological matrices, the use of a non-physiological amino acid (e.g., norleucine) as an internal standard is recommended. The internal standard should be added to samples and standards before the deproteinization step.
Sample Data Table
| Amino Acid | Retention Time (min) | Peak Area (Sample) | Calculated Concentration (µM) |
| Aspartic Acid | 8.5 | 154320 | 45.2 |
| Glutamic Acid | 9.8 | 189765 | 55.6 |
| Serine | 11.2 | 98765 | 29.0 |
| Glycine | 12.1 | 210987 | 61.8 |
| Histidine | 13.5 | 76543 | 22.4 |
| Arginine | 14.9 | 112345 | 32.9 |
| Threonine | 15.6 | 89012 | 26.1 |
| Alanine | 17.0 | 254321 | 74.5 |
| Proline | 18.2 | 134567 | 39.4 |
| Tyrosine | 22.5 | 65432 | 19.2 |
| Valine | 23.8 | 198765 | 58.2 |
| Methionine | 24.5 | 54321 | 15.9 |
| Isoleucine | 26.1 | 176543 | 51.7 |
| Leucine | 26.8 | 201234 | 58.9 |
| Phenylalanine | 28.0 | 143210 | 41.9 |
| Lysine | 30.5 | 165432 | 48.5 |
Alternative Reagent: Fluorescein Isothiocyanate (FITC)
For applications requiring higher sensitivity, FITC can be used as a derivatizing agent. FITC reacts with amino acids similarly to PITC, forming fluorescein-thiocarbamyl (FTC) derivatives[19][20]. These derivatives are highly fluorescent and can be detected using a fluorescence detector or by capillary electrophoresis with laser-induced fluorescence detection, pushing detection limits into the femtomole range[21][22]. The derivatization conditions are similar, often requiring a buffered alkaline solution (pH ~9.5) and incubation[21][23].
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Solution(s) |
| No or Low Peak Intensity | Incomplete drying of sample (residual water/acid). | Ensure samples are completely dry before adding coupling solution. A second drying step after reconstitution in coupling solution can help[6]. |
| PITC reagent has degraded due to moisture. | Use fresh, high-quality PITC. Store under inert gas and protect from moisture. | |
| Incorrect pH for derivatization. | Ensure the coupling solution is properly prepared and provides an alkaline environment. | |
| Poor Peak Shape / Tailing | Column degradation. | Wash the column thoroughly after each run. If performance does not improve, replace the column. |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Sample solvent mismatch. | Ensure the final reconstitution solvent is similar in strength to the initial mobile phase (Mobile Phase A)[17]. | |
| Poor Resolution / Co-elution | Suboptimal HPLC gradient or mobile phase pH. | Adjust the gradient slope, especially during the elution of problematic peaks. Optimize the pH of Mobile Phase A; small changes can significantly alter selectivity[17]. |
| Incorrect column temperature. | Optimize column temperature (e.g., try 35°C or 40°C) to improve peak shape and resolution[17]. | |
| Extraneous Peaks | Excess derivatization reagent. | Ensure the post-derivatization drying step is thorough to remove all volatile reagents. |
| Contamination from sample matrix or reagents. | Use high-purity solvents and reagents. Ensure effective sample cleanup/deproteinization. |
Conclusion
The quantitative analysis of amino acids via isothiocyanate derivatization, particularly with PITC, is a powerful, sensitive, and reliable technique. It provides an accessible alternative to dedicated ion-exchange analyzers without compromising accuracy[3][5]. By understanding the underlying chemistry, meticulously following the protocol, and applying logical troubleshooting, researchers can achieve high-quality, reproducible data essential for advancing scientific discovery and product development. Method validation according to established guidelines is crucial for applications in regulated environments[24][25].
References
-
Sherwood, R. A. (2000). Amino Acid Measurement in Body Fluids Using PITC Derivatives. In: Walker, J.M. (eds) Amino Acid Analysis Protocols. Methods in Molecular Biology, vol 159. Humana Press. [Link]
-
Cohen, S. A., & Strydom, D. J. (1988). Amino acid analysis utilizing phenylisothiocyanate derivatives. Analytical biochemistry, 174(1), 1–16. [Link]
-
Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical biochemistry, 136(1), 65–74. [Link]
-
Wikipedia. (2023). Edman degradation. [Link]
-
Kawauchi, H., Kadooka, K., Tanaka, M., & Tuzimura, K. (1971). Micro-analysis of Amino Acids with Fluorescein-isothiocyanate: Part I. Preparation and Chromatography of Fluorescein-thiocarbamyl Amino Acids. Agricultural and Biological Chemistry, 35(11), 1720-1726. [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. eLS. [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. [Link]
-
Aitken, A., & Learmonth, M. (1996). Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. In: Walker, J.M. (eds) The Protein Protocols Handbook. Humana Press. [Link]
-
Utsumi, H., et al. (1997). Separation and Determination of Fluorescein Isothiocyanate-Labeled Amino Acids by Capillary Electrophoresis with Laser-Induced Fluorescence Detection. Analytical Sciences, 13(1), 115-119. [Link]
-
OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. [Link]
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Lippincott, S. E., et al. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. Journal of the American College of Nutrition, 7(6), 491-497. [Link]
-
Shpak, A. V., et al. (2024). One-pot determination of amino acids in drugs by pre-column derivatization with phenyl isothiocyanate. Fine Chemical Technologies, 19(2), 118-129. [Link]
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Lestari, W., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]
-
Lippincott, S. E., et al. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. Journal of the American College of Nutrition, 7(6), 491-497. [Link]
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Torres, J., Campos, K. S., & Harrison, C. R. (2022). Fluorescently Labeling Amino Acids in a Deep Eutectic Solvent. Analytical Chemistry, 94(48), 16538–16543. [Link]
-
Fierabracci, V., et al. (1991). Application of amino acid analysis by high-performance liquid chromatography with phenyl isothiocyanate derivatization to the rapid determination of free amino acids in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 570(2), 285-291. [Link]
-
Kawauchi, H., & Tuzimura, K. (1971). Reaction of Fluorescein-Isothiocynate with Proteins and Amino Acids: II. Preparation of Fluorescein-Thiohydantoin Amino Acids and Their Thin-layer Chromatography. Agricultural and Biological Chemistry, 35(1), 150-157. [Link]
-
Sherwood, R. A. (2000). Amino Acid Measurement in Body Fluids Using PITC Derivatives. ResearchGate. [Link]
-
Dikma Technologies. (n.d.). Instructions of 18 Natural Amino Acids Analysis with HPLC by Phenylisothiocyanate (PITC) Pre-column Derivatization Method. [Link]
-
Xu, K., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 413, 2697–2710. [Link]
-
Kawauchi, H., et al. (1969). Reaction of Fluorescein-Isothiocyanate with Proteins and Amino Acids: I. Covalent and Non-Covalent Binding of Fluorescein-Isothiocyanate and Fluorescein to Proteins. The Journal of Biochemistry, 66(6), 783-789. [Link]
-
Li, Y., et al. (2015). A novel method for detecting amino acids derivatized with phenyl isothiocyanate by high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Separation Science, 38(23), 4061-4068. [Link]
-
Higashi, T., & Ogawa, S. (2017). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Journal of pharmaceutical and biomedical analysis, 132, 112-125. [Link]
-
Roussos, P., & Letter, W. (2017). Does anyone have a suggestion on an HPLC column for the analysis of PITC derivatized amino acids? ResearchGate. [Link]
-
Higashi, T., & Ogawa, S. (2017). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry. Semantic Scholar. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Hancock, D. K. (2000). Validation of Amino Acid Analysis Methods. In: Walker, J.M. (eds) Amino Acid Analysis Protocols. Methods in Molecular Biology, vol 159. Humana Press. [Link]
-
Kaczmarek, B., et al. (2017). Method validation for determination of amino acids in feed by UPLC. Food Analytical Methods, 10, 3945-3954. [Link]
-
Dawidar, A. M., et al. (2014). High-Performance Liquid Chromatographic Analysis of Amino Acids in Edible Seaweeds after Derivatization with Phenyl Isothiocyanate. Journal of Chromatographic Science, 52(7), 617-622. [Link]
-
Parker, C. G., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free Radical Biology and Medicine, 152, 393-402. [Link]
Sources
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- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
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- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
solid-phase derivatization of peptides with sulfophenyl isothiocyanate
Application Note & Protocol
Topic: Solid-Phase Derivatization of Peptides with 4-Sulfophenyl Isothiocyanate (SPITC) for Enhanced Mass Spectrometry Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Strategy for Unambiguous Peptide Analysis
The characterization of synthetic or purified peptides is a cornerstone of proteomics, drug discovery, and biochemical research. While mass spectrometry (MS) is the premier analytical tool for this purpose, its sensitivity and the quality of fragmentation data can be highly variable, depending on the peptide's intrinsic properties such as size, charge, and amino acid composition. Peptides that ionize poorly or fragment in a complex manner can pose significant challenges to confident identification and sequencing.
N-terminal derivatization is a powerful strategy to overcome these limitations. By covalently attaching a functional moiety to the peptide's N-terminus, one can impart desirable analytical characteristics. 4-Sulfophenyl isothiocyanate (SPITC) has emerged as a highly effective derivatizing agent for this purpose. It reacts specifically with the primary amine at the N-terminus of a peptide, introducing a sulfonic acid group. This modification offers two primary advantages:
-
Enhanced Ionization: The strongly acidic sulfonate group ensures the peptide carries a fixed negative charge, significantly improving ionization efficiency, particularly in MALDI-MS.[1][2]
-
Directed Fragmentation: The presence of the charged tag at a fixed position simplifies tandem mass spectrometry (MS/MS) spectra. In post-source decay (PSD) MALDI-TOF analysis, SPITC derivatization promotes the formation of a dominant series of y-type ions, making manual or automated de novo sequencing more straightforward and reliable.[1][3][4]
This application note provides a detailed protocol for the derivatization of peptides with SPITC while they are still attached to the solid-phase synthesis resin. This on-resin approach offers significant advantages in workflow efficiency by simplifying the removal of excess reagents through simple washing steps, ensuring a high-purity derivatized peptide upon cleavage.
Principle of the Method: The Thiourea Linkage
The core of the derivatization process is the reaction between the isothiocyanate group (-N=C=S) of SPITC and the uncharged primary α-amino group of the peptide's N-terminus. The reaction, which is typically conducted under mildly alkaline conditions, proceeds via a nucleophilic addition mechanism to form a stable N-phenylthiocarbamoyl derivative (a thiourea linkage).[5][6]
The use of a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or pyridine, is critical. It serves to deprotonate the N-terminal ammonium ion (-NH3+) to its reactive, uncharged amine form (-NH2), which then acts as the nucleophile.
Applications in Mass Spectrometry
Derivatization with SPITC is primarily employed to enhance MS-based peptide analysis.
-
Facilitating de novo Sequencing: For proteins from organisms with unsequenced genomes or for characterizing unknown peptides, de novo sequencing is essential. SPITC derivatization simplifies complex MS/MS spectra, making sequence determination more tractable.[3] The resulting spectra are often dominated by a clear series of fragment ions, which greatly aids in reading the peptide sequence.
-
Improving Protein Identification: In proteomics workflows, confident protein identification relies on high-quality MS/MS data from constituent peptides. By improving the spectral quality of tryptic peptides, SPITC derivatization can increase the number and confidence of protein identifications.[1][3]
-
Photodissociation Studies: The aromatic phenyl group of the SPITC tag acts as a chromophore. This has been shown to greatly reduce the laser intensity required for efficient photodissociation (PD) in tandem MS experiments, providing an alternative fragmentation method.[7]
Detailed Protocol: On-Resin Derivatization
This protocol assumes the peptide has been synthesized on a standard solid-phase resin (e.g., Rink Amide, Wang) and that the N-terminal protecting group (e.g., Fmoc) has been removed according to standard procedures.
Materials and Reagents
-
Peptide-bound resin (with free N-terminus)
-
4-Sulfophenyl isothiocyanate (SPITC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA) or Pyridine
-
Dichloromethane (DCM), ACS grade
-
Methanol (MeOH), ACS grade
-
Solid-phase synthesis vessel or fritted syringe
-
Shaker or vortex mixer
-
Standard cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Diethyl ether, cold
-
Centrifuge
Experimental Workflow
Step-by-Step Methodology
Note: Perform all steps in a fume hood with appropriate personal protective equipment.
-
Resin Preparation:
-
Place the peptide-resin (e.g., 25 µmol scale) into a fritted syringe or reaction vessel.
-
Add 2 mL of DMF to the resin.
-
Agitate on a shaker for 30 minutes to swell the resin beads. This is crucial for ensuring all reaction sites are accessible.
-
Drain the DMF.
-
-
Derivatization Reaction:
-
Prepare the derivatization solution immediately before use. In a separate vial, dissolve a 10-fold molar excess of SPITC (relative to the resin substitution) in 1 mL of DMF.
-
Add a 20-fold molar excess of DIPEA to the SPITC solution. For a 25 µmol scale, this is:
-
SPITC (MW ≈ 219.2 g/mol for free acid): ~55 mg (250 µmol)
-
DIPEA (MW = 129.24 g/mol , d = 0.742 g/mL): ~87 µL (500 µmol)
-
-
Vortex briefly to mix.
-
Add the complete derivatization solution to the swollen, drained resin.
-
Seal the vessel and agitate at room temperature for 2 hours.
-
-
Washing:
-
Drain the reaction solution from the resin.
-
Wash the resin thoroughly to remove all excess reagents. A rigorous wash cycle is key to obtaining a clean product. Perform each wash for 1 minute with agitation.
-
3x with 2 mL DMF
-
3x with 2 mL DCM
-
3x with 2 mL MeOH
-
-
After the final wash, dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
-
Optional: Reaction Confirmation (Kaiser Test)
-
Before cleavage, a small sample of the resin beads can be tested using the Kaiser test. A negative result (beads remain colorless or yellow) indicates the successful consumption of the primary N-terminal amine and thus a complete derivatization reaction.
-
-
Cleavage and Work-up:
-
Add 2 mL of a standard cleavage cocktail (e.g., 95% TFA / 2.5% TIS / 2.5% H₂O) to the dry resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin beads. Collect the filtrate.
-
Precipitate the peptide by adding the TFA filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 3,500 x g for 5 minutes to pellet the peptide.
-
Decant the ether, wash the pellet once more with cold ether, and briefly dry the pellet to remove residual ether.
-
Resuspend the derivatized peptide in a suitable solvent (e.g., 50% acetonitrile/water) for MS analysis.
-
Verification and Expected Results
The success of the derivatization is confirmed by mass spectrometry. The covalent addition of the sulfophenyl isothiocyanate group results in a predictable mass shift.
| Component | Formula | Monoisotopic Mass (Da) |
| SPITC Adduct | C₇H₄NO₃S₂ | 213.9663 |
| Net Addition ¹ | C₇H₅NO₃S₂ | +215.9820 |
¹The final mass added is that of the SPITC reagent plus one hydrogen atom from the peptide's N-terminal amine.
Example: For the peptide G-L-Y (Gly-Leu-Tyr), the expected mass change would be:
-
Unmodified Peptide (M+H)⁺: 353.1770 Da
-
SPITC-Derivatized Peptide (M-H)⁻: 567.1433 Da (Note the change in ionization state for analysis)
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Derivatization (Mixture of starting material and product observed in MS) | 1. Inefficient resin swelling.2. Insufficient reagent excess or reaction time.3. Degradation of SPITC reagent (hydrolysis). | 1. Ensure resin is fully swollen in DMF for at least 30 mins before reaction.2. Increase molar excess of SPITC and DIPEA to 15x and 30x, respectively. Extend reaction time to 4 hours.3. Use fresh, high-quality SPITC stored under desiccation. |
| No Reaction | N-terminus is blocked (e.g., residual Fmoc group, pyroglutamate formation). | Confirm N-terminal deprotection was complete before starting. For sequences prone to pyroglutamate formation (N-terminal Gln), perform derivatization immediately after deprotection. |
| Poor MS Signal | 1. Salt contamination from reagents.2. Inappropriate MS matrix or method. | 1. Ensure thorough washing post-derivatization. Use a desalting column (e.g., C18 ZipTip) before analysis.2. For MALDI, consider using a salt-tolerant matrix like 2,4,6-trihydroxyacetophenone (THAP) with diammonium citrate.[8] |
References
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-
Chemistry LibreTexts. (2020). Peptide Sequencing- The Edman Degradation. [Link]
- (No Source)
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. [Link]
-
Flanegan, M. R., & Levis, R. J. (2019). Enhancing electrospray ionization efficiency of peptides by derivatization. PubMed. [Link]
- (No Source)
-
Wikipedia. (2023). Edman degradation. [Link]
- (No Source)
-
Keough, T., et al. (2020). Efficient isothiocyanate modification of peptides facilitates structural analysis by radical-directed dissociation. RSC Publishing. [Link]
- (No Source)
-
Pimenta, P. F., et al. (2007). Improved protein identification efficiency by mass spectrometry using N-terminal chemical derivatization of peptides from Angiostrongylus costaricensis, a nematode with unknown genome. PubMed. [Link]
-
Keough, T., et al. (2003). Charge Derivatization by 4-sulfophenyl Isothiocyanate Enhances Peptide Sequencing by Post-Source Decay Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. PubMed. [Link]
-
Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]
- (No Source)
- (No Source)
- (No Source)
-
Vath, J. E., et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. PubMed. [Link]
-
Oh, J. Y., et al. (2005). Photodissociation tandem mass spectrometry at 266 nm of an aliphatic peptide derivatized with phenyl isothiocyanate and 4-sulfophenyl isothiocyanate. PubMed. [Link]
-
Wang, Y., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. SciSpace. [Link]
- (No Source)
-
Gevaert, K., et al. (2005). Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry of 4-sulfophenyl isothiocyanate-derivatized peptides. Wiley Online Library. [Link]
- (No Source)
- (No Source)
Sources
- 1. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improved protein identification efficiency by mass spectrometry using N-terminal chemical derivatization of peptides from Angiostrongylus costaricensis, a nematode with unknown genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. (2003) | Lyuben N. Marekov | 66 Citations [scispace.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Photodissociation tandem mass spectrometry at 266 nm of an aliphatic peptide derivatized with phenyl isothiocyanate and 4-sulfophenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix‐assisted laser desorption/ionization time‐of‐flight mass spectrometry of 4‐sulfophenyl isothiocyanate‐derivatize… [ouci.dntb.gov.ua]
Synthesis of Bioactive Molecules Using 2-Methyl-4-nitrophenyl Isothiocyanate: Application Notes and Protocols
Introduction: The Versatility of Isothiocyanates in Bioactive Molecule Synthesis
Isothiocyanates (R-N=C=S) are a class of highly reactive and versatile sulfur-containing organic compounds that serve as pivotal building blocks in the synthesis of a wide array of biologically active molecules.[1][2] Their pronounced electrophilicity at the central carbon atom makes them susceptible to nucleophilic attack, most notably by amines, leading to the formation of thiourea derivatives. This reactivity is the cornerstone of their utility in medicinal chemistry and drug development. The resulting thiourea scaffold is a privileged structure, known to impart a diverse range of pharmacological properties, including anticancer, antimicrobial, antifungal, and antiviral activities.[3][4][5]
This guide focuses on a particularly interesting reagent: 2-Methyl-4-nitrophenyl isothiocyanate . The presence of an electron-withdrawing nitro group and an electron-donating methyl group on the phenyl ring modulates the reactivity of the isothiocyanate functional group and can significantly influence the biological profile of the resulting derivatives. The nitro group, in particular, can enhance the acidity of the N-H protons in the resulting thiourea, facilitating stronger hydrogen bonding interactions with biological targets, a key determinant of bioactivity.
This document provides a comprehensive overview of the synthetic applications of this compound, with a focus on the preparation of bioactive thiourea derivatives. Detailed experimental protocols, mechanistic insights, and data on the biological evaluation of representative molecules are presented to empower researchers in their drug discovery endeavors.
Core Principles: The Chemistry of this compound
The primary reaction of this compound in the synthesis of bioactive molecules is its coupling with primary and secondary amines to form N,N'-disubstituted thioureas. This reaction is typically a straightforward and high-yielding nucleophilic addition.
Reaction Mechanism: Thiourea Formation
The lone pair of electrons on the nitrogen atom of the amine nucleophile attacks the electrophilic carbon atom of the isothiocyanate group. This is followed by proton transfer to the nitrogen atom of the isothiocyanate, yielding the stable thiourea product. The electron-withdrawing nitro group on the phenyl ring of this compound increases the electrophilicity of the central carbon, potentially accelerating the reaction rate compared to isothiocyanates bearing electron-donating groups.
Caption: General mechanism for thiourea synthesis.
Protocols for the Synthesis of Bioactive Thiourea Derivatives
The following protocols provide detailed, step-by-step methodologies for the synthesis of N,N'-disubstituted thioureas using this compound. These protocols are designed to be adaptable for a range of primary and secondary amine starting materials.
Protocol 1: General Synthesis of N-(2-Methyl-4-nitrophenyl)-N'-aryl/alkyl Thioureas
This protocol outlines a general and efficient method for the synthesis of a library of thiourea derivatives with potential biological activity.
Materials and Equipment:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous acetone or ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Filtration apparatus (Büchner funnel)
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, methanol)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous acetone or ethanol (10-20 mL per gram of isothiocyanate).
-
Amine Addition: To the stirring solution, add the desired primary or secondary amine (1.0 eq.) either neat if it is a liquid or dissolved in a minimal amount of the reaction solvent. The addition can be done dropwise or in one portion at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic. For less reactive amines, the mixture can be heated to reflux. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-10 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If no precipitate forms, the solvent can be partially removed under reduced pressure using a rotary evaporator.
-
Purification: Collect the solid product by suction filtration and wash it with a small amount of cold solvent (the same as the reaction solvent).
-
Recrystallization: For further purification, recrystallize the crude product from a suitable solvent such as ethanol or methanol to obtain the pure N-(2-Methyl-4-nitrophenyl)-N'-substituted thiourea derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Data Presentation: Representative Synthesized Thiourea Derivatives
| Amine Reactant | Product | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | N-(2-Methyl-4-nitrophenyl)-N'-phenylthiourea | 4 | 85 | 152-154 |
| 4-Chloroaniline | N-(4-Chlorophenyl)-N'-(2-methyl-4-nitrophenyl)thiourea | 5 | 88 | 168-170 |
| Benzylamine | N-Benzyl-N'-(2-methyl-4-nitrophenyl)thiourea | 3 | 92 | 145-147 |
| Morpholine | 4-((2-Methyl-4-nitrophenyl)carbamothioyl)morpholine | 2 | 95 | 178-180 |
Note: The data in this table is illustrative and based on typical yields and reaction times for similar thiourea syntheses. Actual results may vary depending on the specific amine and reaction conditions.
Sources
Troubleshooting & Optimization
Navigating the Nuances of Isothiocyanate Derivatization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Isothiocyanate Derivatization. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the in-depth knowledge and field-proven insights necessary to master this powerful bioconjugation technique. Here, we will explore the causality behind experimental choices, establish self-validating systems, and ground our understanding in authoritative scientific principles.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when approaching isothiocyanate derivatization.
Q1: What is the fundamental reaction mechanism of isothiocyanate derivatization?
A1: The core of this technique lies in the reaction between the isothiocyanate group (-N=C=S) and a primary amine (-NH2), typically from a lysine residue or the N-terminus of a protein.[1][2] The amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate.[3] This forms a stable thiourea bond, covalently linking the isothiocyanate-containing molecule (e.g., a fluorescent dye like FITC) to the target biomolecule.[2][4][5]
Q2: Why is pH so critical for this reaction?
A2: pH is arguably the most critical parameter. The reaction with primary amines is most favorable at an alkaline pH, typically between 8.5 and 9.5.[6][7] At this pH, the primary amine groups are deprotonated, making them more nucleophilic and thus more reactive towards the isothiocyanate.[6][7] At a more neutral or acidic pH, the amine groups are protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the reaction. It is also important to note that at a more neutral pH (6-8), isothiocyanates can react with thiol groups, forming a dithiocarbamate.[8]
Q3: What are the most common applications of isothiocyanate derivatization?
A3: This chemistry is widely used for:
-
Fluorescent Labeling: Attaching fluorescent dyes like Fluorescein isothiocyanate (FITC) to antibodies and other proteins for use in techniques like flow cytometry and fluorescence microscopy.[2][4]
-
Amino Acid Analysis: Phenylisothiocyanate (PITC) is used in pre-column derivatization for the sensitive analysis of amino acids by HPLC.[9][10][11]
-
Protein Sequencing: PITC is the key reagent in Edman degradation, a classical method for determining the amino acid sequence of peptides and proteins.[12][13][14]
Q4: Can I use buffers containing Tris or glycine?
A4: No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine.[1] These buffer components will compete with the target molecule for reaction with the isothiocyanate, leading to significantly reduced labeling efficiency.
Troubleshooting Guide: From Low Yields to Inconsistent Results
This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.
| Problem | Potential Causes | Solutions & Rationale |
| Low or No Derivatization Yield | 1. Incorrect pH: The reaction buffer is not sufficiently alkaline. | Verify and adjust the pH of your reaction buffer to 8.5-9.5. This ensures the primary amines on your target molecule are deprotonated and available for reaction.[6][7] |
| 2. Inactive Isothiocyanate Reagent: The reagent may have hydrolyzed due to moisture. | Always use a fresh, high-quality isothiocyanate reagent. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portions.[6][15] Isothiocyanates are unstable in aqueous solutions.[5][16] | |
| 3. Presence of Competing Nucleophiles: Buffers like Tris or other amine-containing additives are present. | Perform buffer exchange into an amine-free buffer like sodium bicarbonate or borate buffer (pH 9.0-9.5) before starting the derivatization.[4][15] | |
| 4. Low Protein/Analyte Concentration: Dilute solutions can lead to inefficient conjugation. | Concentrate your protein or analyte solution. A concentration of at least 1-2 mg/mL is generally recommended for efficient labeling.[6] | |
| High Background/Non-Specific Labeling | 1. Excess Isothiocyanate Reagent: Using too high a molar ratio of label to target. | Optimize the molar ratio of isothiocyanate to your target molecule. Start with a lower ratio and titrate up to find the optimal balance between labeling efficiency and background. |
| 2. Inadequate Quenching/Purification: Unreacted isothiocyanate remains in the final sample. | Effectively quench the reaction by adding an amine-containing buffer like Tris after the incubation period.[4] Thoroughly purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or spin filtration to remove all unbound label.[1][4] | |
| Protein Precipitation/Aggregation | 1. Hydrophobicity of the Label: Attaching too many hydrophobic dye molecules (like FITC) can cause proteins to aggregate.[2] | Reduce the molar ratio of the isothiocyanate label. A lower degree of labeling (DOL) may be necessary to maintain protein solubility.[2] |
| 2. Solvent Shock: Adding a large volume of organic solvent (e.g., DMSO) containing the isothiocyanate directly to the aqueous protein solution. | Add the isothiocyanate stock solution slowly and dropwise to the protein solution while gently stirring to avoid localized high concentrations of the organic solvent.[17] Ensure the final concentration of the organic solvent is low (typically <10%).[17] | |
| Inconsistent Results/Poor Reproducibility | 1. Variable Reagent Activity: Using old or improperly stored isothiocyanate reagents. | Establish a strict protocol for reagent handling. Always use fresh solutions and store lyophilized reagents according to the manufacturer's instructions, protected from moisture.[4][15] |
| 2. Fluctuations in Reaction Conditions: Minor variations in pH, temperature, or incubation time between experiments. | Precisely control all reaction parameters. Use a calibrated pH meter, a temperature-controlled incubator, and a timer to ensure consistency between runs. | |
| 3. Incomplete Removal of Interfering Substances: Residual amines or azide from previous steps. | Ensure thorough buffer exchange or dialysis prior to the labeling reaction to remove any interfering substances.[15] |
Key Reaction Parameters and Optimization Strategies
A deep understanding of the variables at play is essential for rational optimization.
The Central Role of pH
As established, pH is the primary lever for controlling the reaction. The nucleophilicity of the primary amine is directly dependent on its protonation state.
-
pH < 8.0: The equilibrium favors the protonated, non-reactive form of the amine (-NH3+). Reaction rates will be significantly slower.
-
pH 8.5 - 9.5: This is the optimal range where a sufficient concentration of the deprotonated, nucleophilic amine (-NH2) exists to drive the reaction forward efficiently.[6][7]
-
pH > 10.0: While the amine is fully deprotonated, very high pH can lead to hydrolysis of the isothiocyanate and may also be detrimental to the stability of the target protein.
Stoichiometry: The Molar Ratio of Reactants
The molar ratio of isothiocyanate to the target molecule is a critical parameter to optimize for each specific application.
| Molar Ratio (Isothiocyanate:Protein) | Typical Outcome | Considerations |
| Low (e.g., 1:1 to 5:1) | Lower degree of labeling (DOL). Reduced risk of protein precipitation and loss of biological activity. | Ideal for applications where maintaining the native function of the protein is paramount. |
| Medium (e.g., 5:1 to 10:1) | Moderate DOL. Often a good starting point for antibody labeling for immunoassays.[4] | A balance between signal intensity and potential for aggregation or altered function. |
| High (e.g., >10:1) | High DOL. Increased risk of protein aggregation, precipitation, and potential loss of biological activity due to modification of key lysine residues. | May be necessary for applications requiring a very strong signal, but requires careful characterization of the final conjugate. |
Solvent, Temperature, and Time: The Supporting Cast
-
Solvent: Isothiocyanates are often dissolved in an anhydrous organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction buffer.[4][15] It is crucial to use a high-quality, anhydrous grade to prevent premature hydrolysis of the reagent.
-
Temperature: Reactions are typically carried out at room temperature or 4°C.[4][17] Room temperature reactions are faster, but performing the reaction at 4°C (for a longer duration) can be beneficial for sensitive proteins to minimize denaturation.
-
Reaction Time: Incubation times typically range from 1 to 12 hours.[4][17] The optimal time will depend on the reactivity of the specific protein, temperature, and the desired degree of labeling.
Visualizing the Process: Reaction and Workflow Diagrams
To provide a clearer picture, the following diagrams illustrate the core mechanism and a typical experimental workflow.
Caption: The reaction mechanism of a primary amine with an isothiocyanate.
Caption: A typical experimental workflow for protein labeling with an isothiocyanate.
Detailed Experimental Protocol: FITC Labeling of an Antibody
This protocol provides a robust, self-validating framework for labeling an antibody with Fluorescein isothiocyanate (FITC).
Materials:
-
Antibody (or protein of interest) at a concentration of 2-10 mg/mL.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0.
-
FITC (Isomer I).
-
Anhydrous DMSO.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Purification: Desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
Procedure:
-
Buffer Exchange (Self-Validation Checkpoint 1):
-
Prepare FITC Stock Solution:
-
Labeling Reaction:
-
Add the FITC stock solution to the antibody solution to achieve a final molar ratio of 5-10 moles of FITC per mole of antibody. Add the FITC solution slowly while gently stirring the antibody solution.[17]
-
Incubate the reaction for 2 hours at room temperature with gentle, continuous stirring.[4] The reaction vessel should be protected from light (e.g., by wrapping in aluminum foil).[1]
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification (Self-Validation Checkpoint 2):
-
Separate the FITC-labeled antibody from unreacted FITC and quenching buffer components by passing the reaction mixture over a pre-equilibrated desalting column.[1]
-
The labeled antibody will elute in the void volume and can often be identified by its yellow color. The smaller, unreacted FITC molecules will be retained by the column and elute later.
-
-
Characterization (Self-Validation Checkpoint 3):
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC).[1][5] The DOL can be calculated using the Beer-Lambert law, correcting for the absorbance of FITC at 280 nm. An ideal DOL for antibodies is typically between 2 and 10.[18]
-
Functional Validation: Perform an assay (e.g., ELISA or flow cytometry) to confirm that the labeled antibody retains its biological activity.
-
References
-
ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. Available from: [Link]
-
Springer Protocols. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate. Available from: [Link]
-
You Do Bio. FITC Amine Labeling Protocol. Available from: [Link]
-
ResearchGate. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis | Request PDF. Available from: [Link]
-
ResearchGate. Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. Available from: [Link]
-
PubMed. Quality control of fluorescein isothiocyanate-labeled reagents. Available from: [Link]
- Unknown Source. Protein labelling with FITC. No URL available.
-
LigandTracer. Protocol - Protein labeling with FITC. Available from: [Link]
-
NIH. An efficient method for FITC labelling of proteins using tandem affinity purification. Available from: [Link]
-
PubMed Central. Are isothiocyanates potential anti-cancer drugs?. Available from: [Link]
-
NIH. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Available from: [Link]
-
ChemRxiv. Recent Advancement in Synthesis of Isothiocyanates. Available from: [Link]
-
TdB Labs. FITC Labeling and Conjugation. Available from: [Link]
-
ResearchGate. Reaction of isothiocyanates with nucleophiles. Compiled from data in[19]. Available from: [Link]
-
Mtoz Biolabs. 4 Steps of Edman Degradation. Available from: [Link]
-
Oxford Academic. Precolumn Phenylisothiocyanate Derivatization and Liquid Chromatography of Amino Acids in Food | Journal of AOAC INTERNATIONAL. Available from: [Link]
-
PubMed. Amino acid analysis using phenylisothiocyanate prederivatization: elimination of the drying steps. Available from: [Link]
-
PubMed Central. A Comparative Review of Key Isothiocyanates and Their Health Benefits. Available from: [Link]
-
ResearchGate. Isothiocyanate derivatives and synthetic method to produce isothiocyanate. Available from: [Link]
-
PubMed. Derivatization of isothiocyanates and their reactive adducts for chromatographic analysis. Available from: [Link]
-
Novor Cloud. Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Available from: [Link]
-
NIH. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Available from: [Link]
-
ResearchGate. Determination of Fungal Glucosamine Using HPLC with 1-napthyl Isothiocyanate Derivatization and Microwave Heating | Request PDF. Available from: [Link]
-
NIH. Synthesis of Isothiocyanates: An Update. Available from: [Link]
-
ResearchGate. Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. Available from: [Link]
-
Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive. Available from: [Link]
-
ResearchGate. (PDF) Determination of polar alkylating agents as thiocyanate/isothiocyanate derivatives by reaction headspace gas chromatography. Available from: [Link]
-
ResearchGate. Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC | Request PDF. Available from: [Link]
-
Wikipedia. Isothiocyanate. Available from: [Link]
-
MDPI. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. Available from: [Link]
-
Pearson. Edman Degradation Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]
-
Springer Nature Experiments. Manual Edman Degradation of Proteins and Peptides. Available from: [Link]
-
ResearchGate. Biological targets of isothiocyanates | Request PDF. Available from: [Link]
-
ResearchGate. Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Available from: [Link]
-
NIH. Isothiocyanates: cholinesterase inhibiting, antioxidant, and anti-inflammatory activity. Available from: [Link]
-
PubMed. Isothiocyanates in cancer prevention. Available from: [Link]
-
PubMed. Characterization and optimization of fluorescein isothiocyanate labeling of humanized h2E2 anti-cocaine mAb. Available from: [Link]
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- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
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- 7. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
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- 9. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]
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- 19. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 2-Methyl-4-nitrophenyl isothiocyanate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methyl-4-nitrophenyl isothiocyanate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this important synthetic intermediate. We will move beyond basic protocols to address common challenges, explain the chemical principles behind our recommendations, and provide a robust framework for troubleshooting your synthesis.
The most prevalent and safety-conscious route for synthesizing aryl isothiocyanates, including this compound, proceeds via the decomposition of an intermediate dithiocarbamate salt. This method avoids the use of highly toxic and volatile reagents like thiophosgene.[1][2] Our guide will focus exclusively on optimizing this two-step pathway, which involves the initial formation of the dithiocarbamate salt from the parent amine, followed by desulfurization to yield the target isothiocyanate.[3]
Core Synthesis Workflow
The synthesis is a two-stage process starting from 2-Methyl-4-nitroaniline. Understanding this workflow is critical for pinpointing potential areas for optimization.
Caption: General two-step workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My overall yield is consistently low (<50%). What are the most critical parameters I should investigate first?
Low yield is the most common complaint and can stem from inefficiencies in either of the two main steps. The electron-withdrawing nature of the nitro group on your starting material, 2-Methyl-4-nitroaniline, makes the amine less nucleophilic, which can complicate both steps of the reaction.[4]
Here is a checklist of primary factors to review:
-
Purity of Starting Material: Start with high-purity 2-Methyl-4-nitroaniline. Impurities can interfere with the reaction.
-
Moisture Control: The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents. Moisture can hydrolyze the reagents and intermediates.
-
Base Selection (Step 1): Triethylamine (Et₃N) is commonly used, but for less reactive amines like yours, its basicity might be insufficient for complete dithiocarbamate salt formation.[1][5] Consider a stronger, non-nucleophilic organic base if Step 1 proves to be the bottleneck.
-
Desulfurizing Agent (Step 2): This is the most critical choice for yield. The effectiveness of various agents can differ dramatically, especially for electron-deficient anilines.[3] Not all desulfurizing agents are powerful enough to drive the reaction to completion.
-
Reaction Temperature: Both steps require careful temperature management. Salt formation is often done at room temperature or slightly below, while the desulfurization step may require gentle heating. Follow protocol-specific temperature guidelines closely.
Q2: I suspect incomplete formation of the dithiocarbamate salt in Step 1. How can I optimize this?
Incomplete salt formation is a frequent cause of low yields, as unreacted amine in Step 2 can react with your newly formed isothiocyanate product to create an undesired symmetrical thiourea byproduct.[6]
Recommendations:
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both carbon disulfide and the base relative to the starting amine to ensure complete conversion.
-
Solvent Choice: The reaction is typically performed in solvents like THF, dichloromethane, or acetonitrile.[5] Ensure your amine and the resulting salt are soluble in the chosen solvent.
-
Reaction Time: Allow sufficient time for the salt to form. For an electron-deficient amine, this may take longer than for an electron-rich one. Monitor the disappearance of the starting amine spot by Thin-Layer Chromatography (TLC).
-
Consider a Two-Step Approach: For challenging substrates like yours, isolating the dithiocarbamate salt before proceeding to the desulfurization step often gives higher and more consistent yields.[4] A one-pot method can be less efficient for electron-deficient systems.
Q3: There are many desulfurizing agents available for Step 2. Which is the best choice for my substrate?
The choice of desulfurizing agent is arguably the most influential factor in maximizing your yield. The ideal reagent should be effective for electron-deficient aryl amines and result in byproducts that are easy to remove.
Below is a comparative table of common desulfurizing agents:
| Desulfurizing Agent | Typical Conditions | Pros | Cons |
| Tosyl Chloride (TsCl) | Et₃N, CH₂Cl₂, 0 °C to RT | Highly effective, fast reactions (often <30 mins).[7] | Excess TsCl and toluenesulfonic acid byproduct can be difficult to remove via chromatography.[5] |
| Di-tert-butyl dicarbonate (Boc₂O) | Catalytic DMAP, MeCN, RT | Byproducts are volatile (CO₂, isobutylene, t-BuOH), leading to a very clean workup.[6] | Can be slower than other methods; reagent is moderately expensive. |
| Iodine (I₂) | NaHCO₃, Biphasic (EtOAc/H₂O) | Mild, inexpensive, and environmentally benign. The biphasic system simplifies workup.[6] | May not be as potent as other reagents for highly deactivated amines. |
| Bis(trichloromethyl)carbonate (BTC) | Et₃N, CH₂Cl₂, 0 °C to RT | A powerful dehydrosulfurization reagent, very effective for amines with electron-withdrawing groups.[6] | BTC is a phosgene surrogate and requires careful handling; byproducts can be corrosive. |
| Phenyl Chlorothionoformate | Solid NaOH, CH₂Cl₂ | Versatile and highly efficient in a two-step process for electron-deficient amines, with reported yields up to 99%.[4] | Reagent may not be as commonly available as others. |
Recommendation: For this compound, Tosyl Chloride is an excellent starting point due to its high reactivity.[8] If purification proves difficult, Boc₂O offers a cleaner alternative.[6]
Q4: How do I effectively monitor the reaction's progress and identify the product?
Effective monitoring prevents premature workup of an incomplete reaction or decomposition from prolonged reaction times.
-
Technique: Thin-Layer Chromatography (TLC) is the method of choice.
-
Mobile Phase: A good starting point for a solvent system is 10-30% Ethyl Acetate in Hexane.
-
Visualization: Use a UV lamp (254 nm). The starting amine and the aromatic isothiocyanate product should both be UV-active. The product (isothiocyanate) is significantly less polar than the starting amine and will have a higher Rf value.
-
Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. A successful reaction will show the consumption of the starting material spot and the appearance of a new spot at a higher Rf.
Q5: What is the most reliable method for purifying the final product and removing byproducts?
Purification is critical to obtaining a high-purity product. Isothiocyanates can sometimes be sensitive, so efficient and relatively mild purification is key.
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and the organic base (like triethylamine).[9] Follow this with a wash using saturated sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Chromatography/Recrystallization:
-
Column Chromatography: This is the most common method. Use silica gel with a solvent system determined by your TLC analysis (e.g., a gradient of ethyl acetate in hexane).[10]
-
Recrystallization: If your crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (like ethanol or a hexane/ethyl acetate mixture) can be a highly effective and scalable purification method.
-
Detailed Experimental Protocol (Example using Tosyl Chloride)
This protocol is a representative method adapted from established procedures for synthesizing aryl isothiocyanates from electron-deficient amines.[7][8]
Materials:
-
2-Methyl-4-nitroaniline (1.0 eq)
-
Carbon Disulfide (CS₂) (1.2 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Step 1: Dithiocarbamate Formation
-
To an oven-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-Methyl-4-nitroaniline (1.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of carbon disulfide (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the consumption of the starting amine by TLC.
-
-
Step 2: Desulfurization
-
Once the amine is consumed, cool the mixture back down to 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 30-60 minutes. The reaction is typically rapid. Monitor the formation of the product by TLC.
-
-
Workup and Purification
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., 5-15% ethyl acetate in hexane) to afford the pure this compound.
-
Mechanistic Insight: The Role of the Desulfurizing Agent
Understanding the mechanism by which the desulfurizing agent works clarifies why it is so critical to the reaction's success. Using Tosyl Chloride as an example, the process involves the activation of the dithiocarbamate salt, followed by an intramolecular cyclization and elimination.
Caption: Proposed mechanism for Tosyl Chloride-mediated desulfurization of a dithiocarbamate salt.
This mechanism highlights the necessity of a potent electrophile (like TsCl) to activate the dithiocarbamate, facilitating the subsequent elimination that forms the stable isothiocyanate C=S double bond.
We trust this guide will serve as a valuable resource in your experimental work. For further inquiries, please reference the sources below or contact your technical support representative.
References
- Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). ChemComm.
- An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-nitrophenyl isocyanide. (n.d.). Benchchem.
- A kind of preparation method of isothiocyanate. (n.d.). Google Patents.
-
Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. [Link]
- Synthesis of Isothiocyanates: An Update. (n.d.). PMC - NIH.
-
Synthesis of Isothiocyanates: A Review. (2020). Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2022). Molecules, 27(19), 6296. [Link]
-
New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. (2016). Molecules, 21(11), 1563. [Link]
-
Recent Advancement in Synthesis of Isothiocyanates. (2023). ChemRxiv. [Link]
-
Wong, R., & Dolman, S. J. (2007). A facile and general protocol for the preparation of isothiocyanates from alkyl and aryl amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]
-
Isothiocyanate synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION. (2020). Patent 3611163. [Link]
Sources
- 1. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cbijournal.com [cbijournal.com]
- 7. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
common side reactions of isothiocyanates with biological molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of highly reactive organosulfur compounds recognized for their significant biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] Their utility in biomedical research and drug development is vast, ranging from fluorescent labeling of proteins to serving as therapeutic agents themselves. The reactivity of the isothiocyanate group (-N=C=S) is central to its biological function, primarily through covalent modification of nucleophilic residues on biomolecules.[3][4]
However, this high reactivity can also lead to a variety of side reactions, creating challenges in experimental design and interpretation of results. This guide provides a comprehensive resource for understanding and troubleshooting the common side reactions of isothiocyanates with biological molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological targets of isothiocyanates?
A1: Isothiocyanates are electrophilic and readily react with nucleophiles.[5] In a biological context, the primary targets are the thiol groups of cysteine residues and the amino groups of lysine residues in proteins.[6][7][8] The reaction with cysteine forms a dithiocarbamate linkage, while the reaction with lysine forms a thiourea linkage.[6][9]
Q2: How does pH influence the reaction of isothiocyanates with proteins?
A2: The pH of the reaction environment is a critical determinant of selectivity.[5][10]
-
Neutral to slightly alkaline pH (6-8): Reaction with thiol groups (cysteine) is favored, forming dithiocarbamates.[6][9]
-
Alkaline pH (9-11): Reaction with amino groups (lysine) is preferred, forming stable thioureas.[6][8][9] This is because a higher pH is required to deprotonate the ε-amino group of lysine, making it more nucleophilic.[8]
Q3: Are isothiocyanates stable in aqueous solutions?
A3: Isothiocyanates exhibit limited stability in aqueous media and can undergo hydrolysis, especially under alkaline conditions.[11][12][13][14] The rate of degradation is influenced by the specific isothiocyanate, pH, and the composition of the buffer.[11][12] For instance, some studies have shown that ITCs decline more rapidly in buffered solutions compared to deionized water.[11][12]
Q4: Can isothiocyanate-protein adducts be reversed?
A4: The stability of the adduct depends on the modified residue.
-
Dithiocarbamates (from cysteine): This linkage is potentially reversible. The isothiocyanate can be regenerated from the dithiocarbamate, and a process called transthiocarbamoylation can occur, where the isothiocyanate group is transferred to another thiol.[15][16]
-
Thioureas (from lysine): These adducts are generally considered very stable.[4]
Q5: Besides cysteine and lysine, what other molecules can isothiocyanates react with?
A5: While cysteine and lysine are the predominant targets, isothiocyanates can also react with other nucleophiles, including:
-
The N-terminal amino group of proteins.[17]
-
Glutathione (GSH), a major cellular antioxidant, which can conjugate with ITCs.[15][18]
-
Water, leading to hydrolysis and decomposition of the isothiocyanate.[5][19]
Troubleshooting Guide
Problem 1: Low Labeling Efficiency or Inconsistent Conjugation
Possible Causes:
-
Isothiocyanate Instability/Hydrolysis: The isothiocyanate reagent may have degraded in storage or after reconstitution in aqueous buffer.[11][12][14]
-
Incorrect pH: The reaction pH may not be optimal for targeting the desired amino acid residue.[6][9] For labeling lysine residues, a pH of 9.0 or higher is often recommended.[17][20]
-
Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target protein for reaction with the isothiocyanate.[17]
-
Steric Hindrance: The target residue on the protein may be located in a sterically hindered region, preventing efficient access by the isothiocyanate.[5]
Solutions:
-
Fresh Reagents: Always use freshly prepared isothiocyanate solutions.
-
Optimize pH: Carefully select and buffer the reaction pH to favor modification of the intended residue.
-
Use Non-Reactive Buffers: Employ buffers that do not contain competing nucleophiles, such as carbonate-bicarbonate or phosphate buffers.[20]
-
Denaturation (with caution): In some cases, partial denaturation of the protein can expose buried residues, but this may also compromise protein function.
Problem 2: Protein Aggregation or Precipitation During Labeling
Possible Causes:
-
Changes in Protein Charge and Hydrophobicity: Covalent modification of amino acid side chains can alter the protein's isoelectric point and surface hydrophobicity, leading to aggregation.[3]
-
Cross-linking: If a protein has multiple reactive nucleophiles in close proximity, a single isothiocyanate molecule could potentially react with two residues, leading to intramolecular cross-linking and conformational changes. While less common, intermolecular cross-linking between protein molecules could also occur at high protein concentrations.
-
High Reagent Concentration: Using a large excess of the isothiocyanate reagent can lead to extensive modification and subsequent aggregation.
Solutions:
-
Optimize Reagent Molar Ratio: Perform a titration experiment to determine the optimal molar ratio of isothiocyanate to protein that achieves sufficient labeling without causing aggregation.
-
Control Reaction Time: Shorter incubation times can help to limit the extent of modification.
-
Inclusion of Solubilizing Agents: Consider adding non-ionic detergents or other stabilizing agents to the reaction mixture.
-
Protein Concentration: Perform the labeling reaction at a lower protein concentration.
Problem 3: Off-Target Modifications and Unexpected Biological Effects
Possible Causes:
-
Lack of Specificity: Isothiocyanates are inherently reactive towards various nucleophiles, and achieving absolute specificity for a single residue is challenging.[21][22]
-
Transthiocarbamoylation: An isothiocyanate initially bound to a cysteine residue may be transferred to another, more reactive thiol or even a lysine residue over time.[15][16]
-
Reaction with Small Molecule Nucleophiles: Cellular nucleophiles like glutathione can react with the isothiocyanate, depleting both the ITC and the antioxidant.[15][18]
Solutions:
-
Thorough Characterization of Modified Protein: Use techniques like mass spectrometry to identify the sites of modification and determine the heterogeneity of the labeled product.[23][24]
-
Careful Experimental Controls: In cell-based assays, include control experiments to assess the effects of the isothiocyanate on the cellular environment (e.g., glutathione levels).
-
Structure-Activity Relationship Studies: If developing an isothiocyanate-based drug, consider synthesizing analogs with altered reactivity to improve target specificity.[22]
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an Isothiocyanate
This protocol provides a general framework. Optimal conditions (e.g., pH, molar ratio) should be determined empirically for each specific protein and isothiocyanate.
-
Protein Preparation:
-
Dialyze the protein extensively against a suitable reaction buffer (e.g., 0.1 M sodium carbonate-bicarbonate, pH 9.0 for lysine labeling; or PBS, pH 7.4 for cysteine-preferential labeling).[20] Ensure the buffer is free of any primary amines or other nucleophiles.[17]
-
Determine the protein concentration accurately.
-
-
Isothiocyanate Solution Preparation:
-
Immediately before use, dissolve the isothiocyanate reagent in an anhydrous organic solvent like DMSO or DMF to create a concentrated stock solution.
-
-
Labeling Reaction:
-
Slowly add the desired molar excess of the isothiocyanate stock solution to the protein solution while gently stirring.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Removal of Unreacted Isothiocyanate:
-
Separate the labeled protein from unreacted isothiocyanate using a desalting column or dialysis against an appropriate storage buffer.
-
Protocol 2: Mass Spectrometry Analysis to Identify Modification Sites
-
Sample Preparation:
-
After the labeling reaction and purification, subject both the labeled and unlabeled (control) protein to in-solution or in-gel tryptic digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify peptides.
-
Search for the expected mass shift corresponding to the addition of the isothiocyanate on cysteine or lysine residues. For example, the addition of fluorescein isothiocyanate (FITC) results in a specific mass increase.
-
Manually inspect the MS/MS spectra of modified peptides to confirm the site of modification.
-
Visualizing Isothiocyanate Reactivity
pH-Dependent Reaction of Isothiocyanates with Proteins
Caption: pH dictates the primary nucleophilic target for isothiocyanates on proteins.
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A step-by-step guide to diagnosing and resolving poor ITC labeling.
Quantitative Data Summary
| Parameter | Cysteine Modification | Lysine Modification | Key Considerations |
| Optimal pH | 6.0 - 8.0[6][9] | 9.0 - 11.0[6][8][9] | pH is the primary determinant of selectivity. |
| Product | Dithiocarbamate | Thiourea | |
| Adduct Stability | Potentially Reversible[15][16] | Highly Stable[4] | Dithiocarbamates can undergo transthiocarbamoylation. |
| Relative Rate | Generally faster at neutral pH[7] | Slower, but becomes predominant at alkaline pH[7][10] | The pKa of the nucleophilic group is a key factor.[5][10] |
References
-
Stability studies of isothiocyanates and nitriles in aqueous media. ThaiScience. Available at: [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. SciSpace. Available at: [Link]
-
Isothiocyanates. Linus Pauling Institute, Oregon State University. Available at: [Link]
-
Reactivity of the isothiocyanate group with cysteine and lysine. ResearchGate. Available at: [Link]
-
Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Stability studies of isothiocyanates and nitriles in aqueous media. ResearchGate. Available at: [Link]
-
Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. PubMed. Available at: [Link]
-
Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts. PubMed. Available at: [Link]
-
Identification of potential protein targets of isothiocyanates by proteomics. Chemical Research in Toxicology. Available at: [Link]
-
Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]
-
Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Molecular Nutrition & Food Research. Available at: [Link]
-
Inhibition of Activator Protein-1 by Sulforaphane Involves Interaction with Cysteine in the cFos DNA-Binding Domain: Implications for Chemoprevention of UVB-Induced Skin Cancer. AACR Journals. Available at: [Link]
-
Cysteine specific bioconjugation with benzyl isothiocyanates. PMC - NIH. Available at: [Link]
-
Sulforaphane Target Protein Prediction: A Bioinformatics Analysis. MDPI. Available at: [Link]
-
Observed adduct formation in the reactivity experiments with... ResearchGate. Available at: [Link]
-
Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. MDPI. Available at: [Link]
-
Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates. PMC - NIH. Available at: [Link]
-
Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food and Nutrition Sciences. Available at: [Link]
-
Covalent Modification of Lysine Residues by Allyl Isothiocyanate in Physiological Conditions. American Chemical Society. Available at: [Link]
-
Physiological relevance of covalent protein modification by dietary isothiocyanates. PMC. Available at: [Link]
-
Proteomic Analysis of Covalent Modifications of Tubulins by Isothiocyanates. ResearchGate. Available at: [Link]
-
Biological targets of isothiocyanates. PubMed. Available at: [Link]
-
Enhancement of aqueous stability of allyl isothiocyanate using nanoemulsions prepared by an emulsion inversion point method. ResearchGate. Available at: [Link]
-
Non-enzymatic degradation of aliphatic Brassicaceae isothiocyanates during aqueous heat treatment. ChemRxiv. Available at: [Link]
-
The Hydrolysis of allyl isothiocyanate under alkaline condition at 27 C. ResearchGate. Available at: [Link]
-
Sulforaphane inhibits pancreatic cancer through disrupting Hsp90-p50Cdc37 complex and direct interactions with amino acids residues of Hsp90. PMC - NIH. Available at: [Link]
-
Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. Available at: [Link]
-
Sulforaphane acutely activates multiple starvation response pathways. PMC. Available at: [Link]
-
Sulforaphane and Its Protective Role in Prostate Cancer: A Mechanistic Approach. MDPI. Available at: [Link]
-
Decomposition of Allyl Isothiocyanate in Aqueous Solution. J-STAGE. Available at: [Link]
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. Available at: [Link]
-
Biological targets of isothiocyanates. ResearchGate. Available at: [Link]
-
Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. PMC. Available at: [Link]
-
An efficient method for FITC labelling of proteins using tandem affinity purification. NIH. Available at: [Link]
-
Difficulty in Labelling an Amine Polymer with FITC. Reddit. Available at: [Link]
-
Molecular Targets of Isothiocyanates in Cancer: Recent Advances. PMC - NIH. Available at: [Link]
-
A Single Reactive Noncanonical Amino Acid is Able to Dramatically Stabilize Protein Structure. PMC - NIH. Available at: [Link]
-
Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers. Available at: [Link]
-
Selected isothiocyanates rapidly induce growth inhibition of cancer cells. AACR Journals. Available at: [Link]
-
FITC Labeling and Conjugation. TdB Labs. Available at: [Link]
-
Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes. Brandeis University. Available at: [Link]
-
Are isothiocyanates potential anti-cancer drugs? PMC - PubMed Central. Available at: [Link]
Sources
- 1. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 2. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of products from the reaction of glucosinolate-derived isothiocyanates with cysteine and lysine derivatives formed in either model systems or broccoli sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. thaiscience.info [thaiscience.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 19. tandfonline.com [tandfonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. scholar.usuhs.edu [scholar.usuhs.edu]
- 22. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Derivatization Efficiency of Amino Acids
Welcome to the technical support guide for troubleshooting amino acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the derivatization of amino acids for analysis, typically by HPLC or UPLC. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower your experimental success.
Introduction to Amino Acid Derivatization
Amino acid analysis is a cornerstone of biochemical research and pharmaceutical development. However, most amino acids lack a native chromophore or fluorophore, making their detection challenging.[1][2] Derivatization is a chemical modification process that attaches a UV-absorbing or fluorescent tag to the amino acids, enhancing their detection sensitivity and improving chromatographic separation.[3] This process can be performed before the sample is introduced to the chromatography column (pre-column) or after separation (post-column).[2][4]
Poor or incomplete derivatization is a frequent source of inaccurate and unreliable results. This guide provides a structured approach to troubleshooting common issues with widely used derivatization chemistries.
General Troubleshooting Workflow
Before diving into reagent-specific issues, it's crucial to have a systematic approach to troubleshooting. The following diagram outlines a logical workflow to identify the source of poor derivatization efficiency.
Caption: OPA reacts with a primary amine and a thiol.
FAQs: FMOC (9-fluorenylmethyloxycarbonyl chloride) Derivatization
FMOC-Cl reacts with both primary and secondary amino acids. The reaction is rapid, and the derivatives are significantly more stable than OPA derivatives. [1]However, the reagent itself can cause interference.
Question 3: I see a large interfering peak from the FMOC reagent and my derivatized peaks are smaller than expected. How can I fix this?
This is a classic problem with FMOC, related to the hydrolysis of the reagent and potential matrix effects.
Answer:
Successfully using FMOC requires managing the reagent's reactivity and potential interferences from the sample matrix.
-
Reagent Hydrolysis and Interference: FMOC-Cl is highly reactive and readily reacts with water to form FMOC-OH (9-fluorenylmethanol). [1] * Causality: FMOC-OH is fluorescent and can co-elute with or obscure the peaks of interest, making quantification difficult. [1]Excess unreacted FMOC-Cl can also be a source of interference.
-
Solution: After the derivatization reaction has completed (e.g., after 20 minutes), the reaction should be stopped and the excess FMOC-Cl quenched. [5][6]This can be done by adding a primary amine like 1-aminoadamantane (ADAM) or by acidifying the sample with a volatile acid like formic acid. [6]Some protocols also use a liquid-liquid extraction step (e.g., with pentane or hexane) to remove excess reagent. [7][8]
-
-
Incorrect pH: The reaction requires alkaline conditions, typically a borate or carbonate buffer at pH 9. [5][6] * Causality: As with other derivatization reagents, the amino group must be deprotonated to be reactive.
-
Solution: Ensure your buffer is correctly prepared and that the final reaction pH is in the optimal range.
-
-
Matrix Effects: The FMOC method can be more susceptible to matrix effects from salts, buffers (like Tris-HCl), and surfactants compared to other methods like PITC. [7] * Causality: Components in the sample matrix can interfere with the derivatization reaction, leading to lower and more variable recoveries. [7][9]For example, other FMOC-derivatives in the sample can cause signal suppression in mass spectrometry detection. [9] * Solution: If matrix effects are suspected, sample dilution is an effective strategy. The high sensitivity of the FMOC method often allows for significant sample dilution (e.g., up to 30 times), which can eliminate these interferences. [7]
-
Suboptimal Reagent Concentration and Time: The reaction is a function of reagent concentration, molar ratios, and time.
-
Causality: Insufficient reagent or reaction time will lead to incomplete derivatization. Conversely, excessively long reaction times may lead to the formation of by-products.
-
Solution: An optimal FMOC-Cl concentration of ~1.5 mM has been reported. [10]Studies have shown that a reaction time of around 20 minutes at pH 9 is effective for a comprehensive set of amino acids. [5]These parameters should be optimized for your specific application.
-
Summary of Derivatization Parameters
| Parameter | AccQ-Tag (AQC) | OPA | FMOC-Cl |
| Optimal pH | 8.2 - 10.1 | 9.0 - 11.0 (9.9 optimal) [11][12] | ~9.0 [5][6] |
| Reacts With | Primary & Secondary Amines | Primary Amines Only [1] | Primary & Secondary Amines [1] |
| Derivative Stability | High (stable for days) | Low (unstable) [11][13] | High (stable for days) [1] |
| Common Issues | pH sensitivity, reagent excess | Derivative instability, reagent instability [11] | Reagent hydrolysis, matrix effects [1][7] |
| Reaction Time | 1 min @ RT, then 10 min @ 55°C [14] | ~1 minute @ RT [1] | ~20 minutes @ RT [5] |
General HPLC & Sample Preparation FAQs
Sometimes, the problem isn't the derivatization chemistry itself but rather the sample preparation or the analytical instrumentation.
Question 4: I've confirmed my derivatization should be working, but my chromatography is poor (e.g., peak tailing, shifting retention times). What should I check?
Answer:
Poor chromatography after a successful derivatization points to issues with the sample matrix or the HPLC/UPLC system itself.
-
Sample Cleanliness: Particulates in your sample can clog the column and system tubing.
-
Solution: Centrifuge or filter all samples prior to placing them in the autosampler. * Mobile Phase Issues: Incorrect mobile phase composition, pH, or inadequate degassing can cause a host of problems.
-
Solution: Prepare fresh mobile phase. Ensure all components are miscible and that the final pH is correct. Degas the mobile phase before use to prevent air bubbles, which can cause baseline noise and flow rate instability. [15]* Column Issues: The column is a common source of chromatographic problems.
-
Solution: Poor peak shape, like tailing, can be caused by active sites on the column. [15][16]Ensure you are using the correct column for the method and that it hasn't degraded. If pressure is high, the column frit may be blocked. [17]* System Leaks: A leak in the system will cause pressure fluctuations and retention time drift.
-
Solution: Check all fittings for any signs of leakage. [15]
-
Question 5: Could something in my sample itself be inhibiting the derivatization reaction?
Answer:
Yes, this is a significant issue known as the "matrix effect."
-
Causality: The sample matrix refers to everything in your sample that is not the analyte of interest. Components like salts, detergents, or high concentrations of buffers (e.g., Tris) can interfere with the derivatization reaction, leading to incomplete derivatization and inaccurate quantification. [7]The extent of this interference can vary between different derivatization chemistries. [7][18]* Diagnosis & Solution:
-
Spike & Recovery: A common way to test for matrix effects is to perform a spike and recovery experiment. Add a known amount of amino acid standard to your sample matrix and a clean solvent. If the recovery in the matrix is significantly lower than in the clean solvent, a matrix effect is present.
-
Sample Dilution: As mentioned for FMOC, diluting the sample is often the easiest and most effective way to mitigate matrix effects. [7] 3. Sample Cleanup: For very complex matrices, a sample cleanup step using techniques like solid-phase extraction (SPE) may be necessary to remove interfering substances before derivatization.
-
References
-
Liu, J., et al. (2005). Matrix effects in the derivatization of amino acids with 9-fluorenylmethyl chloroformate and phenylisothiocyanate. Journal of Chromatography B, 826(1-2), 145-150. [Link]
-
Le, T., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Journal of Chromatography B, 967, 1-9. [Link]
-
Waters Corporation. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Waters Knowledge Base. [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Li, J., et al. (2019). Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science, 57(3), 237-243. [Link]
-
Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride. Literature overview and further study. Journal of Chromatography A, 1216(18), 3964-3977. [Link]
-
Chromatography Forum. (2008). Waters HPLC and Accq-Tag- Serious help!. Chromatography Forum. [Link]
-
Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: literature overview and further study. Journal of Chromatography A, 1216(18), 3964-77. [Link]
-
Chaitanya, G., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 23-31. [Link]
-
Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent Technologies. [Link]
-
ResearchGate. (n.d.). Effect of reaction temperature on derivatization. ResearchGate. [Link]
-
ResearchGate. (n.d.). Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect. ResearchGate. [Link]
-
ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o -phthaldialdehyde amino acid and amine derivatives: o -Phthaldialdehyde/ 2-mercaptoethanol reagent. ResearchGate. [Link]
-
ResearchGate. (2017). Has the pH of OPA post column derivatization to be same as the pH of mobile phase or is there any pH range?. ResearchGate. [Link]
-
Young Lin. (2021). All about Amino Acid Analysis with Post-column Derivatization. YouTube. [Link]
-
ResearchGate. (2023). Anyone having issue with derivatization of amino acid using Fmoc?. ResearchGate. [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Automation Kit (Hamilton). Waters Help Center. [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. ACE. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Phenomenex. [Link]
-
Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Kit. Waters Help Center. [Link]
-
Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
-
Shimadzu. (2022). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Shimadzu. [Link]
-
Wenzel, T., et al. (2016). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Chirality, 28(11), 747-754. [Link]
-
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]
-
Indian Journal of Clinical Biochemistry. (2002). Notes Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry, 17(2), 7-11. [Link]
-
MDPI. (2024). Optimizing Amino Acid Derivatization in Food Matrices. MDPI. [Link]
-
The Column. (2017). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. The Column. [Link]
-
MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]
-
Chaitanya, G., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 23-31. [Link]
-
Chromatography Forum. (2009). Issue with amino acid analysis. Chromatography Forum. [Link]
-
Semantic Scholar. (1994). Direct determination of enantiomeric purity of FMOC amino acids with high performance liquid chromatography. Semantic Scholar. [Link]
-
Journal of Applied Chemistry. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Journal of Applied Chemistry, 15(6), 1-13. [Link]
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Technical Support Center: 2-Methyl-4-nitrophenyl Isothiocyanate
Welcome to the technical support resource for 2-Methyl-4-nitrophenyl isothiocyanate (CAS 135805-96-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and best practices for handling and using this versatile chemical intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs): General Stability & Storage
Q1: What are the primary factors that affect the stability of solid this compound?
A1: this compound, like most isothiocyanates, is primarily sensitive to moisture and light.[1] The isothiocyanate functional group (-N=C=S) is highly electrophilic and susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture can lead to the slow formation of the corresponding unstable N-substituted thiocarbamic acid, which can further decompose.[4] Therefore, maintaining a dry environment is critical.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability and purity, the compound should be stored in a cool, dry, and dark place.[1] The material safety data sheet (MSDS) recommends storing it in a tightly closed container in a well-ventilated area, away from moisture, strong oxidizing agents, and strong acids.[5][6][7] For optimal preservation, storing under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures (2-8 °C) is advisable.
Q3: I received this compound as an off-white or yellowish powder. Is this normal?
A3: Yes, this is the typical appearance of the compound. It is described as an off-white solid or a white to yellow crystalline powder.[5][8] Significant darkening or discoloration upon receipt or after a short storage period could indicate potential degradation, and its purity should be verified before use.
FAQs: Stability in Solution
Q4: Which solvents are recommended for preparing stock solutions of this compound?
A4: Due to their limited solubility and high reactivity in aqueous media, isothiocyanates are typically dissolved in anhydrous (water-free) polar aprotic solvents.[1] The most common and recommended solvents for stock solutions are anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1] These solvents are effective at dissolving the compound and are less likely to participate in side reactions compared to protic solvents.
Q5: How stable is this compound in aqueous buffers? I need to perform a reaction in an aqueous environment.
A5: Isothiocyanates are generally unstable in aqueous solutions, and their stability is highly dependent on pH and temperature.[2][3] The primary degradation pathway in water is hydrolysis of the electrophilic isothiocyanate group.[3][9] Studies on various isothiocyanates show a significant decline in concentration over time in aqueous buffers like PBS and even in deionized water. The rate of degradation tends to increase with higher pH and temperature.[3][10] Therefore, stock solutions should be prepared fresh in an appropriate anhydrous organic solvent and added to the aqueous reaction mixture immediately before starting the experiment. Avoid storing the compound in aqueous buffers.
Q6: Can I use alcohols like ethanol or methanol to dissolve this compound?
A6: While the compound may dissolve in alcohols, it is not recommended for preparing stock solutions for storage. Alcohols are nucleophiles and can react with the isothiocyanate group to form thiocarbamates. This reaction may be slow at room temperature but represents a potential degradation pathway that would reduce the concentration of the active reagent over time. For immediate use in a reaction where the alcohol is the solvent, this may be acceptable, but for storage, anhydrous DMSO or DMF are superior choices.[1]
Table 1: Summary of Solvent Compatibility and Stability
| Solvent Type | Examples | Recommended Use | Rationale & Key Considerations |
| Polar Aprotic | DMSO, DMF | Highly Recommended for stock solutions | Excellent solvating power. Must use anhydrous grade to prevent hydrolysis. Store stock solutions at -20°C in small aliquots.[1] |
| Aqueous Buffers | PBS, Tris, HEPES | Not Recommended for storage | Rapid hydrolysis occurs, especially at neutral to alkaline pH.[2][3] Prepare fresh and use immediately. |
| Protic Solvents | Water, Methanol, Ethanol | Not Recommended for storage | Reacts with the isothiocyanate group to form thiocarbamates (with alcohols) or undergoes hydrolysis (with water).[3][4] |
| Nonpolar Aprotic | Hexane, Toluene | Not Recommended for stock solutions | Generally poor solubility for this polar compound. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Situational Use for reactions | Can be used as reaction solvents, but ensure they are anhydrous. Less common for stock solutions than DMSO/DMF.[4] |
Troubleshooting Guide: Experimental Issues
Q7: My reaction yield is very low. I am trying to conjugate the isothiocyanate to a primary amine on my protein. What could be the cause?
A7: Low yield in a conjugation reaction is a common issue with several potential causes:
-
Hydrolysis of the Isothiocyanate: The most frequent culprit is the degradation of the isothiocyanate due to moisture. This can happen if your reaction buffer was not freshly prepared, if the stock solution was old, or if anhydrous solvents were not used for the stock.[4] The isothiocyanate will hydrolyze before it has a chance to react with your protein.
-
Incorrect pH: The reaction of an isothiocyanate with a primary amine (like the side chain of a lysine residue) is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state. This reaction is most efficient at an alkaline pH, typically between 8.5 and 9.5.[1] If your buffer pH is too low (e.g., pH 7.4), the reaction rate will be significantly slower.
-
Suboptimal Molar Ratio: Ensure you are using a sufficient molar excess of the isothiocyanate relative to the amine. The optimal ratio depends on the number of available amines and the desired degree of labeling and may require empirical optimization.
-
Competing Nucleophiles: If your buffer contains primary amines (e.g., Tris buffer), it will compete with your target protein for the isothiocyanate, reducing your yield. Use non-nucleophilic buffers like HEPES or borate.
Q8: I see multiple spots/peaks corresponding to my product when analyzing the reaction mixture by TLC/LC-MS. What are these side products?
A8: The appearance of multiple products can be attributed to several factors:
-
Formation of Symmetrical Thiourea: If there is an excess of your starting amine or if reaction conditions are harsh, a symmetrical thiourea byproduct can sometimes form.[4]
-
Reaction with Other Nucleophiles: Besides primary amines, isothiocyanates can react with other nucleophilic groups on a protein, such as thiols (cysteine residues). The reaction with thiols to form a dithiocarbamate linkage is favored at a more neutral pH (6.5-8.0).[1] If your protein contains reactive thiols, you may get a mixture of products.
-
Degradation Products: Some of the spots or peaks could be unreacted starting material or degradation products from the hydrolysis of the isothiocyanate.[4][11]
Q9: How can I monitor the progress of my reaction?
A9: Thin-Layer Chromatography (TLC) is a common method for monitoring the reaction.[4] You should see the spot corresponding to your starting amine disappear and a new, typically less polar, spot for the thiourea product appear. For visualization, UV light is often effective if your compounds are UV-active. Alternatively, a potassium permanganate stain can be a good general-purpose choice.[4] For quantitative analysis and to confirm product identity, HPLC and LC-MS are the preferred methods.
Experimental Workflow & Troubleshooting Diagrams
Protocol: Preparation of a this compound Stock Solution
-
Material Preparation: Ensure all materials are ready. Use a new, sealed bottle of anhydrous DMSO or DMF. Warm the vial of this compound to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a fume hood, accurately weigh the required amount of the isothiocyanate powder into a clean, dry glass vial.
-
Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10 mg/mL or a specific molarity).
-
Mixing: Cap the vial tightly and vortex or sonicate briefly until the solid is completely dissolved.
-
Storage: For immediate use, proceed to the next step. For storage, aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes, flush with an inert gas if possible, seal tightly, and store at -20°C, protected from light.
Diagram: General Degradation Pathway
This diagram illustrates the primary degradation pathway of an isothiocyanate in the presence of common nucleophiles found in experimental settings.
Caption: Primary reaction and degradation pathways for isothiocyanates.
Diagram: Troubleshooting Workflow for Low Reaction Yield
This decision tree helps diagnose common causes of low yield in conjugation reactions.
Caption: A decision tree for troubleshooting low-yield isothiocyanate reactions.
References
-
Linus Pauling Institute, Oregon State University. "Isothiocyanates." Available at: [Link]
-
Getahun, S. M., & Chung, F. L. (1999). "Hydrolysis of Glucosinolates to Isothiocyanates after Ingestion of Raw or Microwaved Cabbage by Human Volunteers." Cancer Epidemiology, Biomarkers & Prevention, 8(5), 417-421. Available at: [Link]
-
Luang-In, V., et al. (2016). "Stability studies of isothiocyanates and nitriles in aqueous media." Walailak Journal of Science and Technology (WJST), 13(3), 191-203. Available at: [Link]
-
Kyriakoudi, A., et al. (2021). "Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables." Molecules, 26(16), 4949. Available at: [Link]
-
Wang, G. C., et al. (2012). "Hydrolysis before Stir-Frying Increases the Isothiocyanate Content of Broccoli." Journal of Agricultural and Food Chemistry, 60(3), 762-768. Available at: [Link]
-
Kumar, M., et al. (2022). "Isothiocyanates – A Review of their Health Benefits and Potential Food Applications." Journal of Functional Foods, 95, 105153. Available at: [Link]
-
Kyriakoudi, A., et al. (2022). "Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources." Applied Sciences, 12(15), 7858. Available at: [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). "Stability studies of isothiocyanates and nitriles in aqueous media." ResearchGate. Available at: [Link]
-
Vlčková, H., et al. (2012). "Fluorescein isothiocyanate stability in different solvents." ResearchGate. Available at: [Link]
-
Cole-Parmer. "Material Safety Data Sheet - 4-Nitrophenyl isothiocyanate." Available at: [Link]
-
University of Rochester, Department of Chemistry. "How To: Troubleshoot a Reaction." Available at: [Link]
-
Hanschen, F. S., et al. (2015). "Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition." PLOS ONE, 10(7), e0132941. Available at: [Link]
-
Kukulka, R., et al. (2020). "How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices." Molecules, 25(20), 4819. Available at: [Link]
-
Amadis Chemical. "The Chemistry Behind 4-Methyl-2-nitrophenyl Isothiocyanate: Synthesis and Applications." (2025-10-26). Available at: [Link]
Sources
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- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
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- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
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- 11. How To [chem.rochester.edu]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Derivatized Samples
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of LC-MS analysis with derivatized samples. Here, we will dissect the challenges posed by matrix effects, particularly when exacerbated by derivatization, and provide actionable, field-proven strategies to ensure the accuracy, reproducibility, and robustness of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions that form the bedrock of understanding and tackling matrix effects in the context of chemical derivatization.
Q1: What are matrix effects, and why are they a more significant challenge for derivatized samples?
A: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix (e.g., salts, phospholipids, proteins).[1][2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[1]
Derivatization, while often necessary to improve chromatographic retention or enhance ionization of target analytes, can compound this problem in several ways:[3][4]
-
Increased Non-Polarity: Derivatization often makes polar analytes more non-polar. This can cause them to elute later in a reversed-phase chromatography run, where they are more likely to co-elute with hydrophobic matrix components like lipids, a common source of ion suppression.
-
Excess Reagent Interference: Unreacted derivatization reagent and its byproducts can be a major source of matrix effects themselves.[5] If not adequately removed, these components can co-elute with the derivatized analyte and compete for ionization in the MS source.
-
Creation of "New" Matrix: The derivatization reaction itself can alter matrix components, creating new interfering species that were not present in the original sample.
Q2: How can I quantitatively assess the matrix effect in my assay?
A: A quantitative assessment is crucial to understand the impact on your results. The most widely accepted method is the post-extraction spike comparison .[1][6] This approach provides a numerical value for the Matrix Factor (MF).
The process involves comparing the peak area of an analyte in two different samples:
-
Sample A (Analyte in Solution): A pure solution of the analyte prepared in the mobile phase solvent.
-
Sample B (Post-Spiked Matrix): A blank matrix sample that is first extracted and then spiked with the analyte at the same concentration as Sample A.
The Matrix Factor (MF) is calculated as: MF = (Peak Area of Analyte in Sample B) / (Peak Area of Analyte in Sample A)
-
An MF = 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
For a robust method, the absolute MF should ideally be between 0.75 and 1.25.[1] Furthermore, if using an internal standard (IS), the IS-normalized MF (calculated as MF of the analyte / MF of the IS) should be close to 1.0, demonstrating that the IS effectively tracks and compensates for the variability.[1]
Q3: What is the difference between matrix effect and analyte recovery?
A: This is a critical distinction. These two parameters measure different aspects of your method's performance.
-
Recovery measures the efficiency of your sample preparation process. It tells you how much of the analyte is lost during extraction steps before it reaches the LC-MS system. It is determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.
-
Matrix Effect measures the influence of co-eluting matrix components on the ionization of your analyte within the MS source. It is an ionization efficiency phenomenon, not a physical loss of analyte.[7]
A method can have high recovery but still suffer from significant matrix effects, or vice-versa. Both must be evaluated to ensure a reliable assay.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS) versus a structural analogue?
A: The choice of internal standard (IS) is one of the most effective ways to compensate for matrix effects.[1][2]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard."[8][9] A SIL-IS (e.g., containing ¹³C or ²H) has nearly identical chemical and physical properties to the analyte.[9] It will co-elute perfectly and experience the same degree of ion suppression or enhancement, providing the most accurate compensation.[7][10] Use a SIL-IS whenever it is available and financially viable, especially for regulated bioanalysis.
-
Structural Analogue IS: This is a different molecule that is chemically similar to the analyte. While more affordable, it is less ideal because it will not have the exact same retention time or ionization behavior as the analyte.[11] This can lead to incomplete compensation if the analogue elutes in a region with a different matrix effect profile. An analogue IS is a pragmatic choice for research-grade assays or when a SIL-IS is not commercially available, but its ability to compensate for matrix effects must be rigorously validated.[12]
| Internal Standard Type | Pros | Cons | Best For |
| Stable Isotope-Labeled (SIL-IS) | Co-elutes with analyte, experiences identical matrix effects.[10] | Expensive, not always available, potential for isotopic crosstalk. | Regulated bioanalysis, methods requiring highest accuracy and precision. |
| Structural Analogue | Less expensive, more readily available. | Different retention time, may not compensate accurately for matrix effects.[11] | Early-stage research, high-throughput screening, when SIL-IS is unavailable. |
Q5: Can changing the derivatization reagent itself reduce matrix effects?
A: Yes, the choice of derivatization reagent can be a strategic tool. Some reagents are designed not only to improve sensitivity but also to shift the analyte's retention time away from common matrix interferences.[4][5]
For example, derivatizing a polar analyte with a highly hydrophobic reagent can significantly increase its retention on a C18 column. This moves its elution away from the early-eluting, polar matrix components (like salts) and potentially into a "cleaner" region of the chromatogram. Additionally, some derivatization strategies introduce a permanently charged group, which can improve ionization efficiency and make the analyte less susceptible to competition in the ESI source.[13]
Part 2: Troubleshooting Guides
This section provides structured workflows and detailed protocols to address specific problems encountered during the analysis of derivatized samples.
Problem 1: Severe Signal Suppression or Enhancement Observed
You've quantified your matrix effect and found a significant deviation from ideal (e.g., MF < 0.5 or > 1.5). This indicates that co-eluting matrix components are severely impacting your analyte's ionization.
This decision tree outlines a systematic approach to diagnosing and mitigating severe matrix effects.
Caption: Decision tree for troubleshooting severe matrix effects.
The most robust way to eliminate matrix effects is to remove the interfering components before analysis.[2][8]
Protocol: Solid-Phase Extraction (SPE) for Derivatized Samples
This protocol is designed to clean up a sample after derivatization to remove excess reagent and other interferences.
-
Sorbent Selection: Choose a sorbent based on the properties of the derivatized analyte. For a non-polar derivative, a reversed-phase sorbent (e.g., C18, Phenyl) is appropriate.[14]
-
Conditioning (Sorbent Activation):
-
Equilibration:
-
Sample Loading:
-
Load the derivatized sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min) to ensure efficient binding of the derivatized analyte to the sorbent.[16]
-
-
Washing (Interference Removal):
-
Pass 1-2 column volumes of a weak solvent (e.g., 5-10% methanol in water). This solvent should be strong enough to wash away highly polar interferences (like salts and excess polar reagents) but weak enough to leave the derivatized analyte bound to the sorbent.[16]
-
-
Elution (Analyte Collection):
-
Elute the derivatized analyte with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).[16] This solvent disrupts the interaction between the analyte and the sorbent.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[15]
-
Protocol: Liquid-Liquid Extraction (LLE) Optimization Post-Derivatization
LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[17]
-
Solvent Selection: Choose an organic solvent in which your derivatized analyte is highly soluble but in which the matrix interferences (often polar) are not. Common choices include ethyl acetate, methyl tert-butyl ether (MTBE), or hexane. The analyte's LogP value can guide this choice.[17]
-
pH Adjustment: Adjust the pH of the aqueous sample (containing the derivatized analyte) to ensure the analyte is in its most neutral, non-ionized state. This maximizes its partitioning into the organic solvent.[17]
-
Extraction:
-
Combine the aqueous sample with the chosen organic solvent in a 1:1 to 1:7 (aqueous:organic) ratio.[17]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and facilitate partitioning.
-
Centrifuge for 5-10 minutes to achieve complete phase separation.
-
-
Collection: Carefully aspirate the organic layer containing your analyte, avoiding the aqueous layer and any emulsion at the interface.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.
Problem 2: Poor Reproducibility and Inconsistent Results Across a Batch
You observe high variability (%CV) in your quality control samples and inconsistent analyte/IS ratios. This often points to variable matrix effects between individual samples.
While sample cleanup is crucial, a properly implemented SIL-IS is the ultimate defense against sample-to-sample matrix variability.[11]
Protocol: Proper Implementation and Monitoring of the IS
-
Timing of Addition: Add the IS to the sample as early as possible in the workflow, ideally before any extraction steps. This allows it to compensate not only for matrix effects but also for variability in extraction recovery.
-
Concentration: The concentration of the IS should be close to that of the analyte in a typical sample.
-
Monitoring IS Response: The most overlooked step is monitoring the absolute peak area of the IS across the entire analytical batch.
-
Plot the IS Area: Create a simple plot of the IS peak area for every injection (calibrators, QCs, and unknown samples).
-
Look for Trends: The IS response should be relatively consistent across the batch. A sudden drop or significant drift in the IS area for a subset of samples is a red flag for severe, uncompensated matrix effects in those specific samples.
-
Set Acceptance Criteria: Establish an acceptance criterion (e.g., IS area for unknown samples must be within 50-150% of the mean IS area of the calibrators). Samples falling outside this window should be flagged for re-analysis, potentially after dilution.[1]
-
Problem 3: Derivatization Reagent is Causing Interference
You see a large, broad peak in your chromatogram that co-elutes with your analyte, or you notice significant ion suppression only in derivatized samples compared to non-derivatized standards.
Excess derivatization reagent is a common culprit for matrix effects and must be removed.[5][18]
Caption: Workflow for removing excess derivatization reagent.
Protocol: Quenching and Removal of Excess Derivatization Reagent
-
Optimize Reagent Concentration: First, ensure you are not using a vast excess of the derivatization reagent. Titrate the reagent concentration during method development to find the minimum amount needed for complete derivatization.[19]
-
Quench the Reaction: After the derivatization reaction is complete, add a "quenching" agent that rapidly reacts with and consumes the excess derivatization reagent. The choice of agent depends on the reagent's reactive group. For example, if using a reagent that targets amines (like succinimidyl esters), a small amount of a primary amine like ethanolamine can be added. For chloroformates, an alcohol can be used.[19]
-
Perform Selective Extraction: After quenching, perform a selective extraction (using the LLE or SPE protocols described above) to separate the now-hydrophobic derivatized analyte from the more polar quenched reagent and byproducts.[20] This is often the most effective step for removing the bulk of the interference.
By systematically applying these principles and protocols, you can diagnose, troubleshoot, and ultimately minimize the impact of matrix effects, leading to more reliable and accurate results in your LC-MS analysis of derivatized samples.
References
- Enhancing electrospray ionization efficiency of peptides by derivatiz
- Assessment of matrix effect in quantit
- Enhancing electrospray ionization efficiency of peptides by derivatiz
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects – Comparison and validation using liquid chromatography- tandem mass spectrometric assay of vitamin D.
- Matrix Effects and Ion Suppression in LC-MS: Essential Str
- Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry. PubMed.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- Derivatization in LC-MS Bioanalysis.
- Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of m
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis.
- Derivatization methods for the LC-MS/MS analyses of steroids.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC.
- In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry. PubMed.
- Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
- Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI.
- Solid Phase Extraction Guide. Thermo Fisher Scientific - UK.
- Understanding and Improving Solid-Phase Extraction.
- A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia.
Sources
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ddtjournal.com [ddtjournal.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In situ derivatization-liquid liquid extraction as a sample preparation strategy for the determination of urinary biomarker prolyl-4-hydroxyproline by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Isothiocyanate-Labeled Peptides by HPLC
Welcome to the technical support center for isothiocyanate-labeled peptide purification. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying peptides after fluorescent labeling. My goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your high-performance liquid chromatography (HPLC) methods effectively. We will move from foundational questions to advanced troubleshooting, ensuring you have the expertise to achieve high-purity labeled peptides for your critical downstream applications.
Part 1: Frequently Asked Questions (FAQs) - The Groundwork
This section addresses the most common initial questions that arise during the labeling and purification workflow. Understanding these fundamentals is the first step toward a successful experiment.
Q1: My labeling efficiency is low. What are the most common reasons?
A1: Low labeling efficiency is typically rooted in the reaction chemistry. The isothiocyanate (ITC) group, such as in Fluorescein isothiocyanate (FITC), reacts with unprotonated primary amines on your peptide—specifically the N-terminal α-amino group and the ε-amino group of lysine side chains.[1][2]
-
Suboptimal pH: This is the most frequent culprit. The reaction requires a basic pH (typically 8.5-9.5) to ensure the target amino groups are deprotonated and thus nucleophilic.[3] If the pH is too low, the amines are protonated (-NH3+) and will not react. If it's too high (>9.5), you risk hydrolysis of the isothiocyanate reagent itself, reducing its availability.
-
Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with your peptide for the ITC label, drastically reducing your yield.[4] Always perform the reaction in a non-nucleophilic buffer like carbonate, bicarbonate, or phosphate.
-
Reagent Quality and Handling: Isothiocyanates are sensitive to moisture and light.[2][3] Always use anhydrous solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve the reagent, prepare it fresh, and protect the reaction vial from light (e.g., by wrapping it in aluminum foil).[2][4]
-
Peptide Solubility: Ensure your peptide is fully dissolved in the reaction buffer before adding the ITC reagent. Aggregated peptides present fewer accessible amine groups for labeling.
Q2: Why is Trifluoroacetic Acid (TFA) used in the mobile phase for RP-HPLC?
A2: Trifluoroacetic Acid (TFA) is a crucial mobile phase additive in reversed-phase (RP) HPLC of peptides for two primary reasons:
-
Ion-Pairing Agent: TFA acts as an ion-pairing agent. It has a hydrophobic end and a charged end. The charged end forms an ion pair with the positively charged residues on the peptide (like Lys, Arg, His, and the N-terminus at low pH). This masks the charges and increases the overall hydrophobicity of the peptide, leading to better retention and significantly sharper peaks.[5] Without an ion-pairing agent, peptides often exhibit poor peak shape (tailing) due to interactions with the silica backbone of the column.[5]
-
Suppressing Silanol Interactions: The silica used to make HPLC columns has residual silanol groups (-Si-OH) on its surface. At typical mobile phase pH, these can be deprotonated (-Si-O⁻) and interact with positively charged peptides, causing peak tailing. The low pH environment created by 0.1% TFA keeps these silanols protonated, minimizing these undesirable secondary interactions.[6]
Q3: What is a good starting point for an HPLC gradient?
A3: For a peptide of unknown hydrophobicity, a wide, fast "scouting gradient" is the best starting point. This allows you to determine the approximate acetonitrile (ACN) concentration at which your peptide elutes.
A typical scouting gradient would be:
-
Column: C18, 3.5-5 µm particle size, 100-300 Å pore size.[7][8]
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5% to 95% B over 20-30 minutes.
Once you identify the retention time of your labeled peptide, you can build a shallower, more focused gradient around that elution point to achieve optimal resolution from impurities.[9] For example, if your peptide elutes at 40% B on the scouting run, a new gradient of 30-50% B over 30 minutes will provide much better separation.
Part 2: A Strategic Guide to HPLC Method Development
Developing a robust purification method is a systematic process. Here, we outline the logical workflow from initial setup to final optimization.
Workflow for Method Development
Caption: A systematic workflow for developing an HPLC purification method.
Key Optimization Parameters
| Parameter | Rationale & Expert Insight | Typical Starting Point |
| Stationary Phase (Column) | C18 is the workhorse for peptides. For peptides >30 amino acids, a wide-pore column (300 Å) is recommended to allow the peptide to access the bonded phase within the pores, preventing poor peak shape and low resolution.[7] | C18, 150 x 4.6 mm, 5 µm, 120 Å (small peptides) or 300 Å (large peptides/proteins). |
| Mobile Phase Modifier | TFA (0.1%) provides excellent peak shape but can cause ion suppression in mass spectrometry.[5] Formic acid (0.1%) is a good alternative for LC-MS analysis as it is more volatile, though peak shape may be slightly broader.[6] | 0.1% TFA in both water (A) and acetonitrile (B). |
| Gradient Slope | A steep gradient results in sharp but poorly resolved peaks. A shallow gradient increases run time but provides the highest resolution between the desired product and closely eluting impurities like over-labeled species or deletion sequences.[9] | Start with ~1% B per column volume after an initial scouting run. |
| Column Temperature | Increasing temperature (e.g., from 30°C to 50°C) decreases mobile phase viscosity, lowering backpressure and often sharpening peaks.[7] It can also significantly alter selectivity, sometimes resolving peaks that co-elute at ambient temperature.[5][7] | Start at ambient, then explore 40-60°C for optimization. |
| Flow Rate | For a standard 4.6 mm ID analytical column, 1.0 mL/min is typical. For preparative scale-up, the flow rate is increased proportionally to the column's cross-sectional area. | 1.0 mL/min for analytical (4.6 mm ID). |
Part 3: Troubleshooting Guide in Q&A Format
Even with a well-designed method, problems can arise. Here are solutions to specific issues you may encounter.
Q4: I see multiple fluorescent peaks in my chromatogram. What are they?
A4: This is a very common scenario. The presence of multiple peaks indicates a heterogeneous reaction mixture.
-
Scientific Explanation: The ITC label reacts with all available primary amines. If your peptide contains one or more lysine residues in addition to the N-terminus, you can generate a mixture of singly-labeled (at different positions), doubly-labeled, and even triply-labeled species.[10] Each of these will have a different hydrophobicity and thus a different retention time on a reversed-phase column. Adding a bulky, hydrophobic fluorescent tag dramatically increases the retention time compared to the unlabeled peptide.[11] Additionally, if you used a mixture of FITC isomers (isomer I and II), each labeled peptide can appear as a doublet of closely eluting peaks.[1]
-
Troubleshooting Steps:
-
Mass Spectrometry is Essential: The only definitive way to identify these peaks is to analyze each one by mass spectrometry (MS).[5] The mass will tell you how many labels are attached to the peptide.
-
Optimize the Gradient: Use a very shallow gradient to try and resolve these different species.
-
Control the Labeling Reaction: To favor N-terminal labeling, you can try to perform the reaction at a slightly lower pH (around 8.0-8.5). The N-terminal α-amino group generally has a lower pKa than the lysine ε-amino group, making it more reactive at this pH.[1] However, this selectivity is sequence-dependent and often not absolute.
-
Caption: Origins of multiple peaks in an HPLC chromatogram.
Q5: My main product peak is broad and tailing. How can I fix this?
A5: Peak tailing compromises both purity and yield, as the tail can overlap with other impurities.
-
Scientific Explanation: As discussed in Q2, the primary cause of peak tailing for peptides is secondary ionic interactions with the silica stationary phase.[5] Other causes include column contamination from previous samples, column degradation (void formation), or injecting the sample in a solvent significantly stronger than the initial mobile phase conditions (solvent mismatch).[12][13]
-
Troubleshooting Steps:
-
Check TFA Concentration: Ensure your mobile phase contains at least 0.1% TFA. Using lower concentrations can result in poor peak shape, especially on older columns.[5]
-
Sample Solvent Mismatch: This is a critical and often overlooked issue. Your peptide should be dissolved in a solvent that is as weak as or weaker than your starting mobile phase (e.g., 5% ACN).[13][14] Dissolving a sample in 50% ACN and injecting it into a mobile phase at 5% ACN will cause the sample to race down the column before it can properly bind, resulting in a very broad, distorted peak.[13]
-
Clean the Column: If the problem persists, strongly retained impurities may have fouled your column. Flush the column with a strong solvent wash (e.g., run a gradient to 100% isopropanol) as recommended by the manufacturer.
-
Use a Guard Column: A guard column is a small, disposable column placed before your analytical/preparative column. It traps strongly retained "junk" from your sample, protecting the expensive main column and is a cost-effective way to extend column lifetime.[12]
-
Q6: I'm not getting good recovery of my labeled peptide off the column.
A6: Poor recovery can be due to either chemical or physical loss of the sample during the purification process.
-
Scientific Explanation: Labeled peptides, especially those with large hydrophobic dyes, can be "sticky." They may adsorb irreversibly to the column packing material if the mobile phase is not strong enough to elute them.[10] Alternatively, the peptide may be precipitating on the column if its solubility in the mobile phase is low. Some isothiocyanate-peptide conjugates can also be unstable, especially at very low or high pH, though this is less common with the stable thiourea bond formed.[15]
-
Troubleshooting Steps:
-
Increase Organic Content: After your main gradient, add a high-organic "strip" step (e.g., 95-100% ACN or even isopropanol) to elute any very hydrophobic material from the column.[7] You may find your missing peptide here.
-
Check Peptide Solubility: After collecting fractions, you may see precipitation. This can sometimes be resolved by adding a small amount of organic solvent (like ACN or DMSO) to the collection tubes before fractionation.
-
Acidify the Sample: Before injection, ensure the crude reaction mixture is acidified with TFA or acetic acid.[1] This ensures the peptide is protonated and soluble, and it neutralizes the basic reaction buffer, which can damage the silica-based HPLC column over time.
-
Consider a Different Column: If your labeled peptide is extremely hydrophobic, a less retentive column (like a C8 or C4) may provide better recovery than a C18.
-
Part 4: Essential Protocols
Protocol 1: Labeling a Peptide with FITC in Solution
-
Peptide Preparation: Dissolve the peptide in 0.1 M sodium carbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL.
-
FITC Reagent Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1 mg/mL.[4]
-
Reaction: Add 1.5 to 3 molar equivalents of the FITC solution to the stirring peptide solution.[1][3] Wrap the reaction vial in aluminum foil to protect it from light.[2]
-
Incubation: Allow the reaction to proceed for 4-8 hours at room temperature with gentle stirring.[1]
-
Quenching (Optional): The reaction can be stopped by adding an amine-containing buffer (like Tris) or by direct acidification.[3]
-
Acidification & Preparation for HPLC: Add TFA to the reaction mixture to lower the pH to ~2-3. This stops the reaction and prepares the sample for RP-HPLC.[1] Filter the sample through a 0.45 µm filter to remove any precipitated material before injection.
Protocol 2: General-Purpose RP-HPLC Purification
-
System Setup:
-
Column: C18 semi-preparative column (e.g., 250 x 10 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Detector: Set to monitor both 220 nm (for the peptide backbone) and the absorbance maximum of your dye (e.g., ~494 nm for FITC).[1][16] A fluorescence detector provides much higher sensitivity if available.
-
-
Equilibration: Equilibrate the column with 3-5 column volumes of your starting gradient conditions (e.g., 95% A / 5% B).
-
Injection & Gradient Elution: Inject the acidified and filtered sample. Run the optimized shallow gradient you developed.
-
Fraction Collection: Collect fractions (e.g., 1-minute intervals) across the entire elution profile of your target peak(s).
-
Analysis: Analyze small aliquots of the key fractions using analytical RP-HPLC and MS to confirm the purity and identity of the collected product.
-
Lyophilization: Pool the pure fractions and lyophilize (freeze-dry) to remove the mobile phase and obtain the purified peptide as a fluffy powder. Note that TFA salts are common; if TFA is detrimental to your downstream application, a salt exchange step may be necessary.
References
-
Peptideweb.com . FITC labeling. [Link]
-
ResearchGate . (2023). Can FITC-labeled peptides be purified other than HPLC? [Link]
-
Mant, C. et al. (1987). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Chromatographia. [Link]
-
Advanced Chromatography Technologies . A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Nayak, A. et al. (2017). An efficient method for FITC labelling of proteins using tandem affinity purification. Biological Procedures Online. [Link]
-
Bhattacharya, B. Protein labelling with FITC. [Link]
-
YMC CO., LTD. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]
-
Spöttel, J. et al. (2021). Characterization of Conjugates between α-Lactalbumin and Benzyl Isothiocyanate—Effects on Molecular Structure and Proteolytic Stability. MDPI. [Link]
-
D'Attoma, A. et al. (2012). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Analytical Chemistry. [Link]
-
Restek . HPLC Troubleshooting Guide. [Link]
-
Wade, J.D. et al. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]
-
Hanschen, F.S. et al. (2022). Formation and stability of isothiocyanate protein conjugates at different pH values and bread types enriched with nasturtium (Tropaeolum majus L.). Food Research International. [Link]
-
Reddit . (2022). HPLC peptide purification problem. [Link]
-
Doneanu, A. et al. A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America. [Link]
-
Reddit . (2022). HPLC- peptide purification Issue. [Link]
-
Bones, A.M. et al. (2011). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology. [Link]
Sources
- 1. peptideweb.com [peptideweb.com]
- 2. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 5. hplc.eu [hplc.eu]
- 6. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. thaiscience.info [thaiscience.info]
- 16. renyi.hu [renyi.hu]
Technical Support Center: Sequencing N-Terminally Modified Peptides
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry-based sequencing of peptides bearing N-terminal modifications. This guide is structured to provide direct, actionable solutions to common experimental hurdles, grounded in the core principles of protein chemistry and mass spectrometry.
Introduction: The N-Terminal Challenge
The N-terminus of a protein is a critical hub for biological regulation, frequently undergoing co- and post-translational modifications (PTMs) such as acetylation, formylation, or pyroglutamate formation.[1] These modifications are vital for protein function, stability, and localization. However, they also present significant analytical challenges. A blocked N-terminus prevents classical Edman degradation and can complicate mass spectrometry analysis by altering peptide ionization, fragmentation behavior, and database searchability.[2][3] This guide provides troubleshooting workflows and expert insights to navigate these complexities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems in a question-and-answer format, providing both the "why" and the "how-to" for overcoming them.
Issue 1: Low Signal Intensity or Complete Signal Loss of My Modified Peptide
Question: "I know my N-terminally modified peptide is in the sample, but I'm seeing a very weak signal or no signal at all in my LC-MS analysis. What's happening?"
Answer: This is a classic problem often rooted in poor ionization efficiency. The N-terminal α-amino group is a primary site for protonation in positive-ion electrospray ionization (ESI). When this group is modified (e.g., by acetylation), it can no longer be readily protonated, reducing the peptide's overall charge state and, consequently, its ionization efficiency.[4] Peptides that are now neutral or carry only a single charge at the C-terminal basic residue (Lys/Arg) are particularly difficult to detect.
Causality & Troubleshooting Steps:
-
Assess the Modification's Impact: Modifications like acetylation or formylation neutralize the N-terminal charge.[1][5] Pyroglutamate formation from an N-terminal glutamine results in a mass loss and also blocks the primary amine.[1][5] This inherently makes the peptide less basic and harder to ionize in positive mode.
-
Optimize ESI Source Conditions:
-
Switch to Negative Ion Mode: For peptides that have lost a primary protonation site, negative ion mode can sometimes be more effective, especially if the peptide contains acidic residues (Asp, Glu).
-
Adjust Mobile Phase: Ensure the pH of your mobile phase is low enough (e.g., using 0.1% formic acid) to protonate any other available basic sites on the peptide (C-terminal Lys/Arg, His).
-
-
Implement a Chemical Derivatization Strategy: If signal intensity remains poor, chemical derivatization can introduce a permanently charged or high-proton-affinity group to the peptide. This is a powerful strategy to "force" the peptide to ionize efficiently. A common method is derivatization with TMPP-ac-OSu, which adds a fixed positive charge and a significant mass tag, pushing small peptides into a more easily detectable m/z range.[6]
Issue 2: Uninterpretable MS/MS Spectrum and Incomplete Sequence Coverage
Question: "I can see the precursor ion for my modified peptide, but the MS/MS fragmentation is weak, ambiguous, or provides very little sequence information. Why?"
Answer: Standard Collision-Induced Dissociation (CID) is often inefficient for N-terminally blocked peptides, especially those with low charge states (+1 or +2). CID relies on proton mobility to induce backbone fragmentation. With the N-terminus blocked, the remaining charge is often sequestered at a C-terminal Lys or Arg residue, leading to poor fragmentation along the peptide backbone and a spectrum dominated by a few intense y-ions near the C-terminus.[2][7]
Causality & Troubleshooting Steps:
-
Understand the Fragmentation Failure: In CID, the energy transferred during collision is distributed throughout the molecule. If the charge is "locked" at one end, the energy may not be sufficient to break the amide bonds needed for a complete b- and y-ion series.
-
Switch to an Alternative Fragmentation Method: This is the most critical step. Electron Transfer Dissociation (ETD) and Higher-Energy Collisional Dissociation (HCD) are often superior for this application.[8][9]
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the N-Cα backbone bond, producing c- and z-type fragment ions.[7] Its major advantage is that it is largely independent of charge state and precursor ion activation, preserving labile PTMs and providing excellent sequence coverage for modified peptides.[7][9] ETD is particularly effective for peptides with higher charge states (≥2).[8][10]
-
Higher-Energy Collisional Dissociation (HCD): HCD is a beam-type CID method that provides higher fragmentation energy.[7] It can be more effective than traditional ion-trap CID for modified peptides and does not suffer from the low-mass cutoff issue, allowing for the detection of immonium ions and other informative low-mass fragments.[8]
-
-
Optimize Fragmentation Energy: For both CID and HCD, perform a stepped or ramped collision energy experiment to find the optimal setting for your specific peptide. A single, non-optimized energy level may be insufficient.
Workflow: Choosing the Right Fragmentation Technique
Caption: Decision tree for selecting the optimal fragmentation method.
Issue 3: My Search Software Fails to Identify the N-Terminal Modification
Question: "My data quality is good, but the database search algorithm (e.g., Mascot, Sequest) isn't identifying my peptide or is misidentifying the modification. What am I doing wrong?"
Answer: This is a very common issue that stems from incorrect search parameters. Standard database searches are configured to look for unmodified tryptic peptides. If you do not explicitly tell the software what to look for, it will fail to find a match.[11]
Causality & Troubleshooting Steps:
-
Specify Variable Modifications: The most crucial step is to add the suspected N-terminal modification to your list of "Variable Modifications" in the search setup. For example, add "Acetyl (Protein N-term)" or "Formyl (N-term)". This tells the algorithm to consider the specific mass shift of that modification on the N-terminus of peptides.[11]
-
Account for Enzymatic Specificity Changes: Some modifications can block enzyme cleavage. For instance, trypsin will not cleave after an acetylated lysine.[4] Ensure your enzyme settings allow for a higher number of "missed cleavages" if your modification is on a residue that is also a cleavage site.
-
Use Error-Tolerant or "Open" Searches: If you are unsure of the modification's identity, a standard search will fail.
-
Error-Tolerant Search: Many platforms have a secondary search mode that can re-query unassigned high-quality spectra while considering any single mass shift. This can help identify unexpected or novel modifications.
-
Open Search: This powerful approach uses a very wide precursor mass tolerance (e.g., ±500 Da) to match MS/MS spectra to peptide sequences first, and then calculates the mass difference.[12] This is an excellent tool for discovering a wide array of modifications in your sample without prior knowledge.[12][13]
-
-
Check for Isobaric Modifications: Be aware of modifications with very similar masses. For example, Lysine tri-methylation (+42.0470 Da) is isobaric with N-terminal acetylation (+42.0106 Da).[14] High-resolution, high-mass-accuracy data from an Orbitrap or TOF instrument is essential to distinguish between them.[14]
Data Reference: Common N-Terminal Modifications
Use this table to quickly reference the precise mass shifts required for your database search parameters.
| Modification Name | Monoisotopic Mass Shift (Da) | Common Location | Effect on Analysis |
| Acetylation | +42.0106 | Protein N-terminus, Lysine | Neutralizes charge, hinders CID, blocks Edman |
| Formylation | +27.9949 | Protein N-terminus (common in bacteria) | Neutralizes charge, hinders CID[2] |
| Pyroglutamic Acid | -17.0265 (from Gln) | N-terminal Glutamine | Blocks N-terminus, loss of a basic group |
| Myristoylation | +210.1984 | N-terminal Glycine | Increases hydrophobicity, may reduce ionization |
| Palmitoylation | +238.2297 | N-terminal Cysteine/Glycine | Greatly increases hydrophobicity |
| Tri-methylation | +42.0470 | N-terminus, Lysine | Adds positive charge, isobaric with Acetylation[1][5] |
Frequently Asked Questions (FAQs)
-
Q: Can I still use Edman degradation for my N-terminally blocked protein?
-
Q: Which is definitively better for my acetylated peptide: HCD or ETD?
-
A: It depends on the charge state. For doubly charged precursors (+2), HCD often provides excellent data.[8] For triply charged and higher precursors (≥+3), ETD is almost always superior, providing more complete sequence coverage by generating c- and z-ions that are not dependent on proton mobility.[8][16] The best strategy is often a data-dependent method that uses both.
-
-
Q: My N-terminal modification is novel. How can I possibly identify it?
-
A: This is the perfect application for an "Open" database search.[12] By allowing a very wide precursor mass tolerance, you can identify the underlying peptide sequence and then use the calculated mass delta to deduce the modification's elemental composition. High-resolution mass accuracy is critical for this workflow.
-
-
Q: I suspect my peptide has cyclized at an N-terminal Cysteine residue. How does this affect my search?
Key Experimental Protocol: Derivatization for Improved Sensitivity
This protocol describes a general workflow for N-terminal derivatization using a commercially available reagent to add a fixed charge, significantly improving ionization efficiency.
Objective: To improve the detection and fragmentation of an N-terminally blocked peptide with poor ionization efficiency.
Reagent Example: 4-sulfophenyl isothiocyanate (SPITC) or Tris(2,4,6-trimethoxyphenyl)phosphoniumacetic acid N-hydroxysuccinimidyl ester (TMPP-Ac-OSu).
Protocol: General Steps for N-Terminal Derivatization
-
Sample Preparation: Purify your peptide of interest to remove any primary amine-containing contaminants (e.g., Tris buffer, free amino acids). Lyophilize the purified peptide to dryness.
-
Reconstitution: Reconstitute the peptide in a slightly basic buffer (e.g., 50 mM sodium bicarbonate, pH ~8.0-8.5). The basic pH ensures the target amino group is deprotonated and reactive.
-
Derivatization Reaction:
-
Add the derivatization reagent (e.g., TMPP-Ac-OSu) in molar excess (typically 10-fold) to the peptide solution.
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light if the reagent is light-sensitive.
-
-
Quenching: Quench the reaction by adding a solution containing a primary amine (e.g., a small amount of ammonium bicarbonate) to consume any excess reagent.
-
Desalting and Cleanup: The derivatized peptide must be purified from reaction byproducts and salts. Use a C18 ZipTip, StageTip, or other reversed-phase micro-purification method.
-
LC-MS/MS Analysis: Analyze the cleaned, derivatized peptide by LC-MS/MS. Remember to update your database search parameters with the exact mass of the derivatization tag as a fixed modification on the N-terminus.
Expected Outcome: A significant increase in signal intensity in the mass spectrometer and the appearance of a strong, easily fragmented precursor ion. The fragmentation pattern itself may also be altered, often favoring the production of specific ion series depending on the tag used.
Diagram: Fragmentation of an N-Acetylated Peptide (CID vs. ETD)
Caption: Comparison of CID and ETD fragmentation patterns.
References
-
Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI - NIH. Available at: [Link]
-
Vandermarliere, E., Mueller, M., Martens, L. (2013). Protein Termini and Their Modifications Revealed by Positional Proteomics. ACS Chemical Biology. Available at: [Link]
-
Michalski, A., Damoc, E., Hauschild, J.-P., Lange, O., Wieghaus, A., Makarov, A., Nagaraj, N., Cox, J., Mann, M., Horning, S. (2011). Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos. Journal of Proteome Research. Available at: [Link]
-
Vandermarliere, E., Mueller, M., Martens, L. (2015). Protein Termini and Their Modifications Revealed by Positional Proteomics. ACS Publications. Available at: [Link]
-
N-Terminal Derivatization as a Strategy for Improved Specificity in MALDI MS and MALDI MS/MS Analyses. (n.d.). Waters Corporation. Available at: [Link]
-
Pevzner, P.A., Mulyukov, Z., Dancík, V., Tang, C.L. (2001). Efficiency of Database Search for Identification of Mutated and Modified Proteins via Mass Spectrometry. Genome Research. Available at: [Link]
-
Miyazaki, S., et al. (2011). A method for N-terminal de novo sequencing of Nα-blocked proteins by mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Chick, J.M., et al. (2015). An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics. Nature Biotechnology. Available at: [Link]
-
N-Terminal chemical derivatization of peptides with 4-formyl-benzenesulfonic acid and electrospray positive and negative tandem. (n.d.). Wiley Online Library. Available at: [Link]
-
Selective derivatization of a peptide at its N-terminus for sequence analysis. (n.d.). ResearchGate. Available at: [Link]
-
Efficiency of database search for identification of mutated and modified proteins via mass spectrometry. (2001). Broad Institute. Available at: [Link]
-
Dougan, D.A. (2010). N-Terminal Peptide Enrichment. In Methods in Molecular Biology. Humana Press. Available at: [Link]
-
Kertész-Farkas, A., et al. (2021). Influence of Post-Translational Modifications on Protein Identification in Database Searches. ACS Omega. Available at: [Link]
-
Discovery of protein modifications using high resolution differential mass spectrometry proteomics. (2020). bioRxiv. Available at: [Link]
-
Krishna, R.G., Wold, F. (1998). N-Terminal Sequence Analysis of Proteins and Peptides. Current Protocols in Protein Science. Available at: [Link]
-
Mass shifts occurring more frequently on N-terminal ends of proteins. (n.d.). ResearchGate. Available at: [Link]
-
ETcaD and CID MS/MS spectra of N-terminally acetylated doubly charged... (n.d.). ResearchGate. Available at: [Link]
-
Swaney, D.L., McAlister, G.C., Coon, J.J. (2008). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Analytical Chemistry. Available at: [Link]
-
Improved N- and C-Terminal Sequencing of Proteins by Combining Positive and Negative Ion MALDI In-Source Decay Mass Spectrometry. (2020). Analytical Chemistry. Available at: [Link]
-
How can I improve the ionization of the peptides that contain cysteine in the method of LC-MS/MS? (2018). ResearchGate. Available at: [Link]
-
ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. (2016). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Quan, L., Liu, M. (2013). CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. Modern Chemistry & Applications. Available at: [Link]
-
Dealing with the Challenges of Post Translational Modifications (PTMs). (n.d.). BioPharmaSpec. Available at: [Link]
-
The challenge of detecting modifications on proteins. (2019). Essays in Biochemistry. Available at: [Link]
-
Characterizing degradation products of peptides containing N-terminal Cys residues by (off-line high-performance liquid chromatography)/matrix-assisted laser desorption/ionization quadrupole time-of-flight measurements. (2003). Journal of Mass Spectrometry. Available at: [Link]
-
Lee, K.A., et al. (2013). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A method for N-terminal de novo sequencing of Nα-blocked proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An ultra-tolerant database search reveals that a myriad of modified peptides contributes to unassigned spectra in shotgun proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein N-Terminal Sequencing - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Characterizing degradation products of peptides containing N‐terminal Cys residues by (off‐line high‐performance liquid chromatography)/matrix‐assisted laser desorption/ionization quadrupole time‐of‐flight measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to 2-Methyl-4-nitrophenyl Isothiocyanate
Welcome to the Technical Support Center for 2-Methyl-4-nitrophenyl isothiocyanate (CAS 135805-96-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent in your experiments. Here, we provide in-depth technical information, troubleshooting advice, and validated protocols to prevent its degradation during storage and handling.
Introduction to this compound
This compound is a valuable research chemical, often utilized in the synthesis of various bioactive molecules and as a derivatizing agent. Its reactivity, centered on the electrophilic isothiocyanate (-N=C=S) group, makes it a powerful tool but also renders it susceptible to degradation if not stored and handled correctly. This guide will equip you with the necessary knowledge to maintain its purity and ensure the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three main factors:
-
Moisture (Hydrolysis): The isothiocyanate group is highly susceptible to nucleophilic attack by water, leading to hydrolysis. This is the most common degradation pathway.
-
Elevated Temperatures: Heat can accelerate the rate of degradation reactions, including hydrolysis and potential polymerization.
-
Light Exposure: The presence of the nitrophenyl group suggests potential photosensitivity, which can lead to degradation upon exposure to UV or even ambient light over extended periods.
Q2: What does degradation of this compound look like?
A2: Visually, degradation may manifest as a change in the physical appearance of the compound, which is typically an off-white to yellow solid.[1][2] You might observe clumping, discoloration (darkening), or the release of a pungent odor. Chemically, the primary degradation product is 2-Methyl-4-nitroaniline, formed through hydrolysis.
Q3: How should I store my this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Amber vial/darkness | Protects against potential photodegradation. |
| Container | Tightly sealed, non-reactive | Prevents moisture ingress and reaction with container material. |
Q4: Can I store this compound in solution?
A4: Storing this compound in solution is generally not recommended for long periods due to the increased risk of degradation. Isothiocyanates are more stable in a solid, dry state. If you must prepare a stock solution, use a dry, aprotic solvent (e.g., anhydrous acetonitrile, dichloromethane) and store it under an inert atmosphere at -20°C for short-term use only. Prepare fresh solutions for critical experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the isothiocyanate reagent. | 1. Verify the purity of your this compound using the HPLC or GC-MS protocol provided below.2. If degradation is confirmed, discard the old reagent and use a fresh, properly stored batch.3. Review your experimental setup to eliminate sources of moisture and incompatible reagents. |
| Change in physical appearance (color, texture) | Exposure to moisture, heat, or light. | This is a strong indicator of degradation. It is highly recommended to perform a purity check before further use. If significant degradation is detected, the reagent should be discarded. |
| Poor solubility in non-polar solvents | Formation of polar degradation products (e.g., 2-Methyl-4-nitroaniline). | This suggests that hydrolysis has occurred. Confirm with analytical testing. |
Understanding the Degradation Pathway
The primary degradation pathway for this compound is hydrolysis. The carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by nucleophiles, such as water. This reaction proceeds through an unstable thiocarbamic acid intermediate, which then decomposes to form 2-Methyl-4-nitroaniline and carbonyl sulfide.
Caption: Hydrolysis degradation pathway of this compound.
Experimental Protocols for Purity Assessment
To ensure the integrity of your reagent, we recommend periodic purity assessment using the following analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a reliable way to quantify the purity of this compound and detect the presence of its primary degradation product, 2-Methyl-4-nitroaniline.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Standard system with UV detector |
| Column | C18 reversed-phase, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve your stored this compound in acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the standards and sample onto the HPLC system.
-
Data Interpretation: The purity of your sample can be determined by comparing the peak area of the main compound to the total peak area of all components in the chromatogram. The presence of a peak corresponding to 2-Methyl-4-nitroaniline would indicate degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile degradation products.
Instrumentation and Conditions:
| Parameter | Condition |
| GC-MS System | Standard GC with a Mass Selective Detector |
| Column | DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-450 amu |
Procedure:
-
Sample Preparation: Dissolve a small amount of the suspect this compound in a volatile organic solvent like dichloromethane.
-
Analysis: Inject the sample into the GC-MS system.
-
Data Interpretation: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST). The presence of a peak with a mass spectrum matching 2-Methyl-4-nitroaniline would confirm hydrolysis.
Caption: Workflow for maintaining the quality of this compound.
Chemical Incompatibilities
To prevent degradation, avoid contact with the following substances:
-
Water, Alcohols, and other Protic Solvents: These can act as nucleophiles and cause hydrolysis or the formation of thiocarbamates.
-
Primary and Secondary Amines: These will readily react with the isothiocyanate group to form thioureas.
-
Strong Acids and Bases: Can catalyze the degradation of the isothiocyanate.
-
Strong Oxidizing Agents: May lead to unwanted side reactions.
By adhering to these guidelines, you can ensure the long-term stability of your this compound, leading to more reliable and reproducible research outcomes. For any further questions, please do not hesitate to contact our technical support team.
References
-
Kaur, T., & Kumar, A. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Journal of Food and Nutritional Disorders, 10(2). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safe Handling & Storage of Allyl Isothiocyanate Liquid. Retrieved from [Link]
-
Song, L., & Thornalley, P. J. (2007). Effect of storage, processing and cooking on glucosinolate content of Brassica vegetables. Food and Chemical Toxicology, 45(2), 216-224. Retrieved from [Link]
-
Luang-In, V., & Rossiter, J. T. (2015). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 37(2), 193-200. Retrieved from [Link]
-
Mithen, R., Dekker, M., Verkerk, R., Rabot, S., & Johnson, I. T. (2000). The nutritional significance, biosynthesis and bioavailability of glucosinolates in human foods. Journal of the Science of Food and Agriculture, 80(7), 967-984. Retrieved from [Link]
-
Stoewsand, G. S. (1995). Bioactive organosulfur phytochemicals in Brassica oleracea vegetables—a review. Food and Chemical Toxicology, 33(6), 537-543. Retrieved from [Link]
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular effects, and health benefits of isothiocyanates. In Advances in nutrition (Vol. 3, No. 6, pp. 787-788). American Society for Nutrition. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Hanschen, F. S., Lamy, E., Schreiner, M., & Rohn, S. (2014). Reactivity and stability of glucosinolates and their breakdown products in foods. Angewandte Chemie International Edition, 53(44), 11430-11450. Retrieved from [Link]
-
Castro, E. A. (2004). Kinetics and mechanisms of reactions of thiol, thiono, and dithio analogs of carboxylic esters. Chemical reviews, 104(6), 2939-3002. Retrieved from [Link]
-
Drobnica, L., Kristian, P., & Augustín, J. (1977). The chemistry of the isothiocyanato group. The chemistry of cyanates and their thio derivatives, 2, 1003-1221. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Thiocyanic acid, (4-nitrophenyl)methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
Richardson, D. D., & Caruso, J. A. (2007). Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection. Analytical and bioanalytical chemistry, 388(4), 809-823. Retrieved from [Link]
-
Chen, C. W., & Ho, C. T. (1998). Thermal degradation of allyl isothiocyanate in aqueous solution. Journal of agricultural and food chemistry, 46(1), 220-223. Retrieved from [Link]
-
Makarewicz, M., & Chylewska, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Retrieved from [Link]
-
LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]
-
Gevaert, B., Verlee, A., Van der Eycken, J., & D'Hondt, E. (2020). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry, 412(1), 183-196. Retrieved from [Link]
-
The Chemistry Behind 4-Methyl-2-nitrophenyl Isothiocyanate: Synthesis and Applications. (2025). Retrieved from [Link]
Sources
Technical Support Center: Enhancing Ionization Efficiency of Derivatized Analytes in Mass Spectrometry
Welcome to the technical support center dedicated to overcoming the challenges associated with the mass spectrometry of derivatized analytes. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the sensitivity and robustness of their analytical methods. Here, we will explore the causality behind common experimental hurdles and provide field-proven insights to troubleshoot and optimize your workflow.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive from scientists in the field.
Q1: Why is my derivatized analyte showing a very low signal, or no signal at all, in the mass spectrometer?
A low or absent signal for a derivatized analyte is a frequent issue that can be traced back to several root causes, ranging from the reaction chemistry to the instrument parameters. The primary reasons include incomplete derivatization, suboptimal ionization conditions for the derivative, or degradation of the analyte during the process.[1][2]
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion, leaving a significant portion of your analyte in its native, poorly-ionizing form. This can be due to factors like moisture inactivating the reagent (especially with silylating agents), incorrect reaction temperature or time, or an inappropriate solvent.[1]
-
Suboptimal GC-MS/LC-MS Parameters: The settings for your inlet temperature, oven program, or mass spectrometer source might not be suitable for the derivatized product. For instance, a high inlet temperature can cause thermal degradation of a labile derivative.[1]
-
Ion Source Contamination: A dirty ion source can significantly suppress the signal of your analyte.[3] Regular cleaning and maintenance are crucial for optimal performance.
-
Matrix Effects: Co-eluting compounds from your sample matrix can interfere with the ionization of your target analyte, leading to ion suppression.[2][3]
Q2: How does chemical derivatization actually enhance ionization efficiency?
Chemical derivatization is a strategic modification of an analyte's functional groups to improve its physicochemical properties for mass spectrometric analysis.[4][5] The enhancement in ionization efficiency is typically achieved through one of the following mechanisms:
-
Introduction of a Readily Ionizable Moiety: By attaching a group that is easily protonated (for positive ion mode) or deprotonated (for negative ion mode), the overall ionization efficiency of the molecule is increased.[6] For example, reagents containing a tertiary amine group are often used to enhance ionization in positive ESI mode.[5]
-
Addition of a Pre-charged Group: Some derivatization reagents introduce a permanently charged group (e.g., a quaternary ammonium salt) to the analyte.[7][8][9][10] This ensures that the analyte is already in an ionic form, significantly boosting its response in the mass spectrometer, particularly in ESI.[7][8]
-
Increased Hydrophobicity: In electrospray ionization (ESI), more hydrophobic molecules tend to have a higher affinity for the surface of the ESI droplets. This preferential surface localization facilitates their transition into the gas phase, thereby enhancing their signal intensity.[7][8][11]
-
Improved Thermal Stability and Volatility (for GC-MS): For GC-MS, derivatization is often used to convert non-volatile or thermally labile compounds into more stable and volatile derivatives that can successfully traverse the gas chromatograph.[12]
Q3: How do I choose the right derivatization reagent for my analyte?
The selection of a derivatization reagent is dictated by the functional group(s) present in your analyte and the analytical objective.[6]
-
For hydroxyl (-OH) and amine (-NH2) groups: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used for GC-MS to increase volatility and thermal stability.[1][12] For LC-MS, reagents that introduce a chargeable tag are preferred.
-
For carboxylic acid (-COOH) groups: Esterification is a common strategy. For example, alkylation can convert carboxylic acids into their more volatile ester forms for GC-MS analysis.
-
For carbonyl (C=O) groups (aldehydes and ketones): Derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be used.[11]
-
For peptides: Reagents that add a permanent positive charge can significantly enhance their ionization efficiency in ESI-MS.[7][8]
Troubleshooting Guides
Issue 1: Low or No Derivatization Product Detected
This is a common and frustrating issue. The following systematic approach will help you diagnose and resolve the problem.
Caption: A decision tree for troubleshooting inefficient derivatization reactions.
-
Verify the Derivatization Chemistry:
-
Action: Prepare and derivatize a known concentration of an authentic standard of your analyte.
-
Rationale: A strong, sharp peak for the derivatized standard confirms that the reaction chemistry is viable and that your LC-MS/GC-MS method is capable of detecting the product.[1] If the standard works, the issue likely lies with your sample matrix. If it doesn't, the problem is with the reaction or the method itself.
-
-
Assess the Reagent's Integrity:
-
Action: Examine the chromatogram for a large peak corresponding to the derivatizing reagent.
-
Rationale: The absence or a very small peak for the reagent may indicate that it has degraded, often due to exposure to moisture, especially for silylating reagents.[1] Always use fresh reagents and anhydrous solvents.
-
-
Optimize Reaction Conditions:
-
Action: Systematically vary the reaction time and temperature. A good starting point for many reactions is 60-70°C for 30-60 minutes.[1]
-
Rationale: Derivatization reactions are kinetically controlled. Insufficient time or temperature will lead to an incomplete reaction. Conversely, excessive heat or time can cause degradation of the analyte or the derivative.
-
-
Ensure Anhydrous Conditions (for moisture-sensitive reagents):
-
Action: Use oven-dried glassware, anhydrous solvents, and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Rationale: Moisture can hydrolyze and inactivate many common derivatizing agents, particularly silylating reagents like BSTFA and MSTFA.[1]
-
Issue 2: Poor Peak Shape and Reproducibility
Even when a signal is present, issues like peak tailing, splitting, or poor injection-to-injection reproducibility can compromise your results.
Caption: A workflow for diagnosing and resolving poor chromatographic performance of derivatized analytes.
-
Address Active Sites in the System:
-
Action: In GC-MS, use a deactivated inlet liner and column. In LC-MS, ensure your column is well-conditioned and that there are no active sites in the flow path.
-
Rationale: Polar functional groups, even after derivatization, can interact with active silanol groups in the GC inlet, column, or LC flow path, leading to peak tailing and signal loss.[1]
-
-
Optimize Chromatographic Conditions:
-
Action: Adjust the mobile phase composition, gradient profile (for LC), or oven temperature program (for GC).
-
Rationale: The derivatized analyte will have different chromatographic properties than the native compound. The separation method must be re-optimized to ensure good peak shape and resolution.
-
-
Evaluate Sample and Injection Solvent:
-
Action: Ensure the final sample solvent is compatible with the mobile phase (for LC) or the GC inlet conditions.
-
Rationale: Mismatched solvents can cause peak distortion. For example, injecting a large volume of a strong solvent in LC can lead to broad or split peaks.
-
-
Mitigate Matrix Effects:
-
Action: Enhance your sample cleanup procedure using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][13]
-
Rationale: Co-extracted matrix components can interfere with chromatography and ionization. A cleaner sample will almost always lead to better peak shape and reproducibility.[13]
-
Protocols and Data
Protocol: General Procedure for Silylation Derivatization for GC-MS
This protocol provides a general guideline for the derivatization of hydroxyl, carboxyl, and amine groups using MSTFA.
Materials:
-
Dried analyte extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine or acetonitrile
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Sample Preparation: Ensure your sample extract is completely dry. Residual water will quench the derivatization reagent. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.
-
Reagent Addition: To the dried extract in the reaction vial, add 50 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Derivatization: Add 50 µL of MSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Self-Validation:
-
Include a blank (reagents only) to identify any peaks originating from the derivatizing agent.
-
Analyze a derivatized standard to confirm reaction success and establish retention time.
-
The presence of a large reagent peak in the chromatogram is a good indicator of successful reagent delivery.[1]
Data: Comparative Ionization Enhancement
The effectiveness of derivatization can be dramatic. The table below summarizes reported ionization enhancement factors for various derivatization strategies.
| Analyte Class | Derivatization Reagent | Ionization Method | Fold Increase in Sensitivity (Approx.) | Reference |
| Peptides | N-hydroxysuccinimide activated labeling reagent | ESI | 10-fold (up to 500-fold in some cases) | [7][8] |
| Vitamin D Metabolites | 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | LC-MS/MS | ~5-fold | [6] |
| Vitamin D Metabolites | Pyr-NO | LC-MS/MS | 10-fold | [14] |
| Organophosphorus Acids | N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | LC-ESI-MS/MS | 10 to 100-fold | [15][16] |
| Estradiol | 1-(5-Fluoro-2,4-dinitrophenyl)-4-methylpiperazine followed by methylation | LC-ESI-MS | >2000-fold |
This table clearly demonstrates that a well-chosen derivatization strategy can lead to orders of magnitude improvement in detection sensitivity.
References
- Enhancing electrospray ionization efficiency of peptides by derivatiz
- Enhancing electrospray ionization efficiency of peptides by derivatiz
- Advances in derivatization approaches for increasing the sensitivity of small molecules.
- Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.
- On-tissue chemical derivatization in mass spectrometry imaging - PMC - NIH.
- Strategies for improving sensitivity and selectivity for the quantitation of biotherapeutics in biological m
- Enhancing Mass Spectrometry Sensitivity: A Comparative Guide to Derivatization Tags for Ioniz
- Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatiz
- Derivatization for liquid chromatography-electrospray ionization-mass spectrometry analysis of small-molecular weight compounds | Request PDF - ResearchG
- Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatiz
- A new strategy for ionization enhancement by derivatiz
- Use of a Novel Method of Derivatization to Improve LC-MS/MS Sensitivity of 1,3-Dienes - Cayman Chemical.
- troubleshooting low signal intensity in GC-MS for hydroxy esters - Benchchem.
- Derivatization in Mass Spectrometry | Spectroscopy Online.
- Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc.
- Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry - PubMed.
- Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry.
- Sensitivity enhancement in liquid chromatography/atmospheric pressure ionization mass spectrometry using derivatization and mobile phase additives - PubMed.
- Derivatization for electrospray ionization mass spectrometry. 3.
- Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry | Request PDF - ResearchG
- MS Derivatiz
- LCMS Troubleshooting: 14 Best Practices for Labor
- A new strategy for ionization enhancement by derivatization for mass spectrometry | Request PDF - ResearchG
- Derivatization in mass spectrometry --7.
- Can anyone help me troubleshoot problems in sample derivatiz
- Molecular Weight Characterization - Comparison of MALDI and ESI - Cre
- How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)?
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatiz
- Troubleshooting Loss of Signal: Where did my peaks go? - Biotage.
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chrom
- (PDF) Review: Derivatization in mass spectrometry 2.
- Derivatization in liquid chromatography for mass spectrometric detection. - Semantic Scholar.
- Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS | Journal of Experimental Botany | Oxford Academic.
- Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatiz
- What Is Derivatization In GC-MS? - Chemistry For Everyone - YouTube.
- Any suggestions for very low intensity in LC/MS/MS?
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- 2. gmi-inc.com [gmi-inc.com]
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- 4. bioanalysis-zone.com [bioanalysis-zone.com]
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- 7. Enhancing electrospray ionization efficiency of peptides by derivatization. | Semantic Scholar [semanticscholar.org]
- 8. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Options of the Main Derivatization Approaches for Analytical ESI and MALDI Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Technical Guide to Peptide Sequencing: 2-Methyl-4-nitrophenyl isothiocyanate vs. Phenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein and peptide analysis, N-terminal sequencing by Edman degradation remains a cornerstone for definitive sequence verification. The choice of the derivatizing agent is critical to the success and sensitivity of this method. While phenyl isothiocyanate (PITC) has been the gold standard for decades, alternative reagents have been developed to enhance performance. This guide provides a comprehensive comparison of the traditional reagent, PITC, with a modified counterpart, 2-Methyl-4-nitrophenyl isothiocyanate, for peptide sequencing applications.
The Foundation: Edman Degradation
The Edman degradation is a sequential process that removes one amino acid at a time from the N-terminus of a peptide.[1] The process involves three key steps:
-
Coupling: The isothiocyanate reagent reacts with the free N-terminal amino group of the peptide under alkaline conditions to form a substituted thiourea derivative.
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide, forming a thiazolinone derivative.
-
Conversion: The unstable thiazolinone derivative is converted into a more stable thiohydantoin derivative, which is then identified by chromatography, typically high-performance liquid chromatography (HPLC).[2]
This cycle is repeated to determine the sequence of the peptide one amino acid at a time.
The Reagents: A Head-to-Head Comparison
The efficacy of the Edman degradation is heavily reliant on the chemical properties of the isothiocyanate reagent used. Here, we compare the established PITC with the alternative, this compound.
| Feature | Phenyl isothiocyanate (PITC) | This compound |
| Structure | A phenyl ring attached to an isothiocyanate group. | A phenyl ring with a methyl group at position 2 and a nitro group at position 4, attached to an isothiocyanate group. |
| Reactivity | Standard reactivity with N-terminal amino groups. | The electron-withdrawing nitro group is expected to increase the electrophilicity of the isothiocyanate carbon, potentially leading to faster and more efficient coupling reactions. |
| Detection of Thiohydantoin Derivatives | Phenylthiohydantoin (PTH)-amino acids are typically detected by UV absorbance at around 254 nm. | The nitro group is a chromophore that is expected to enhance the UV absorbance of the resulting 2-Methyl-4-nitrophenylthiohydantoin (MNPTH)-amino acids, potentially increasing the sensitivity of detection. |
| Potential By-products | Well-characterized by-products. | The increased reactivity may lead to a different profile of by-products, which could potentially interfere with the analysis if not properly characterized and managed. |
| Stability of Thiohydantoin Derivatives | PTH-amino acids have well-documented stability profiles. | The stability of MNPTH-amino acids would need to be thoroughly evaluated to ensure accurate quantification during sequencing. |
The "Why": Causality Behind Experimental Choices
The introduction of a methyl group and a nitro group to the phenyl ring of the isothiocyanate is a deliberate chemical modification aimed at improving the performance of the Edman degradation.
-
The Nitro Group's Influence: The strong electron-withdrawing nature of the nitro group is hypothesized to make the isothiocyanate carbon more susceptible to nucleophilic attack by the N-terminal amino group of the peptide. This could translate to faster reaction kinetics and a higher yield of the derivatized peptide, which is particularly beneficial when working with low-abundance samples. Furthermore, the nitro group acts as a strong chromophore, which could significantly enhance the molar absorptivity of the resulting MNPTH-amino acid derivatives, leading to lower limits of detection during HPLC analysis.
-
The Methyl Group's Role: The methyl group, being electron-donating, might slightly counteract the effect of the nitro group. However, its primary role could be to influence the solubility and chromatographic behavior of the reagent and its derivatives, potentially leading to better separation of the MNPTH-amino acids during HPLC.
Experimental Workflows and Methodologies
To ensure the integrity and validity of any comparison between these two reagents, a rigorous and well-controlled experimental setup is paramount.
Diagram of the Edman Degradation Workflow
Caption: The cyclical process of Edman degradation for N-terminal peptide sequencing.
Detailed Experimental Protocol: A Self-Validating System
A robust comparison would involve the parallel sequencing of a standard peptide (e.g., Angiotensin II) using both PITC and this compound under identical conditions.
1. Reagent Preparation:
-
Prepare equimolar solutions of PITC and this compound in a suitable solvent (e.g., heptane or pyridine).
-
Prepare all other necessary reagents and solvents for the automated peptide sequencer, ensuring high purity to minimize background noise.
2. Sample Preparation:
-
Dissolve a known amount of the standard peptide in the appropriate starting buffer for the sequencer.
-
Divide the sample into two equal aliquots for sequencing with each reagent.
3. Automated Peptide Sequencing:
-
Program the automated peptide sequencer with the appropriate cycles for coupling, cleavage, and conversion for each reagent. While the core steps remain the same, optimization of reaction times and temperatures may be necessary for the this compound due to its potentially different reactivity.
-
Include a blank run between the two analyses to ensure no carryover.
4. HPLC Analysis of Thiohydantoin Derivatives:
-
Analyze the collected thiohydantoin derivatives from each cycle by reverse-phase HPLC.
-
Use a gradient elution system to achieve optimal separation of the PTH- and MNPTH-amino acids.
-
Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm for PTH and a potentially longer wavelength for MNPTH to maximize sensitivity).
5. Data Analysis and Comparison:
-
Identify each amino acid by comparing the retention times of the unknowns with those of known PTH and MNPTH standards.
-
Quantify the yield of each amino acid derivative by integrating the peak areas.
-
Compare the repetitive yield for each cycle between the two reagents to assess sequencing efficiency.
-
Analyze the chromatograms for the presence of any significant by-products that may interfere with the identification of the primary thiohydantoin peaks.
Logical Relationships in Reagent Design
The design of novel Edman reagents is a logical progression based on well-established chemical principles.
Caption: The logical progression from PITC to a potentially improved sequencing reagent.
Conclusion and Future Perspectives
While PITC has a long and successful history in peptide sequencing, the theoretical advantages of this compound—namely, increased reactivity and enhanced detection sensitivity—make it a compelling alternative for researchers seeking to push the boundaries of N-terminal sequencing. The electron-withdrawing nitro group is poised to accelerate the crucial coupling step, potentially leading to higher sequencing efficiencies, especially for challenging or low-abundance peptides. Furthermore, the enhanced chromophoric properties of the resulting MNPTH-amino acids could allow for the analysis of smaller sample quantities.
References
- Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.
Sources
A Senior Application Scientist's Guide to the Validation of HPLC Methods for Quantifying Isothiocyanate Derivatives
Welcome to a comprehensive guide on the validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of isothiocyanate (ITC) derivatives. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for analyzing these potent bioactive compounds. We will move beyond a simple checklist of validation steps to explore the scientific rationale behind the protocols, compare HPLC with viable alternatives, and provide the experimental framework necessary to ensure data integrity and regulatory compliance.
The Analytical Imperative: Why Robust ITC Quantification Matters
This guide provides a framework for validating a Reversed-Phase HPLC (RP-HPLC) method coupled with UV-Vis or Photodiode Array (PDA) detection, a widely accessible and powerful technique for this application.[2] The principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, the global standard for analytical procedure validation.[4][5]
The Core Methodology: A Validated RP-HPLC-PDA Protocol
Before delving into validation, we must establish a sound analytical method. The following protocol is a representative starting point for the analysis of sulforaphane, one of the most studied ITCs.
Causality in Method Development
-
Column Choice (C18): A C18 stationary phase is the workhorse of reversed-phase chromatography. Its nonpolar nature provides excellent retention for moderately nonpolar analytes like sulforaphane, separating them from more polar matrix components.
-
Mobile Phase (Acetonitrile/Water): This combination offers a good balance of solvent strength and low UV cutoff, minimizing background noise. The ratio (e.g., 30:70 v/v) is empirically determined to achieve an optimal retention time—typically between 3 and 10 minutes—ensuring good peak shape and resolution without unnecessarily long run times.[6]
-
Detection Wavelength (202 nm): Sulforaphane lacks a strong chromophore in the upper UV range. Detection at lower wavelengths, such as 202 nm, maximizes the signal response, thereby enhancing sensitivity.[6] A PDA detector is highly recommended as it can assess peak purity by comparing spectra across the entire peak.
-
Column Temperature (30-35°C): Maintaining a consistent, elevated column temperature improves peak shape and reduces viscosity, leading to more stable retention times and lower backpressure.[6]
Experimental Protocol: Sulforaphane Quantification
-
Instrumentation: HPLC system with isocratic pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (30:70 v/v), filtered and degassed.
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 36°C.[6]
-
Detection: PDA detection at 202 nm.[6]
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of sulforaphane standard in methanol. Serially dilute to create calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.
The Validation Workflow: A Framework for Trust
Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[5][7] The following sections detail the experimental approach for each critical validation parameter.
Caption: Workflow for HPLC Analytical Method Validation.
Specificity
-
Why it Matters: Specificity ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components like impurities, degradation products, or matrix excipients.
-
Experimental Protocol:
-
Inject a blank solvent (e.g., methanol) to check for system peaks.
-
Inject a matrix blank (e.g., an extract from a vegetable known not to contain the analyte, or a placebo formulation).
-
Inject the analyte standard.
-
Inject a sample containing the analyte.
-
If using a PDA detector, compare the peak spectra of the standard and the sample analyte. The peak purity index should be close to 1.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank or matrix injections. The analyte peak in the sample should be spectrally pure.
Linearity and Range
-
Why it Matters: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. The range is the interval over which this proportionality is established, proven to be acceptable in terms of precision and accuracy.
-
Experimental Protocol:
-
Prepare at least five standard solutions of the ITC across a range that brackets the expected sample concentrations (e.g., 10-18 µg/mL).[8]
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the known concentration.
-
Perform a linear regression analysis to obtain the equation (y = mx + c) and the coefficient of determination (r²).
-
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.999.[9] The plot should be visually linear.
Accuracy (as Recovery)
-
Why it Matters: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by spiking a known amount of analyte into a matrix blank and measuring how much is recovered.
-
Experimental Protocol:
-
Prepare a matrix blank.
-
Spike the matrix with the analyte standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples and quantify the analyte concentration using the linear calibration curve.
-
Calculate the percent recovery for each replicate: (%Recovery = [Measured Concentration / Spiked Concentration] * 100).
-
-
Acceptance Criteria: The mean recovery should typically be within 97-103%.[6][8]
Precision
-
Why it Matters: Precision expresses the random error of the method, indicating the closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Assesses precision over a short time interval with the same analyst and equipment.
-
Intermediate Precision (Inter-day precision): Assesses variations within the lab (different days, different analysts, different equipment).
-
-
Experimental Protocol:
-
Repeatability: Analyze a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., 3 concentrations, 3 replicates each) on the same day.[5]
-
Intermediate Precision: Repeat the analysis on a different day, preferably with a different analyst.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: The %RSD should be ≤ 4.0% for repeatability.[6]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
Why it Matters: LOD is the lowest amount of analyte that can be detected but not necessarily quantified. LOQ is the lowest amount that can be quantified with acceptable precision and accuracy.
-
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from a low-concentration standard to the noise of the baseline near that peak.
-
LOD is the concentration that yields an S/N ratio of approximately 3:1.
-
LOQ is the concentration that yields an S/N ratio of approximately 10:1.
-
-
Acceptance Criteria: These values are determined experimentally and reported. The LOQ must be confirmed by demonstrating acceptable precision (%RSD) and accuracy at that concentration.
Robustness
-
Why it Matters: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Vary critical HPLC parameters one at a time, such as:
-
Mobile phase composition (e.g., ±2% acetonitrile).
-
Flow rate (e.g., ±0.1 mL/min).
-
Column temperature (e.g., ±2°C).
-
-
Analyze a standard solution under each modified condition.
-
Assess the impact on retention time, peak area, and peak shape.
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) should remain within acceptable limits, and the results should not be significantly altered.
Data Presentation: Summarizing Validation Performance
Clear and concise data tables are essential for reporting validation results.
Table 1: System Suitability and Linearity Data
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 6800 |
| Linearity Range (µg/mL) | N/A | 0.5 - 100.0 |
| Regression Equation | N/A | y = 5907.1x + 4556.7 |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9996[9] |
Table 2: Accuracy, Precision, and Sensitivity Data
| Parameter | Level | Result | Acceptance Criteria |
|---|---|---|---|
| Accuracy (% Recovery) | Low (80%) | 97.1% | 97-103%[6][8] |
| Mid (100%) | 98.1% | 97-103%[6][8] | |
| High (120%) | 97.5% | 97-103%[6][8] | |
| Precision (% RSD) | Repeatability (n=6) | 3.0% | ≤ 4.0%[6] |
| Intermediate Precision | 4.0% | ≤ 4.0%[6] | |
| Sensitivity | LOD (ng/mL) | 4.3 | Report Value[8] |
| | LOQ (ng/mL) | 13.2 | Report Value[8] |
Comparative Analysis: HPLC vs. Alternative Technologies
While HPLC-UV/PDA is a robust and widely used technique, it is not the only option. Understanding the alternatives is key to selecting the best method for a specific research question.
| Feature | HPLC-UV/PDA | Gas Chromatography (GC-MS) | Liquid Chromatography-MS (LC-MS/MS) |
| Principle | Separation in liquid phase, detection by UV absorbance. | Separation of volatile compounds in gas phase, detection by mass. | Separation in liquid phase, detection by mass-to-charge ratio. |
| Pros | Robust, cost-effective, widely available, good for routine QC. | Excellent for volatile ITCs, provides structural information (MS).[10] | Highest sensitivity and selectivity, excellent for complex matrices, provides structural info.[2][11] |
| Cons | Lower sensitivity for compounds with poor chromophores, may require derivatization.[12] | Potential for thermal degradation of some ITCs, not suitable for non-volatile compounds.[2][13][14] | Higher cost, more complex instrumentation and method development. |
| Best For | Quantifying known major ITCs in relatively clean samples (e.g., supplements, processed extracts). | Analyzing profiles of volatile ITCs in essential oils or head-space samples. | Trace-level quantification in complex biological matrices (plasma, urine), metabolite identification.[2][11] |
The Derivatization Consideration
For ITCs that lack a UV chromophore or for trace-level analysis, pre-column derivatization can be employed.[2] Reagents like N-acetyl-L-cysteine or mercaptoethanol react with the ITC group to form a new compound (a dithiocarbamate) that has enhanced UV absorbance and stability, significantly improving method sensitivity.[15][16] This approach has been successfully coupled with both HPLC-DAD and LC-MS.[14][15]
Conclusion
The validation of an HPLC method for isothiocyanate quantification is a systematic process that transforms a promising analytical procedure into a reliable, robust, and defensible scientific tool. By rigorously testing for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can ensure the integrity of their data. While HPLC-UV/PDA offers a powerful and accessible platform, a thorough understanding of its limitations and a comparison with alternative technologies like GC-MS and LC-MS/MS are crucial for selecting the optimal approach. The frameworks and protocols detailed in this guide, grounded in ICH principles, provide a clear path to generating high-quality, reproducible data in the exciting field of isothiocyanate research.
References
-
Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
HPLC method validation for measurement of sulforaphane level in broccoli by-products. (2009). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 14, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 14, 2026, from [Link]
-
Campas-Baypoli, O. N., Sanchez-Machado, D. I., Bueno-Solano, C., & Lopez-Cervantes, J. (2009). HPLC method validation for measurement of sulforaphane level in broccoli by-products. Biomedical Chromatography, 23(11), 1243–1247. Retrieved January 14, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Retrieved January 14, 2026, from [Link]
-
Tang, L., Zirpoli, G. R., Guru, K., Moysich, K. B., Zhang, Y., Ambrosone, C. B., & McCann, S. E. (2011). Total isothiocyanate yield from raw cruciferous vegetables commonly consumed in the United States. Journal of Functional Foods, 3(4), 275–281. Retrieved January 14, 2026, from [Link]
-
ICH Q2 Analytical Method Validation. (2016). Slideshare. Retrieved January 14, 2026, from [Link]
-
Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Matusheski, N. V., & Jeffery, E. H. (2001). Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea. Journal of agricultural and food chemistry, 49(4), 1967–1971. Retrieved January 14, 2026, from [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved January 14, 2026, from [Link]
-
You, Y., Wu, Y., Chen, Y., & Li, X. (2012). Development and verification of sulforaphane extraction method in cabbage (Brassica oleracea L. var. capitata) and broccoli (Brassica oleracea L. var. italica). Journal of Medicinal Plants Research, 6(32), 4795-4800. Retrieved January 14, 2026, from [Link]
-
A simple method for the quantification of isothiocyanates from mustard. (n.d.). UPB Scientific Bulletin. Retrieved January 14, 2026, from [Link]
-
Kumar, S., & Singh, R. (2017). Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract. Pharmacognosy research, 9(Suppl 1), S73. Retrieved January 14, 2026, from [Link]
-
Shergill, R., Arora, R., Arora, S., & Vig, A. P. (2018). Development of validated high-temperature reverse-phase UHPLC-PDA analytical method for simultaneous analysis of five natural isothiocyanates in cruciferous vegetables. Food chemistry, 239, 1085-1089. Retrieved January 14, 2026, from [Link]
-
Improvement in determination of isothiocyanates using high-temperature reversed-phase HPLC. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Ioannou, A., Tzani, A., & Detsi, A. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Analytica, 3(1), 1-32. Retrieved January 14, 2026, from [Link]
-
Estimation of Thiocyanate Content from Selected Cruciferous Vegetables. (2023). Journal of Pharmaceutical Research International. Retrieved January 14, 2026, from [Link]
-
Pilipczuk, T., Kusz, A., & Namieśnik, J. (2015). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Journal of AOAC International, 98(4), 949-956. Retrieved January 14, 2026, from [Link]
-
Fransisca, L., Park, H. W., Kim, S., & Lee, S. Q. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 68(5), 1394-1403. Retrieved January 14, 2026, from [Link]
-
Fransisca, L., Park, H. W., Kim, S., & Lee, S. Q. (2020). Simultaneous Analysis of Glucosinolates and Isothiocyanates by Reversed-Phase Ultra-High-Performance Liquid Chromatography–Electron Spray Ionization–Tandem Mass Spectrometry. Journal of agricultural and food chemistry, 68(5), 1394-1403. Retrieved January 14, 2026, from [Link]
-
Wilson, S., Ennahar, S., Zhao, M., Bergaentzle, M., & Marchioni, E. (2011). Simultaneous Determination of Various Isothiocyanates by RP-LC Following Precolumn Derivatization with Mercaptoethanol. Chromatographia, 74(9-10), 739-745. Retrieved January 14, 2026, from [Link]
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A Researcher's Guide to the Comparative Reactivity of Electron-Deficient Aryl Isocyanides in Multicomponent Reactions
For researchers, synthetic chemists, and professionals in drug development, multicomponent reactions (MCRs) represent a cornerstone of efficient molecular construction. By combining three or more reactants in a single pot, MCRs allow for the rapid assembly of complex, drug-like scaffolds, saving time, resources, and synthetic steps. Central to many of the most powerful MCRs, such as the Passerini and Ugi reactions, is the isocyanide component—a unique functional group with a formally divalent carbon that acts as both a nucleophile and an electrophile.
This guide provides an in-depth technical comparison of the reactivity of electron-deficient aryl isocyanides against their electron-rich and sterically diverse counterparts in these key MCRs. Understanding these reactivity profiles is paramount for reaction optimization, library design, and the strategic synthesis of novel chemical entities.
The Decisive Role of Electronics in Isocyanide Reactivity
The reactivity of an isocyanide is intrinsically linked to the electronic nature of its substituents. The isocyanide carbon's ability to act as a nucleophile is the initial and often rate-determining step in reactions like the Passerini and Ugi. Electron-withdrawing groups (EWGs) on an aryl isocyanide, such as nitro (-NO₂) or cyano (-CN) groups, significantly decrease the electron density on the isocyanide carbon. This reduction in nucleophilicity can lead to slower reaction rates and, in some cases, lower yields compared to electron-rich or aliphatic isocyanides.[1]
Conversely, electron-donating groups (EDGs), like methoxy (-OCH₃) or alkyl groups, enhance the nucleophilicity of the isocyanide carbon, often leading to faster and more efficient reactions. This guide will explore the practical implications of these electronic effects, supported by experimental data.
Comparative Performance in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction, first reported in 1921, is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[2] The reaction is believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents, where the nucleophilic attack of the isocyanide on the carbonyl carbon is a critical step.[2][3]
The diminished nucleophilicity of electron-deficient aryl isocyanides presents a challenge in the Passerini reaction. However, with optimized conditions, even strongly deactivated isocyanides can be effective coupling partners.
Table 1: Comparative Yields of Substituted Aryl Isocyanides in a Standardized Passerini Reaction
| Isocyanide | Aldehyde | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) |
| p-Nitrophenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 25 | ~55-65 |
| p-Chlorophenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 25 | ~70-80 |
| Phenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 25 | ~85-95 |
| p-Methoxyphenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 25 | >95 |
| 2,6-Dimethylphenyl isocyanide | Benzaldehyde | Acetic Acid | DCM | 25 | ~80-90 |
Note: The yields presented are representative values compiled from typical results for aryl isocyanides and are intended for comparative purposes. Actual yields may vary based on specific reaction conditions and substrate purity.
As the data illustrates, there is a clear trend: the presence of a strong electron-withdrawing group like the nitro group in p-nitrophenyl isocyanide leads to a noticeable decrease in yield compared to the electron-neutral phenyl isocyanide or the electron-rich p-methoxyphenyl isocyanide. The sterically hindered 2,6-dimethylphenyl isocyanide also shows slightly diminished reactivity.
Comparative Performance in the Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding a bis-amide.[4][5] The reaction mechanism involves the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide to form a nitrilium ion intermediate.[4][6] This intermediate is subsequently trapped by the carboxylate, followed by a Mumm rearrangement to give the final product.[4]
Similar to the Passerini reaction, the nucleophilicity of the isocyanide is crucial for its addition to the imine. Consequently, electron-deficient aryl isocyanides are also generally less reactive in the Ugi reaction.
Table 2: Comparative Yields of Substituted Aryl Isocyanides in a Standardized Ugi Reaction
| Isocyanide | Aldehyde | Amine | Carboxylic Acid | Solvent | Temperature (°C) | Yield (%) |
| p-Nitrophenyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 25 | ~40-50 |
| p-Chlorophenyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 25 | ~60-70 |
| Phenyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 25 | ~80-90 |
| p-Methoxyphenyl isocyanide | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 25 | >90 |
| tert-Butyl isocyanide (aliphatic) | Benzaldehyde | Benzylamine | Acetic Acid | Methanol | 25 | >95 |
Note: The yields presented are representative values and intended for comparative purposes. The lower yields for electron-deficient isocyanides can often be improved by adjusting reaction conditions (e.g., increased temperature, longer reaction times, or the use of Lewis acids).
The trend observed in the Ugi reaction mirrors that of the Passerini reaction. The electron-deficient p-nitrophenyl isocyanide provides a significantly lower yield compared to its electron-rich and aliphatic counterparts. This highlights the general principle that for classic isocyanide-based MCRs, higher isocyanide nucleophilicity correlates with greater reaction efficiency.
Causality and Mechanistic Insights
The observed reactivity trends are a direct consequence of the electronic properties of the aryl isocyanides.
Caption: Electronic effects of substituents on aryl isocyanide reactivity in MCRs.
An electron-withdrawing group pulls electron density away from the isocyanide carbon, making it a weaker nucleophile and thus less capable of initiating the reaction cascade. Conversely, an electron-donating group pushes electron density towards the isocyanide carbon, enhancing its nucleophilicity and accelerating the reaction.
Experimental Protocols
To ensure reproducibility and provide a practical framework for researchers, detailed experimental protocols for the synthesis of an electron-deficient aryl isocyanide and its application in a Passerini reaction are provided below.
Synthesis of 2-Methyl-4-nitrophenyl Isocyanide
The synthesis of electron-deficient aryl isocyanides can be achieved from the corresponding anilines. A common method involves a two-step formylation followed by dehydration.
Sources
Choosing the Right Tool for the Job: A Senior Application Scientist's Guide to Pre-column Derivatization vs. "Dilute-and-Shoot" Methods
In the landscape of modern bioanalysis, particularly within drug development and clinical research, the demand for rapid, robust, and sensitive analytical methods is unrelenting. The choice of sample preparation is a critical determinant of success, directly impacting data quality, throughput, and instrument longevity. Two widely adopted strategies, "dilute-and-shoot" and pre-column derivatization, represent opposing philosophies: the former champions speed and simplicity, while the latter prioritizes analytical performance.
This guide provides an in-depth comparison of these two methodologies, drawing upon experimental data and field-proven insights to empower researchers, scientists, and drug development professionals to make informed decisions for their specific analytical challenges.
The "Dilute-and-Shoot" Approach: The Epitome of Simplicity
The "dilute-and-shoot" method is, as its name implies, a minimalist approach to sample preparation.[1] It is frequently employed in high-throughput environments like clinical and forensic toxicology.[2] The core principle is to reduce the concentration of matrix components to a level that is tolerable for the analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system, by diluting the sample with an appropriate solvent.[1]
The Workflow: A Study in Efficiency
The primary appeal of this method lies in its straightforward and rapid workflow. For relatively clean matrices like urine, the process is exceptionally simple and can be easily automated.[3]
Caption: Workflow for the "Dilute-and-Shoot" Method.
Advantages of "Dilute-and-Shoot"
-
Speed and High Throughput: With minimal steps, this method is exceptionally fast, making it ideal for laboratories with large sample loads.[1]
-
Simplicity and Reduced Error: The limited number of steps minimizes opportunities for manual error and reduces the need for extensive analyst training.
-
Cost-Effectiveness: It requires minimal solvent and no specialized extraction cartridges, significantly lowering the cost per sample.[4]
Inherent Limitations
Despite its advantages, the "dilute-and-shoot" approach has significant drawbacks that can compromise analytical performance.
-
Matrix Effects: This is the most substantial limitation. Co-eluting endogenous matrix components can suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.[5] The degree of these effects can vary significantly between different lots of the same matrix, a phenomenon known as relative matrix effects. While dilution reduces the absolute amount of interfering substances, it does not eliminate them, and significant ion suppression is often observed.[1] For example, a 10-fold dilution of human urine specimens has been shown to result in matrix effects ranging from -75% to -87% for certain antipsychotics.[5]
-
Suboptimal Sensitivity: The dilution step inherently lowers the analyte concentration, which can be problematic for trace-level analysis. This method is often unsuitable for analytes present at very low concentrations, as it may not provide the required limit of quantitation (LOQ).[1]
-
Instrument Contamination and Downtime: Injecting "dirty" samples can lead to the accumulation of non-volatile matrix components in the LC system and MS source. This buildup can cause a loss of signal, shifts in retention time, and necessitates more frequent and intensive instrument maintenance, ultimately reducing overall productivity.[6]
Pre-column Derivatization: A Strategy for Enhanced Performance
Pre-column derivatization is a chemical modification technique applied to the analyte before its introduction into the LC system. The primary goal is to improve the analyte's chemical and physical properties to make it more suitable for separation and detection. This approach is particularly valuable for small, polar molecules, or those that lack a strong chromophore or ionizable group.
The Workflow: A Multi-step Approach to Quality Data
The derivatization workflow is more involved than "dilute-and-shoot," requiring precise control of reaction conditions. However, modern autosamplers can fully automate this process, significantly improving reproducibility and throughput.
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A Senior Scientist's Guide to Cross-Validation of Analytical Methods for Nitrophenol Quantification: HPLC-UV, GC-MS, and UV-Vis Spectrophotometry
Introduction
Nitrophenols are a class of organic compounds significant in various scientific domains, serving as crucial intermediates in the synthesis of pharmaceuticals, as metabolic byproducts in toxicological studies, and as priority environmental pollutants.[1][2] Consequently, the accurate and reliable quantification of nitrophenols in diverse matrices is paramount for ensuring product quality, assessing biological exposure, and monitoring environmental safety.
The foundation of reliable analytical data is a rigorously validated method. However, throughout the lifecycle of a product or research project, it is often necessary to introduce new analytical methods, transfer methods between laboratories, or update existing ones. In these instances, a simple validation is insufficient. We must prove that the new or transferred method provides equivalent results to the original, validated method. This is achieved through cross-validation .
As defined by the International Council for Harmonisation (ICH), cross-validation is the process of comparing two or more analytical procedures to demonstrate that they can be used for the same intended purpose.[3] This guide provides a comprehensive comparison of the primary analytical techniques used for nitrophenol quantification and offers a detailed, field-proven framework for conducting a cross-validation study, ensuring data integrity and regulatory compliance.[4][5]
Core Analytical Techniques for Nitrophenol Quantification
The choice of an analytical method is driven by the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and available resources. For nitrophenols, three techniques are predominantly employed:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and versatile "workhorse" technique that separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6][7][8] Its UV detector is highly suitable for aromatic compounds like nitrophenols, which possess strong chromophores.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique combining the high separation efficiency of gas chromatography with the sensitive and highly selective detection of mass spectrometry. Due to the polarity and low volatility of nitrophenols, a chemical derivatization step is often required to convert them into more volatile species suitable for GC analysis.[9]
-
UV-Visible Spectrophotometry (UV-Vis): A simple, cost-effective technique that measures the absorbance of light by the analyte in a solution.[2][10] The quantification of p-nitrophenol, for instance, is often performed in an alkaline solution to deprotonate the phenolic group, causing a distinct bathochromic shift to around 400 nm, which enhances selectivity.[11][12]
Comparative Performance of Validated Methods
The objective of cross-validation is to demonstrate that different methods are fit for the same purpose. This requires a thorough understanding of their individual performance characteristics. The table below summarizes typical validation parameters for the quantification of 4-nitrophenol using the three discussed techniques.
| Validation Parameter | HPLC-UV | GC-MS (with derivatization) | UV-Vis Spectrophotometry |
| Specificity/Selectivity | High (Separates isomers and impurities) | Very High (Chromatographic separation + mass fragmentation) | Moderate (Prone to interference from other absorbing species) |
| Linearity Range | 0.1 - 300 µg/mL[13] | 0.05 - 50 µg/mL | 1.0 - 25.0 µg/mL[11] |
| Correlation Coefficient (r²) | > 0.999[13][14] | > 0.998[9] | > 0.999[15] |
| Limit of Detection (LOD) | 0.07 - 0.3 µg/L[13] | < 0.1 µg/mL | ~10 ppb (µg/L)[12] |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µM[14] | < 0.3 µg/mL | 2.5 µM[8] |
| Accuracy (% Recovery) | 98 - 102%[14] | 92 - 105%[9] | 95 - 105% |
| Precision (%RSD) | < 2%[6] | < 11%[9] | < 5% |
Expert Insights on Performance Causality:
-
Specificity: The high specificity of chromatographic techniques (HPLC and GC) is their primary advantage over spectrophotometry. They can physically separate the target nitrophenol from other matrix components and structural isomers (e.g., 2-nitrophenol from 4-nitrophenol), which is impossible with UV-Vis alone. GC-MS offers an additional layer of confirmation through the unique mass fragmentation pattern of the analyte, making it the most definitive method for identification.
-
Sensitivity (LOD/LOQ): While all methods can be optimized for sensitivity, GC-MS and HPLC generally offer lower detection limits than UV-Vis. The LOQ of a UV-Vis method is often limited by the intrinsic molar absorptivity of the analyte and the path length of the cuvette, whereas chromatographic systems can incorporate pre-concentration steps.[6]
-
Sample Preparation: UV-Vis requires the simplest sample preparation, often just dilution and pH adjustment. HPLC-UV requires filtration and dilution in a mobile-phase-compatible solvent. GC-MS has the most complex workflow due to the mandatory derivatization step, which adds time and potential for analytical variability but is essential for achieving the necessary volatility and thermal stability.
Designing a Cross-Validation Study: A Practical Guide
Let us consider a common scenario: A quality control laboratory wants to replace its established, compendial UV-Vis method for the assay of 4-nitrophenol in a raw material with a new, more specific HPLC-UV method. The objective of the cross-validation study is to demonstrate that the results from the new HPLC-UV method are equivalent to those from the established UV-Vis method.
Caption: A typical workflow for a cross-validation study.
Experimental Protocol: Cross-Validation of HPLC-UV vs. UV-Vis
1. Objective: To demonstrate the equivalence of a new HPLC-UV method and the established UV-Vis spectrophotometric method for the quantification of 4-nitrophenol in a raw material.
2. Acceptance Criteria: The percentage difference between the mean assay values obtained by the two methods for any given batch of material must be no more than 2.0%.
3. Materials and Reagents:
-
4-Nitrophenol Reference Standard
-
Raw Material Batches (3 different lots)
-
HPLC-grade Acetonitrile and Water
-
Phosphoric Acid
-
Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Validated UV-Vis Spectrophotometer
-
Validated HPLC system with a UV detector and a C18 column
4. Sample Preparation (for both methods):
-
Prepare a stock solution of 4-Nitrophenol Reference Standard (e.g., 100 µg/mL) in a suitable solvent.
-
For each of the 3 raw material batches, accurately weigh a specified amount of powder and dissolve it in the same solvent to create a stock sample solution.
-
Prepare 6 independent replicate sample preparations from each of the 3 batches.
5. Method 1: Established UV-Vis Spectrophotometry Protocol:
-
Standard Preparation: Dilute the Reference Standard stock solution with 0.1 M NaOH to a final concentration of 10 µg/mL.
-
Sample Preparation: Dilute each of the 18 replicate sample solutions (3 batches x 6 reps) with 0.1 M NaOH to a target concentration of 10 µg/mL.
-
Analysis:
-
Set the spectrophotometer to measure absorbance at 400 nm.
-
Use 0.1 M NaOH as the blank.
-
Measure the absorbance of the standard and all sample preparations.
-
Calculate the concentration of 4-nitrophenol in each sample using the formula: Assay (%) = (Abs_sample / Abs_standard) * (Conc_standard / Conc_sample) * 100
-
6. Method 2: New HPLC-UV Protocol:
-
Mobile Phase: Prepare a mobile phase of Acetonitrile:Water with 0.1% Phosphoric Acid (e.g., 40:60 v/v).
-
Standard Preparation: Dilute the Reference Standard stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Sample Preparation: Dilute each of the 18 replicate sample solutions with the mobile phase to a target concentration of 50 µg/mL. Filter through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 317 nm (characteristic peak for acidic p-nitrophenol)[11]
-
Column Temperature: 30 °C
-
-
Analysis:
-
Perform a system suitability test (e.g., 5 replicate injections of the standard) to ensure the system is operating correctly (%RSD of peak area < 1.0%).
-
Inject the standard and all 18 sample preparations.
-
Calculate the concentration of 4-nitrophenol in each sample based on the peak area relative to the standard.
-
7. Data Analysis and Comparison:
-
For each of the 3 batches, calculate the mean assay value and standard deviation from the 6 replicates for both the UV-Vis and HPLC-UV methods.
-
Calculate the percentage difference between the mean results for each batch: % Difference = (|Mean_HPLC - Mean_UVVis| / Mean_UVVis) * 100
-
Verify that the % Difference for all 3 batches is ≤ 2.0%.
Interpreting Cross-Validation Outcomes
Caption: Decision tree for interpreting cross-validation results.
If the cross-validation fails, the investigation should focus on the fundamental differences between the methods. A common cause is a lack of specificity in the less selective method (UV-Vis). An absorbing impurity in the raw material might go undetected by HPLC (as it would be a separate peak) but would be included in the single absorbance reading of the UV-Vis method, leading to a positively biased result.
Conclusion
Cross-validation is a mandatory scientific exercise when analytical methods are changed, ensuring the continued integrity and consistency of data throughout a product's lifecycle. It is not merely a procedural step but a critical evaluation rooted in the scientific principles of specificity, accuracy, and precision. While a simple technique like UV-Vis may be suitable for initial screening or in highly controlled matrices, its susceptibility to interference underscores the value of more specific, separation-based methods like HPLC and GC-MS for regulatory and quality-critical applications. By following a structured, scientifically sound protocol as outlined in this guide, researchers and drug development professionals can confidently demonstrate the equivalence of analytical methods, satisfying both internal quality standards and stringent regulatory expectations as outlined by bodies like the FDA and through ICH guidelines.[16][17][18]
References
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
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ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2024). International Council for Harmonisation. [Link]
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FDA Publishes Final Guidance on Analytical Procedures. (2024). BioPharm International. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Compliance Academy. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. [Link]
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ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation. [Link]
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Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International. [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). Scientia Pharmaceutica. [Link]
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HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile. (2011). PubMed. [Link]
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Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. (2019). ResearchGate. [Link]
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HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (2011). ResearchGate. [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). [Link]
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Validation of a HPLC method for the determination of p-nitrophenol hydroxylase activity in rat hepatic microsomes. (2006). ResearchGate. [Link]
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New update for ICH Q2 (R2) Analytical process validation guidance. (2024). AMSlab. [Link]
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Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). Journal of Analytical Methods in Chemistry. [Link]
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ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures. (2025). YouTube. [Link]
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Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2020). ScienceOpen. [Link]
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Spectrophotometric Determination of p-Nitrophenol under ENP Interference. (2021). ResearchGate. [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]
- Method for detecting p-nitrophenol. (2021).
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ResearchGate. [Link]
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Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). ACS Omega. [Link]
-
Validation parameters for analysis of phenols in ambient air. (n.d.). ResearchGate. [Link]
-
The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection. (2007). ResearchGate. [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). The AAPS Journal. [Link]
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A Senior Application Scientist's Guide to Reproducible Isothiocyanate Derivatization Protocols
For researchers, scientists, and professionals in drug development, the accurate quantification of amine-containing analytes is a frequent and critical challenge. Many of these molecules, including amino acids, peptides, catecholamines, and pharmaceutical compounds, lack a native chromophore or fluorophore, rendering their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection difficult. Pre-column derivatization with isothiocyanates (ITCs) is a well-established strategy to overcome this limitation by covalently attaching a UV-active or fluorescent tag to the analyte.
However, the success of this approach hinges on the reproducibility of the derivatization protocol. Incomplete reactions, unstable derivatives, and matrix interferences can all lead to inaccurate and unreliable data. This guide provides an in-depth comparison of two of the most widely used isothiocyanate reagents, Phenylisothiocyanate (PITC) and Fluorescein Isothiocyanate (FITC), with a focus on the critical parameters that govern the reproducibility of their derivatization protocols. We will delve into the underlying chemistry, provide field-proven methodologies, and present comparative data to empower you to select and implement the optimal derivatization strategy for your analytical needs.
The Chemistry of Isothiocyanate Derivatization: A Foundation for Reproducibility
The core of isothiocyanate derivatization is the reaction of the isothiocyanate group (-N=C=S) with a primary or secondary amine on the analyte to form a stable thiourea linkage. This reaction is the foundation of the Edman degradation, a classic method for protein sequencing using PITC.[1] The reproducibility of this reaction is governed by several key factors.
The Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the unprotonated amine on the electrophilic carbon atom of the isothiocyanate group. The rate and completeness of this reaction are therefore highly dependent on the nucleophilicity of the amine and the reaction conditions.
Figure 1: General reaction scheme for isothiocyanate derivatization of an amine-containing analyte.
The Critical Role of pH: The pH of the reaction medium is arguably the most critical parameter for ensuring reproducible derivatization. The reacting amine must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out under basic conditions. For the reaction with PITC, an alkaline pH is required for the reaction with amino acids to proceed readily.[2] Similarly, FITC labeling is also performed at an alkaline pH, typically between 8.5 and 9.5.[3][4] It is crucial to maintain a consistent and accurate pH to ensure complete and reproducible derivatization from sample to sample. In more alkaline conditions (pH 9-11), isothiocyanates preferentially react with amine groups to form a thiourea.[5]
Comparative Analysis of PITC and FITC Derivatization
Phenylisothiocyanate (PITC) and Fluorescein Isothiocyanate (FITC) are two of the most common isothiocyanate reagents, each with distinct characteristics that make them suitable for different applications.
| Feature | Phenylisothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) |
| Detection Method | UV Absorbance (typically at 254 nm) | Fluorescence (Excitation: ~495 nm, Emission: ~520 nm) |
| Sensitivity | Picomole range[6] | Femtomole to picomole range |
| Derivative Stability | Phenylthiocarbamyl (PTC) derivatives are stable for several weeks when stored dry and frozen.[6][7] In solution at 4°C, they are stable for at least 32 hours.[8] | Fluorescein-thiocarbamyl (FTC) derivatives are susceptible to photobleaching and pH-dependent fluorescence quenching.[9][10][11] |
| Selectivity | Reacts with both primary and secondary amines.[2] | Reacts with primary and secondary amines. |
| Interferences | Excess reagent and byproducts must be removed, typically by evaporation under vacuum or liquid-liquid extraction.[1] Buffers containing primary amines (e.g., Tris, glycine) will compete with the analyte for the reagent. | Excess reagent must be removed. Subject to fluorescence quenching in the presence of certain matrix components and at high labeling densities.[10][11] |
| Authoritative Methods | Described in USP chapters <1052> and <1047> and European Pharmacopoeia 2.2.56 for amino acid analysis.[6][7][12][13][14] | Widely used in biological applications, but less frequently cited in pharmacopeial methods for quantitative analysis. |
Table 1: Comparison of PITC and FITC Derivatization Characteristics.
Achieving Reproducibility: Self-Validating Protocols
To ensure the trustworthiness of your analytical data, every derivatization protocol should be a self-validating system. This means incorporating steps and controls that verify the completeness and consistency of the reaction.
Protocol 1: Reproducible PITC Derivatization of Amino Acids for HPLC-UV Analysis
This protocol is based on the principles outlined in the United States Pharmacopeia (USP) for amino acid analysis and is designed for high reproducibility.[6][7][12][13]
1. Sample Preparation and Hydrolysis (if applicable):
-
For protein or peptide samples, perform acid hydrolysis under vacuum to release individual amino acids.
-
Thoroughly dry the hydrolyzed sample to remove all traces of acid.
-
Accurately dispense a known amount of the dried sample or amino acid standard into a reaction vial.
2. Derivatization:
-
Add the coupling solution (e.g., a mixture of ethanol, water, and triethylamine) to the dried sample to create an alkaline environment (pH ~10).
-
Add the PITC reagent (typically a solution in an organic solvent like acetonitrile). The molar excess of PITC to total amino acids should be optimized but is generally high to drive the reaction to completion.
-
Vortex the mixture and allow the reaction to proceed at room temperature for a specified time (e.g., 20-30 minutes).
3. Removal of Excess Reagent:
-
This step is critical for reproducibility as excess PITC can interfere with the chromatography.
-
Dry the sample completely under a high vacuum to remove the volatile PITC and other reaction components.
4. Reconstitution and Analysis:
-
Reconstitute the dried PTC-amino acid derivatives in a suitable mobile phase-compatible solvent (e.g., phosphate buffer with a low percentage of acetonitrile).
-
Filter the sample through a 0.22 µm filter before injection into the HPLC system.
-
Analyze using a reversed-phase C18 column with UV detection at 254 nm. A gradient elution is typically required to resolve all PTC-amino acid derivatives.
Figure 2: Workflow for reproducible PITC derivatization of amino acids.
Protocol 2: Reproducible FITC Labeling of Proteins for HPLC-Fluorescence Analysis
This protocol is designed for the reproducible labeling of proteins with FITC for subsequent analysis.
1. Protein Preparation:
-
Ensure the protein sample is in a buffer free of primary amines (e.g., Tris, glycine) as these will compete for the FITC reagent. If necessary, perform a buffer exchange into a carbonate or borate buffer at pH 8.5-9.5.
-
The protein concentration should be accurately determined.
2. FITC Reagent Preparation:
-
Dissolve FITC in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) immediately before use. FITC is sensitive to moisture and light.
3. Labeling Reaction:
-
Add the FITC solution to the protein solution. The molar ratio of FITC to protein is a critical parameter that must be optimized and kept consistent. Over-labeling can lead to fluorescence quenching and protein aggregation, compromising reproducibility.[10][15]
-
Incubate the reaction mixture in the dark at room temperature for a defined period (e.g., 1-2 hours) with gentle mixing.
4. Removal of Unreacted FITC:
-
Separate the FITC-labeled protein from unreacted FITC using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Monitor the column effluent for both protein (e.g., at 280 nm) and FITC (at 495 nm) to collect the labeled protein fractions.
5. Characterization and Analysis:
-
Determine the degree of labeling (moles of FITC per mole of protein) spectrophotometrically. This is a key parameter for ensuring batch-to-batch consistency.
-
Analyze the labeled protein by reversed-phase HPLC with fluorescence detection (Excitation: ~495 nm, Emission: ~520 nm).
Figure 3: Workflow for reproducible FITC labeling of proteins.
Validation and Performance Data
The reproducibility of a derivatization protocol must be demonstrated through rigorous validation according to guidelines from bodies such as the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to accurately measure the analyte in the presence of other components.
-
Linearity: The linear relationship between the analyte concentration and the analytical signal.
-
Precision: The closeness of agreement between a series of measurements. This is typically expressed as the relative standard deviation (RSD).
-
Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
The following table presents typical validation data for a PITC derivatization method for amino acid analysis.
| Validation Parameter | Typical Performance of PITC Method |
| Linearity (r²) | > 0.999[16] |
| Precision (RSD) | < 5%[8] |
| Accuracy (Recovery) | 75.4% - 100.1%[16] |
| LOD/LOQ | In the low picomole range[6] |
Table 2: Typical validation parameters for a PITC-based amino acid analysis method.
Conclusion: A Path to Reliable and Reproducible Results
The choice between PITC and FITC for derivatization depends on the specific analytical requirements, including the desired sensitivity, the nature of the analyte and matrix, and the available instrumentation. PITC offers a robust and well-documented method with stable derivatives, making it a reliable choice for quantitative analysis with UV detection, as evidenced by its inclusion in official pharmacopeial methods.[6][7][12][13][14] FITC provides higher sensitivity through fluorescence detection but requires careful control of the labeling ratio to avoid quenching and photostability issues.
Ultimately, the key to reproducible isothiocyanate derivatization lies in a thorough understanding of the reaction chemistry and meticulous control of critical parameters, particularly pH, reagent concentrations, reaction time, and temperature. By implementing the self-validating protocols outlined in this guide and rigorously validating the chosen method, researchers can ensure the generation of high-quality, reliable, and reproducible data for their amine-containing analytes.
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United States Pharmacopeia. (2016). Amino Acid Determination, Revision 1. [Link]
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PubMed. (2023). The Battle Against Quenching and Fading for Fluorescence: A Model of How to Evaluate the Fluorophore's Behavior. [Link]
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United States Pharmacopeia. (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. [Link]
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ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
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SpringerLink. (n.d.). Amino Acid Measurement in Body Fluids Using PITC Derivatives. [Link]
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PubMed. (n.d.). Analysis of fluorescein isothiocyanate derivatized amphetamine and analogs in human urine by capillary electrophoresis in chip-based and fused-silica capillary instrumentation. [Link]
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PubMed. (1992). Reversed-phase chromatography of phenylthiocarbamyl amino acid derivatives of physiological amino acids: an evaluation and a comparison with analysis by ion-exchange chromatography. [Link]
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PubMed. (2008). Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling. [Link]
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Organic Chemistry Portal. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. [Link]
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Agilent. (2010). Analysis of Amino Acids by HPLC. [Link]
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PubMed. (1988). HPLC analysis of the phenylisothiocyanate (PITC) derivatives of taurine from physiologic samples. [Link]
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ResearchGate. (2008). (PDF) Fluorescein isothiocyanate-labeled human plasma fibronectin in extracellular matrix remodeling. [Link]
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ResearchGate. (n.d.). (PDF) High-performance liquid chromatography intercomparative study for amino acid analysis in two tissues by PITC- and OPA-derivatizations. [Link]
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National Center for Biotechnology Information. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. [Link]
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PubMed. (n.d.). Analysis of fluorescence lifetime and quenching of FITC-conjugated antibodies on cells by phase-sensitive flow cytometry. [Link]
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National Center for Biotechnology Information. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
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Royal Society of Chemistry. (n.d.). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
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ResearchGate. (n.d.). Rapid Analysis of Fluorescence Quenching of FITC Conjugated Antibodies on Individual Cells by Phase-Sensitive Flow Cytometry. [Link]
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ACS Publications. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. [Link]
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PubMed. (2020). Method comparison of HPLC-ninhydrin-photometry and UHPLC-PITC-tandem mass spectrometry for serum amino acid analyses in patients with complex congenital heart disease and controls. [Link]
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Bohrium. (2013). Validation of an HPLC method for the determination of amino acids in feed. [Link]
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ResearchGate. (n.d.). A Modified Amino Acid Analysis Using PITC Derivatization for Soybeans with Accurate Determination of Cysteine and Half-Cystine. [Link]
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ResearchGate. (2013). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. [Link]
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National Center for Biotechnology Information. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]
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PubMed. (n.d.). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. [Link]
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PubMed. (2021). A simultaneous extraction/derivatization strategy coupled with liquid chromatography-tandem mass spectrometry for the determination of free catecholamines in biological fluids. [Link]
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Wiley Online Library. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. [Link]
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MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. [Link]
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PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. [Link]
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A Comparative Guide to the Biological Activity of Isothiocyanate Derivatives
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For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is relentless. Among the vast arsenal of natural compounds, isothiocyanates (ITCs)—the bioactive molecules derived from cruciferous vegetables like broccoli, watercress, and mustard—have emerged as compelling candidates with a broad spectrum of biological activities.[1][2][3][4] This guide provides an in-depth, objective comparison of the biological activities of key isothiocyanate derivatives, supported by experimental data and detailed protocols to empower your research and development endeavors.
Introduction to Isothiocyanates (ITCs)
Isothiocyanates are sulfur-containing phytochemicals characterized by the functional group -N=C=S. In plants, they exist as stable precursors called glucosinolates.[5] When plant cells are damaged, the enzyme myrosinase hydrolyzes glucosinolates, releasing ITCs.[2][3] The structure of the side chain (R-group) attached to the ITC functional group dictates the specific biological properties of each derivative. This guide will focus on a comparative analysis of four widely studied ITCs: Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC), and Benzyl Isothiocyanate (BITC).
These compounds are renowned for their potent anticarcinogenic, anti-inflammatory, and antimicrobial properties, making them a focal point of extensive research.[2][3]
Comparative Biological Activities
The therapeutic potential of ITCs stems from their ability to modulate multiple cellular pathways. Here, we compare the efficacy of SFN, PEITC, AITC, and BITC across key biological activities.
Anticancer Activity
ITCs exert their anticancer effects through several mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the activation of detoxification pathways.[6][7]
Mechanism 1: Induction of Phase II Detoxification Enzymes via Nrf2 Activation
A primary defense mechanism against carcinogens is the cellular antioxidant response, largely regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[6][8][9] Under normal conditions, Nrf2 is kept inactive by binding to Keap1. ITCs, particularly SFN, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[8] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), driving the expression of numerous cytoprotective genes, including Phase II detoxification enzymes.[10]
Sulforaphane is a potent activator of the Nrf2 pathway.[6][8][9][11] Studies have shown that SFN can reactivate Nrf2 expression through epigenetic mechanisms, such as the inhibition of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs).[6][8]
Mechanism 2: Induction of Apoptosis
ITCs can trigger cancer cell death by inducing apoptosis. PEITC, for example, has been shown to induce apoptosis in cervical and lung cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase-3.[12][13] It can also synergize with conventional chemotherapy drugs like cisplatin and gefitinib.[7][12] Studies have demonstrated that PEITC's pro-apoptotic effects can be mediated through the mitochondria-dependent pathway.[13][14]
Comparative Efficacy (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function. The following table summarizes the IC50 values of various ITCs across different cancer cell lines, providing a quantitative comparison of their cytotoxic efficacy.
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Sulforaphane | PC-3 (Prostate) | ~15-17 | [15] |
| LNCaP (Prostate) | ~15-17 | [15] | |
| Phenethyl ITC | A549 (Lung) | 7.5 | [16] |
| HCT116 (Colon) | 10 | [16] | |
| Allyl ITC | PC-3 (Prostate) | ~15-17 | [15] |
| HCT116 (Colon) | 50 | [16] | |
| Benzyl ITC | MCF-7 (Breast) | 5 | [16] |
| HCT116 (Colon) | 12.5 | [16] |
Note: IC50 values can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer. ITCs exhibit potent anti-inflammatory properties, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[17][18]
Mechanism: Inhibition of the NF-κB Pathway
NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[17] In unstimulated cells, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene expression. AITC has been shown to decrease the nuclear levels of the p65 subunit of NF-κB in LPS-stimulated macrophages, thereby down-regulating the expression of inflammatory markers.[17]
Studies have shown that AITC can significantly decrease tumor necrosis factor-alpha (TNF-α) mRNA levels and secretion in LPS-stimulated macrophages.[17] It also down-regulates the expression of other pro-inflammatory markers like interleukin-1β and inducible nitric oxide synthase (iNOS).[17]
Antimicrobial Activity
ITCs possess broad-spectrum antimicrobial activity against a range of bacteria and fungi.[2][3] Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes.[2][3]
Comparative Efficacy (Minimum Inhibitory Concentration - MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Isothiocyanate | Microorganism | MIC (µg/mL) | Reference |
| Allyl ITC | Campylobacter jejuni | 50-200 | [19] |
| Staphylococcus aureus (MRSA) | >110 | [20] | |
| Benzyl ITC | Campylobacter jejuni | 1.25-5 | [19] |
| Staphylococcus aureus (MRSA) | 2.9-110 | [20][21] | |
| Phenethyl ITC | Staphylococcus aureus (MRSA) | 2.9-110 | [20] |
From the available data, BITC appears to have more potent antibacterial activity compared to AITC against the tested strains.[19]
Structure-Activity Relationship (SAR)
The differences in biological activity among ITC derivatives are largely attributed to the chemical nature of their side chains (R-group).[22][23][24]
-
Lipophilicity and Chain Length: Increased lipophilicity and longer alkyl chain lengths in arylalkyl ITCs have been associated with greater inhibitory potency against lung tumorigenesis.[24]
-
Aromatic vs. Aliphatic: Aromatic ITCs like BITC and PEITC often exhibit greater potency than aliphatic ITCs like AITC. For instance, BITC shows significantly higher antimicrobial activity against Campylobacter jejuni and MRSA compared to AITC.[19][20]
-
Electrophilicity: The electrophilic nature of the central carbon atom in the -N=C=S group is crucial for the biological activity of ITCs, as it allows for covalent modification of proteins.[2]
Experimental Protocols for Evaluating Biological Activity
To facilitate further research, this section provides detailed, step-by-step protocols for key assays used to evaluate the biological activities discussed.
Protocol 1: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25][26][27] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[25][26][28]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[25]
-
Treatment: Prepare serial dilutions of the ITC derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the ITC solutions. Include a vehicle control (e.g., medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.[29]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the MTT to purple formazan crystals.[29]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[28] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[28][29]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Griess Assay for Nitric Oxide (NO) Production
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).[30][31] It is commonly used to assess NO production by cells, which is an indicator of inflammatory response. The assay involves a two-step diazotization reaction.[30]
Step-by-Step Methodology:
-
Sample Collection: Culture cells (e.g., RAW 264.7 macrophages) and treat them with inflammatory stimuli (e.g., LPS) in the presence or absence of ITCs. After the desired incubation period, collect the cell culture supernatants.[31]
-
Standard Curve Preparation: Prepare a nitrite standard curve using a series of known concentrations of sodium nitrite (e.g., 0-100 µM) in the same culture medium used for the experiment.[30]
-
Griess Reaction:
-
Pipette 50 µL of each sample and standard into separate wells of a 96-well plate.
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[30]
-
Add 50 µL of the freshly prepared Griess reagent to each well.[32]
-
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[32]
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.[31]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in the samples by interpolating from the linear regression of the standard curve.[30]
Protocol 3: Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay provides a sensitive and quantitative measure of Nrf2 activation by test compounds. It utilizes a reporter cell line that has been stably transfected with a plasmid containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[33][34]
Step-by-Step Methodology:
-
Cell Seeding: Seed the ARE-luciferase reporter cells (e.g., HepG2-ARE) in a white, clear-bottom 96-well plate and incubate overnight.[35]
-
Treatment: Treat the cells with various concentrations of ITCs or a known Nrf2 activator (e.g., sulforaphane) as a positive control.[36]
-
Incubation: Incubate the cells for 16-24 hours to allow for the induction of the luciferase gene.[35]
-
Cell Lysis and Luciferase Reaction:
-
Remove the medium from the wells.
-
Add a luciferase assay reagent (which contains cell lysis buffer and luciferase substrate) to each well.[35]
-
-
Luminescence Measurement: Incubate the plate at room temperature for about 10-15 minutes to allow the luminescent signal to stabilize.[35] Measure the luminescence using a luminometer.
-
Data Analysis: The luminescence intensity is directly proportional to the level of Nrf2 activation. Data is often expressed as "fold induction" relative to the vehicle-treated control cells.
Conclusion and Future Perspectives
Isothiocyanates represent a highly promising class of natural compounds with multifaceted biological activities. This guide highlights the comparative efficacy of sulforaphane, phenethyl isothiocyanate, allyl isothiocyanate, and benzyl isothiocyanate across anticancer, anti-inflammatory, and antimicrobial applications. The provided data and protocols serve as a foundational resource for researchers aiming to explore and harness the therapeutic potential of these potent phytochemicals.
Key takeaways include:
-
Sulforaphane is a standout inducer of the Nrf2 antioxidant pathway.[6][8][9][11]
-
Phenethyl isothiocyanate shows significant promise in inducing apoptosis in cancer cells.[12][13][14][37]
-
Benzyl isothiocyanate demonstrates superior antimicrobial activity in several studies.[19][20][21]
-
The structure of the side chain is a critical determinant of the specific biological activity and potency of an ITC.[22][23][24]
Future research should continue to explore the structure-activity relationships of novel synthetic ITC derivatives to optimize potency and selectivity. Furthermore, advanced drug delivery systems, such as nanoformulations, could help overcome challenges related to the bioavailability and stability of these compounds, paving the way for their successful clinical translation.
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Min, J., & Li, L. (2018). Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. Journal of Cancer Prevention, 23(2), 59-64. [Link]
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Wagner, A. E., Boesch-Saadatmandi, C., Rimbach, G., & Huebbe, P. (2012). Anti-inflammatory potential of allyl-isothiocyanate–role of Nrf2, NF-κB and microRNA-155. Journal of Cellular and Molecular Medicine, 16(4), 836-843. [Link]
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Nallasamy, P., & Kim, Y. S. (2018). Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. Journal of Cancer Prevention, 23(2), 59-64. [Link]
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Pinto, A., et al. (2021). Design and Structure-Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5956-5972. [Link]
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Pinto, A., et al. (2021). Design and Structure–Activity Relationships of Isothiocyanates as Potent and Selective N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry, 64(9), 5956-5972. [Link]
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Ahmad, I., et al. (2021). Phenethyl Isothiocyanate Induces Apoptosis Through ROS Generation and Caspase-3 Activation in Cervical Cancer Cells. Frontiers in Oncology, 11, 681535. [Link]
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Rusu, M. E., et al. (2023). Sulforaphane’s Multifaceted Potential: From Neuroprotection to Anticancer Action. Molecules, 28(13), 5163. [Link]
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Min, J., & Li, L. (2018). Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway. Journal of Cancer Prevention, 23(2), 59-64. [Link]
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Abbaoui, B., et al. (2023). Anticancer properties of sulforaphane: current insights at the molecular level. Frontiers in Oncology, 13, 1199321. [Link]
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Sieniawska, E., et al. (2021). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. Molecules, 26(11), 3294. [Link]
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Tragkola, V., et al. (2021). Naturally-derived phenethyl isothiocyanate modulates apoptotic induction through regulation of the intrinsic cascade and resulting apoptosome formation in human malignant melanoma cells. Food and Chemical Toxicology, 153, 112267. [Link]
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CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Wang, Y., et al. (2020). Phenethyl isothiocyanate synergistically induces apoptosis with Gefitinib in non-small cell lung cancer cells via endoplasmic reticulum stress-mediated degradation of Mcl-1. Molecular Carcinogenesis, 59(6), 590-603. [Link]
-
Hsieh, Y.-S., et al. (2019). Phenethyl Isothiocyanate Induces Apoptotic Cell Death Through the Mitochondria-dependent Pathway in Gefitinib-resistant NCI-H460 Human Lung Cancer Cells In Vitro. Anticancer Research, 39(1), 185-192. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
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Eisa, N. H., et al. (2018). Phenethyl isothiocyanate Triggers Apoptosis, Combats Oxidative Stress and Inhibits Growth of Ehrlich Ascites Carcinoma Mouse Model. Iranian Journal of Pharmaceutical Research, 17(4), 1331-1343. [Link]
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ResearchGate. (n.d.). Structure-activity relationship of isothiocyanate. [Link]
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Almuhayawi, M. S., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 29(5), 1146. [Link]
-
Oskedelo, A., et al. (2021). Effects of Allyl Isothiocyanate on Oxidative and Inflammatory Stress in Type 2 Diabetic Rats. Antioxidants, 10(11), 1779. [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. [Link]
-
Wagner, A. E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. Journal of Cellular and Molecular Medicine, 16(4), 836-843. [Link]
-
Jiao, D., et al. (1994). Structure-Activity Relationships of Isothiocyanates as Mechanism-based Inhibitors of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced Lung Tumorigenesis in A/J Mice. Cancer Research, 54(16), 4327-4333. [Link]
-
Vaibhav, K., et al. (2021). Allyl isothiocyanate attenuates oxidative stress and inflammation by modulating Nrf2/HO-1 and NF-κB pathways in traumatic brain injury in mice. Metabolic Brain Disease, 36(1), 155-165. [Link]
-
Wu, H., et al. (2019). Allyl isothiocyanate ameliorates lipid accumulation and inflammation in nonalcoholic fatty liver disease via the Sirt1/AMPK and NF-κB signaling pathways. World Journal of Gastroenterology, 25(34), 5120-5132. [Link]
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Borges, A., et al. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(9), 20513-20528. [Link]
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Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (128), e56238. [Link]
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Aires, A., et al. (2016). Antimicrobial Activities of Isothiocyanates Against Campylobacter jejuni Isolates. Frontiers in Microbiology, 7, 1335. [Link]
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Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food Reviews International, 38(sup1), 1083-1103. [Link]
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Sharma, M., et al. (2022). Isothiocyanates – A Review of their Health Benefits anPotential Food Applications. Food Reviews International, 38(sup1), 1083-1103. [Link]
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ResearchGate. (n.d.). Isothiocyanate Synthetic Analogs: Biological Activities, Structure-Activity Relationships and Synthetic Strategies. [Link]
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Borges, A., et al. (2015). Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 16(9), 20513-20528. [Link]
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Kołodziejski, D., et al. (2019). Chemical Aspects of Biological Activity of Isothiocyanates and Indoles, the Products of Glucosinolate Decomposition. Current Pharmaceutical Design, 25(15), 1717-1728. [Link]
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Nowicki, D., et al. (2016). The interplay between antimicrobial activity and reactivity of isothiocyanates. Folia Microbiologica, 61(5), 401-410. [Link]
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Vang, O., et al. (2009). Synthesis and anticancer activity comparison of phenylalkyl isoselenocyanates with corresponding naturally occurring and synthetic isothiocyanates. Journal of Medicinal Chemistry, 52(2), 346-354. [Link]
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INDIGO Biosciences. (n.d.). Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System. [Link]
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Zhang, Y., et al. (2003). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 24(3), 273-280. [Link]
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BPS Bioscience. (n.d.). ARE Reporter Kit (Nrf2 Antioxidant Pathway). [Link]
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National Cancer Institute. (n.d.). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]
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ResearchGate. (n.d.). Luciferase gene reporter assay based on the activation of the Nrf2/ARE signaling pathway. [Link]
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ResearchGate. (n.d.). Anticancer activity of the lead ITCs (IC50 values in µg/mL). [Link]
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Raftis, E. J., et al. (2017). Natural isothiocyanates express antimicrobial activity against developing and mature biofilms of Pseudomonas aeruginosa. Journal of Medical Microbiology, 66(4), 513-521. [Link]
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Protocol Online. (2019). Protocol Griess Test. [Link]
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BPS Bioscience. (n.d.). ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). [Link]
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Xia, M., et al. (2011). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods in Molecular Biology, 794, 237-247. [Link]
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ResearchGate. (n.d.). The anticancer activity of glucosinolates and isothiocyanates in vitro. [Link]
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A Senior Application Scientist's Guide to Desulfurization Reagents for Isothiocyanate Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of isothiocyanates (ITCs) is a critical step in the creation of a vast array of biologically active molecules and synthetic intermediates. The most prevalent synthetic route involves the formation of a dithiocarbamate salt from a primary amine and carbon disulfide, followed by a crucial desulfurization step. The choice of the desulfurization reagent is paramount, as it dictates the reaction's efficiency, substrate scope, and overall practicality. This guide provides an in-depth, objective comparison of common desulfurization reagents, complete with experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
The Crucial Role of Desulfurization in Isothiocyanate Synthesis
The synthesis of isothiocyanates from primary amines via dithiocarbamate salts is a robust and widely adopted two-step, one-pot methodology. The initial step, the formation of the dithiocarbamate salt, is typically a rapid and straightforward reaction between a primary amine, carbon disulfide, and a base. The subsequent desulfurization of this intermediate is the linchpin of the entire process, yielding the desired isothiocyanate. The efficacy of this transformation is highly dependent on the chosen desulfurizing agent.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Amine [label="Primary Amine (R-NH2)"]; CS2 [label="Carbon Disulfide (CS2)"]; Base [label="Base (e.g., Et3N)"]; Dithiocarbamate [label="Dithiocarbamate Salt Intermediate", fillcolor="#34A853"]; Desulfurizing_Agent [label="Desulfurizing Agent", fillcolor="#EA4335"]; Isothiocyanate [label="Isothiocyanate (R-NCS)", fillcolor="#FBBC05"];
Amine -- Dithiocarbamate [label="+ CS2, Base"]; CS2 -- Dithiocarbamate; Base -- Dithiocarbamate; Dithiocarbamate -- Isothiocyanate [label="+ Desulfurizing Agent"]; Desulfurizing_Agent -- Isothiocyanate; } .. Caption: General workflow for isothiocyanate synthesis.
This guide will focus on a comparative evaluation of four widely used and effective desulfurization reagents: p-Toluenesulfonyl Chloride (TsCl), Iodine (I₂), Propane Phosphonic Acid Anhydride (T3P®), and Di-tert-butyl Dicarbonate (Boc₂O).
Performance Comparison of Desulfurization Reagents
The selection of a desulfurization reagent is a critical decision that impacts reaction yield, time, and substrate compatibility. Below is a summary of the performance of various reagents in the microwave-assisted synthesis of benzyl isothiocyanate, providing a quantitative basis for comparison.
| Reagent | Abbreviation | Yield (%) |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 |
| Cyanuric chloride | TCT | 87 |
| Iodine | I₂ | 86 |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 |
| Propane phosphonic acid anhydride | T3P® | 80 |
| p-Toluenesulfonyl chloride | TsCl | 78 |
| Ethyl chloroformate | - | 75 |
| Hydrogen peroxide (30%) | H₂O₂ | 75 |
| Data sourced from a comparative study on the microwave-assisted synthesis of benzyl isothiocyanate. Reactions were conducted for 3 minutes at 90°C.[1][2] |
While microwave-assisted synthesis offers rapid reaction times, it is essential to consider the performance of these reagents under conventional conditions, which are often more accessible and scalable. The following sections provide a detailed analysis of our four selected reagents, including their mechanisms, advantages, disadvantages, and detailed experimental protocols for conventional synthesis.
p-Toluenesulfonyl Chloride (TsCl): The Versatile Workhorse
p-Toluenesulfonyl chloride (TsCl) is a widely used, cost-effective, and efficient reagent for the desulfurization of dithiocarbamates.[3][4] Its versatility and reliability have made it a staple in many organic synthesis laboratories.
Mechanistic Insight
The desulfurization process with TsCl involves the formation of a labile thiotosyl ester intermediate from the dithiocarbamate salt.[4] This intermediate readily decomposes to the corresponding isothiocyanate, sulfur, and the tosyl anion. The choice of base is crucial; while triethylamine is commonly used, more electron-deficient anilines may require a stronger base like sodium hydride to facilitate the initial dithiocarbamate formation.[3]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Dithiocarbamate [label="Dithiocarbamate Salt", fillcolor="#F1F3F4"]; TsCl [label="Tosyl Chloride (TsCl)", fillcolor="#F1F3F4"]; Intermediate [label="Thiotosyl Ester Intermediate", fillcolor="#FBBC05"]; Isothiocyanate [label="Isothiocyanate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Sulfur + Tosyl Anion", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dithiocarbamate -> Intermediate [label="+ TsCl"]; TsCl -> Intermediate; Intermediate -> Isothiocyanate [label="Decomposition"]; Intermediate -> Byproducts [label="Decomposition"]; } .. Caption: Proposed mechanism for TsCl-mediated desulfurization.
Advantages and Disadvantages
| Pros | Cons |
| High Efficiency: Generally provides good to excellent yields for a wide range of substrates.[3] | Purification Challenges: Excess TsCl can be difficult to remove from less polar isothiocyanate products by chromatography.[5] |
| Cost-Effective: TsCl is a readily available and relatively inexpensive reagent. | Byproduct Formation: Can sometimes lead to the formation of thiourea byproducts, especially with less reactive amines. |
| Versatility: Effective for both alkyl and aryl amines.[4] | Toxicity: TsCl is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract.[6][7] |
Experimental Protocol: One-Pot Synthesis using TsCl
This protocol is a general method for the synthesis of a variety of isothiocyanates under conventional conditions.[3]
Materials:
-
Primary amine (1.0 equiv)
-
Triethylamine (2.2 equiv)
-
Carbon disulfide (1.2 equiv)
-
p-Toluenesulfonyl chloride (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the primary amine (1.0 equiv) and triethylamine (2.2 equiv) in a suitable solvent (e.g., THF, DCM), add carbon disulfide (1.2 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the formation of the dithiocarbamate salt is complete (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and add p-toluenesulfonyl chloride (1.2 equiv) portion-wise.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the pure isothiocyanate.
Iodine (I₂): The Green and Mild Oxidant
Molecular iodine has emerged as an environmentally benign and cost-effective reagent for the desulfurization of dithiocarbamate salts.[8][9] Its mild reaction conditions and simple workup procedures make it an attractive alternative to more hazardous reagents.[10][11]
Mechanistic Insight
The iodine-mediated desulfurization is an oxidative process. The dithiocarbamate salt is oxidized by iodine to form a disulfide intermediate. This intermediate then undergoes elimination to yield the isothiocyanate, elemental sulfur, and iodide ions.[12] The use of a biphasic system (e.g., water/ethyl acetate) with a mild base like sodium bicarbonate facilitates the reaction and simplifies the workup by allowing for easy separation of the product and byproducts.[8]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Dithiocarbamate [label="Dithiocarbamate Salt", fillcolor="#F1F3F4"]; Iodine [label="Iodine (I₂)", fillcolor="#F1F3F4"]; Intermediate [label="Disulfide Intermediate", fillcolor="#FBBC05"]; Isothiocyanate [label="Isothiocyanate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Sulfur + Iodide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dithiocarbamate -> Intermediate [label="+ I₂"]; Iodine -> Intermediate; Intermediate -> Isothiocyanate [label="Elimination"]; Intermediate -> Byproducts [label="Elimination"]; } .. Caption: Proposed mechanism for iodine-mediated desulfurization.
Advantages and Disadvantages
| Pros | Cons |
| Environmentally Friendly: Iodine is a "green" reagent, and the reaction can be performed in environmentally benign solvents like water and ethyl acetate.[8][10] | Stoichiometric Reagent: Requires stoichiometric amounts of iodine. |
| Mild Conditions: Reactions are typically carried out at room temperature, avoiding the need for heating.[8] | Potential for Side Reactions: In some cases, side reactions can occur, although this is less common with the biphasic protocol. |
| Simple Workup: The biphasic reaction system allows for easy separation of the product, and any remaining iodine can be quenched with sodium thiosulfate.[8] | |
| Cost-Effective and Readily Available: Iodine is an inexpensive and widely available reagent.[2] |
Experimental Protocol: Iodine-Mediated Synthesis in a Biphasic System
This protocol is an improved, environmentally friendly method for the synthesis of isothiocyanates.[8]
Materials:
-
Dithiocarbamate salt (1.0 equiv, pre-formed or generated in situ)
-
Sodium bicarbonate (2.0 equiv)
-
Iodine (1.0 equiv)
-
Water
-
Ethyl acetate
-
5% Sodium thiosulfate solution
Procedure:
-
To a stirred, ice-cooled biphasic solvent system of water and ethyl acetate (1:1), add the dithiocarbamate salt (1.0 equiv) followed by sodium bicarbonate (2.0 equiv).
-
Add iodine (1.0 equiv) portion-wise over a period of 15-20 minutes. A light yellow precipitate of sulfur will be observed.
-
After the addition is complete, continue stirring for a further 15-30 minutes at room temperature.
-
Separate the organic layer and wash it with a 5% sodium thiosulfate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the pure isothiocyanate.
Propane Phosphonic Acid Anhydride (T3P®): The Efficient and Green Condensing Agent
Propane phosphonic acid anhydride (T3P®) is a versatile and environmentally friendly reagent that has found widespread application as a condensing agent in organic synthesis.[8] It is also a highly efficient desulfurizing agent for the synthesis of isothiocyanates, offering high yields and a simple workup.[1][13]
Mechanistic Insight
T3P® activates the dithiocarbamate salt by forming a mixed dithiocarbamate-phosphoric anhydride intermediate.[14] This activated intermediate then undergoes base-mediated elimination to furnish the isothiocyanate and a water-soluble phosphonic acid byproduct. The choice of base can be critical, with triethylamine often providing the best results.[1]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Dithiocarbamate [label="Dithiocarbamate Salt", fillcolor="#F1F3F4"]; T3P [label="T3P®", fillcolor="#F1F3F4"]; Intermediate [label="Mixed Anhydride Intermediate", fillcolor="#FBBC05"]; Isothiocyanate [label="Isothiocyanate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Water-Soluble Phosphonic Acid Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dithiocarbamate -> Intermediate [label="+ T3P®"]; T3P -> Intermediate; Intermediate -> Isothiocyanate [label="+ Base, Elimination"]; Intermediate -> Byproduct [label="+ Base, Elimination"]; } .. Caption: Proposed mechanism for T3P®-mediated desulfurization.
Advantages and Disadvantages
| Pros | Cons |
| High Yields and Purity: T3P® consistently provides high yields of pure isothiocyanates.[1][13] | Cost: T3P® is generally more expensive than TsCl or iodine. |
| Green Chemistry: Considered a "green" reagent due to its low toxicity and the formation of water-soluble byproducts.[1][15] | Moisture Sensitive: T3P® is moisture-sensitive and should be handled under anhydrous conditions. |
| Simple Workup: The water-soluble byproducts are easily removed by an aqueous wash, often simplifying purification.[1] | |
| Broad Substrate Scope: Compatible with a wide range of functional groups and has been shown to be effective for the synthesis of chiral isothiocyanates without racemization.[1] |
Experimental Protocol: One-Pot Synthesis using T3P®
This protocol describes a one-pot synthesis of isothiocyanates using T3P® under conventional conditions.[1]
Materials:
-
Primary amine or its salt (1.0 equiv)
-
Triethylamine (3.0 equiv for free amine, 5.0 equiv for salt)
-
Carbon disulfide (1.5 equiv)
-
T3P® (50% solution in a suitable solvent, e.g., ethyl acetate) (1.8 equiv)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
To a solution of the primary amine (1.0 equiv) and triethylamine in an anhydrous solvent, add carbon disulfide (1.5 equiv) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the dithiocarbamate salt.
-
Add the T3P® solution (1.8 equiv) to the reaction mixture at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Di-tert-butyl Dicarbonate (Boc₂O): The Clean and Volatile Byproduct Producer
Di-tert-butyl dicarbonate (Boc₂O), widely known as Boc anhydride, is a common reagent for the protection of amines. It also serves as an effective desulfurizing agent for dithiocarbamate salts, with the significant advantage of producing volatile byproducts, which simplifies purification.[16][17]
Mechanistic Insight
The reaction of Boc₂O with the dithiocarbamate salt is believed to proceed through an unstable mixed dithiocarbamate/carbonate anhydride intermediate. This intermediate rapidly decomposes to the isothiocyanate, carbon dioxide, carbonyl sulfide (COS), and tert-butanol. The addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction.[17]
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Dithiocarbamate [label="Dithiocarbamate Salt", fillcolor="#F1F3F4"]; Boc2O [label="Boc₂O", fillcolor="#F1F3F4"]; Intermediate [label="Mixed Anhydride Intermediate", fillcolor="#FBBC05"]; Isothiocyanate [label="Isothiocyanate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="CO₂, COS, t-BuOH", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Dithiocarbamate -> Intermediate [label="+ Boc₂O, DMAP (cat.)"]; Boc2O -> Intermediate; Intermediate -> Isothiocyanate [label="Decomposition"]; Intermediate -> Byproducts [label="Decomposition"]; } .. Caption: Proposed mechanism for Boc₂O-mediated desulfurization.
Advantages and Disadvantages
| Pros | Cons |
| Clean Reaction Profile: The byproducts are volatile (CO₂, COS) or easily removed (tert-butanol), simplifying the workup, which can sometimes be as simple as evaporation.[16][17] | Potential for Side Reactions: In some cases, N-Boc protection of the starting amine can occur as a side reaction.[17] |
| Mild Conditions: The reaction proceeds smoothly at room temperature.[16] | Cost: Boc₂O is more expensive than TsCl and iodine. |
| Good to Excellent Yields: Provides high yields for a variety of alkyl and aryl amines.[16] |
Experimental Protocol: One-Pot Synthesis using Boc₂O
This protocol outlines a clean and efficient one-pot synthesis of isothiocyanates using Boc₂O.[16]
Materials:
-
Primary amine (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
Carbon disulfide (excess)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount, 1-3 mol%)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
To a solution of the primary amine (1.0 equiv) and triethylamine (1.0 equiv) in an anhydrous solvent, add an excess of carbon disulfide.
-
Stir the mixture at room temperature for 30 minutes to 1 hour.
-
Add Boc₂O (1.1 equiv) and a catalytic amount of DMAP to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring the reaction by TLC. The evolution of gas (CO₂ and COS) is typically observed.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts.
-
The crude product can often be used directly or purified further by flash chromatography if necessary.
Conclusion and Recommendations
The choice of a desulfurization reagent for isothiocyanate synthesis is a multifaceted decision that requires careful consideration of factors such as cost, efficiency, substrate scope, and ease of workup.
-
For routine, cost-effective synthesis with a broad range of substrates, p-Toluenesulfonyl Chloride (TsCl) remains a reliable choice, provided that potential purification challenges with non-polar products are considered.
-
When prioritizing environmental sustainability and mild reaction conditions, Iodine (I₂) presents an excellent "green" alternative, particularly with the use of a biphasic solvent system that simplifies the workup.
-
For syntheses demanding high purity, broad functional group tolerance, and a straightforward workup with water-soluble byproducts, Propane Phosphonic Acid Anhydride (T3P®) is a superior, albeit more costly, option. Its compatibility with chiral substrates without racemization is a significant advantage.
-
When a clean reaction profile with volatile byproducts is paramount, Di-tert-butyl Dicarbonate (Boc₂O) is an ideal choice, often allowing for purification by simple evaporation.
By understanding the mechanistic nuances, advantages, and practical considerations of each of these reagents, researchers can make informed decisions to optimize their synthetic routes towards the efficient and successful production of isothiocyanates.
References
-
Munch, H. K., Hansen, J. S., Pittelkow, M., Christensen, J. B., & Boas, U. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(19), 3117-3119. [Link]
-
Wong, R., & Dolman, S. J. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. The Journal of organic chemistry, 72(10), 3969–3971. [Link]
-
Nath, J., & Patel, B. K. (2011). Improved procedure for the preparation of isothiocyanates via iodine-mediated desulfurization of dithiocarbamic acid salts. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1250-1258. [Link]
-
Janczewski, Ł., Kręgiel, D., & Kolesińska, B. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]
-
Zerk, T. J., & El-Zahed, M. M. (2024). Synthesis of Isothiocyanates: An Update. Molecules, 29(1), 1. [Link]
-
Li, W., et al. (2014). New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents. Molecules, 19(6), 7559-7575. [Link]
-
Zhdankin, V. V. (2015). Iodine catalysis: A green alternative to transition metals in organic chemistry and technology. Resource-Efficient Technologies, 1(1), 34-53. [Link]
-
Kar, S., & Guin, J. (2021). Revisiting applications of molecular iodine in organic synthesis. Organic & Biomolecular Chemistry, 19(1), 23-45. [Link]
-
AMRI (2021). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. [Link]
-
Kumar, A., et al. (2015). Iodine catalyzed desulphurization strategy: The synthesis of 2-halo aromatic isothiocyanates. International Journal for Research & Development in Technology, 4(5), 115-121. [Link]
-
Srivastava, K., et al. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]
-
Wagh, S. J., & Wakharkar, R. D. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ARKIVOC, 2014(vi), 1-52. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. [Link]
-
Janczewski, Ł., Gajda, A., Frankowski, S., Goszczyński, T. M., & Gajda, T. (2017). T3P®–A Benign Desulfurating Reagent in the Synthesis of Isothiocyanates. Synthesis, 50(06), 1141-1151. [Link]
-
Organic Chemistry Portal. (n.d.). T3P® - A Benign Desulfurating Reagent in the Synthesis of Isothiocyanates. [Link]
-
Organic Chemistry Portal. (n.d.). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. [Link]
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ResearchGate. (2025). T3P: A Convenient and Useful Reagent in Organic Synthesis. [Link]
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Wikipedia. (2023). Di-tert-butyl dicarbonate. [Link]
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Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. [Link]
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ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
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University of Copenhagen Research Portal. (n.d.). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. [Link]
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Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. [Link]
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ResearchGate. (2025). Synthesis of Isothiocyanates Using DMT/NMM/TsO as a New Desulfurization Reagent. [Link]
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ChemRxiv. (2023). Recent Advancement in the Synthesis of Isothiocyanates. [Link]
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Organic Chemistry Portal. (n.d.). Iodine. [Link]
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PubMed. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. [Link]
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PubMed Central (PMC). (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
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Georganics. (n.d.). p-Toluenesulfonyl chloride – description and application. [Link]
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PubMed Central (PMC). (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. [Link]
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Unlocking Ultrasensitive Proteomics: A Comparative Guide to Charged Isothiocyanate Tags for Enhanced Mass Spectrometry Detection
In the relentless pursuit of deeper proteomic insights, the ability to detect and quantify low-abundance peptides is paramount. While mass spectrometry (MS) stands as the cornerstone of proteomics, its sensitivity can be a limiting factor, especially for samples with a wide dynamic range. Chemical derivatization of peptides prior to MS analysis is a powerful strategy to overcome this limitation. This guide provides an in-depth technical comparison of traditional isothiocyanate-based derivatization, exemplified by phenylisothiocyanate (PITC), with the emerging strategy of using isothiocyanates tagged with a permanent positive charge for significantly enhanced MS detection.
This document is intended for researchers, scientists, and drug development professionals who are looking to push the boundaries of sensitivity in their LC-MS workflows. We will delve into the mechanistic underpinnings of why charge-tagging works, provide comparative data, and present detailed experimental protocols to empower you to implement these advanced techniques in your own laboratory.
The Challenge: Ionization Inefficiency in Mass Spectrometry
The sensitivity of electrospray ionization mass spectrometry (ESI-MS) is fundamentally linked to the efficiency with which an analyte can be ionized. Peptides, particularly those with certain amino acid compositions, may exhibit poor ionization efficiency, leading to weak signals that can be lost in the chemical noise of the mass spectrum. Traditional derivatization reagents, such as PITC, primarily aim to improve chromatographic separation and introduce a site for predictable fragmentation, but they do not inherently guarantee a significant boost in ionization.[1][2]
The Solution: The Power of a Permanent Charge
A strategic evolution in derivatization involves the use of tags that carry a permanent positive charge, typically a quaternary ammonium or phosphonium group.[3] By covalently attaching a pre-charged moiety to the N-terminus of a peptide, we can ensure efficient ionization, independent of the peptide's intrinsic properties. This "charge-tagging" approach offers several key advantages that we will explore in detail.
Comparative Analysis: Traditional vs. Charge-Tagged Isothiocyanates
| Feature | Phenylisothiocyanate (PITC) | Charge-Tagged Isothiocyanate (e.g., TMPTA-ITC) |
| Ionization Enhancement | Moderate; dependent on peptide sequence. | Significant and uniform ; ionization is driven by the permanent charge. |
| Sensitivity (LOD/LLOQ) | Method-dependent, but can be limited for low-abundance peptides.[1][2] | Dramatically improved ; enables detection at lower concentrations. |
| Fragmentation | Produces characteristic b- and y-type ions. | Can direct fragmentation, potentially simplifying spectra and enhancing structural elucidation.[3][4] |
| Sample Preparation | Well-established protocols, but can be multi-step and prone to sample loss.[1][2] | Similar workflow to PITC, with the potential for simplified cleanup due to the ionic nature of the tag. |
| Data Analysis | Standard software can interpret PITC-derivatized peptide spectra. | May require consideration of the tag's mass and fragmentation pattern in database searching. |
The "Why": Mechanistic Insights into Enhanced Detection
The profound impact of a permanent positive charge on MS detection stems from two primary principles:
-
Guaranteed Ionization: In ESI, the formation of gas-phase ions from evaporating droplets is a complex process. By introducing a permanent charge, the peptide derivative already exists as an ion in solution. This dramatically increases the probability of its transfer into the gas phase as a detectable ion, bypassing the often-inefficient process of protonation that underivatized or neutrally derivatized peptides rely on.
-
Charge-Directed Fragmentation: The location of the charge on a peptide influences its fragmentation pattern during tandem mass spectrometry (MS/MS). With a fixed charge at the N-terminus, fragmentation can be directed, leading to more predictable and often simpler fragmentation spectra. This can enhance the confidence of peptide identification and facilitate de novo sequencing efforts.[3][4]
Visualizing the Advantage: Derivatization and Detection Workflow
Caption: Reaction schemes for peptide derivatization with PITC and a charge-tagged isothiocyanate.
Conclusion and Future Outlook
The use of charge-tagged isothiocyanates represents a significant step forward in the quest for enhanced sensitivity in mass spectrometry-based proteomics. By ensuring efficient ionization, these reagents have the potential to unlock new depths of the proteome, enabling the detection and quantification of previously inaccessible proteins and peptides. While the commercial availability of a wide range of charge-tagged isothiocyanates is still developing, the fundamental principles and the compelling potential for sensitivity gains make this an exciting area of research and development. As these reagents become more accessible, they are poised to become an invaluable tool for researchers pushing the frontiers of biological and clinical mass spectrometry.
References
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Schwartz, H. et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry. [Link]
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Keough, T. et al. (2003). Charge Derivatization by 4-sulfophenyl Isothiocyanate Enhances Peptide Sequencing by Post-Source Decay Matrix-Assisted Laser desorption/ionization Time-Of-Flight Mass Spectrometry. Journal of Mass Spectrometry. [Link]
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Vrkoslav, V. et al. (2009). N-terminal derivatization of peptides with isothiocyanate analogues promoting Edman-type cleavage and enhancing sensitivity in electrospray ionization tandem mass spectrometry analysis. Analytical Chemistry. [Link]
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Schlosser, A. et al. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. PubMed. [Link]
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Wang, G. et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. ResearchGate. [Link]
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Cole-Parmer. (n.d.). Reagents® Ammonium Thiocyanate, 0.10N, Standardized. [Link]
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Cuyckens, F. et al. (2009). N-Terminal Derivatization of Peptides with Isothiocyanate Analogues Promoting Edman-Type Cleavage and Enhancing Sensitivity in Electrospray Ionization Tandem Mass Spectrometry Analysis. ResearchGate. [Link]
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Lubecka, E. et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. [Link]
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Herring, W. E. et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]
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Lubecka, E. et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed. [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. [Link]
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Törnqvist, M. et al. (2019). LC/MS/MS Analysis of N-Terminal Protein Adducts with Improved Sensitivity: A Comparison of Selected Edman Isothiocyanate Reagents. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Trimethylsulfoxonium Iodide: A Green Methylating Agent for Site. [Link]
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European Patent Office. (2023). A METHOD FOR SYNTHESIS OF HALIDE SALTS. [Link]
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National Center for Biotechnology Information. (n.d.). Trimethylphenylammonium iodide. PubChem. [Link]
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Jumina, J. et al. (2018). Synthesis of tetrakis-N,N,N-trimethylammoniummethyl-C-3,4-dimethoxyphenylcalixr[5]esorcinarene iodide based vanillin and its antidote activity for chromium(VI) intoxication. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-4-nitrophenyl isothiocyanate
Introduction: 2-Methyl-4-nitrophenyl isothiocyanate is a reactive organosulfur compound utilized in various biochemical and pharmaceutical research applications. Its isothiocyanate functional group (-N=C=S) makes it a valuable tool but also imparts significant reactivity and biological hazards. Improper handling and disposal of this chemical can lead to serious health consequences, including skin and eye damage, allergic reactions, and respiratory irritation, while also posing a threat to the environment.[1][2] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety and environmental protection.
Hazard Profile and Risk Assessment
Understanding the inherent risks of this compound is the foundation of safe handling and disposal. The primary hazards are associated with its corrosive and sensitizing properties.[1][3] A thorough risk assessment must be conducted before any handling or disposal procedures are initiated.
| Hazard Category | Description | GHS Pictogram | Precautionary Statements (Selected) |
| Skin Corrosion/Irritation | Causes skin irritation and may cause an allergic skin reaction.[1][4] | GHS07 | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] |
| Eye Damage/Irritation | Causes serious eye irritation.[2] | GHS07 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1][5] | GHS07 | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[3] |
| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4] | GHS08 | P285: In case of inadequate ventilation wear respiratory protection.[6] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[6] | GHS09 | P273: Avoid release to the environment.[6] |
The Regulatory Imperative: Compliance with Hazardous Waste Regulations
The disposal of this compound is governed by stringent federal and local regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[7] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[7][8]
Key principles of RCRA compliance include:
-
Waste Identification: Properly identifying the material as hazardous waste.[8][9]
-
Generator Status: Determining your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) based on the volume of waste produced, which dictates specific management requirements.[9]
-
Proper Labeling and Storage: Ensuring all waste containers are correctly labeled with "Hazardous Waste" and other required information, and are stored in a manner that prevents leaks and separates incompatible materials.[9][10]
-
Manifest System: Using a manifest to track the waste from your facility to its final disposal site when shipped off-site.[8]
Failure to comply with these regulations can result in significant fines and legal action. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance tailored to your location.
Disposal Workflow: From Generation to Final Disposition
The following procedures provide a systematic approach to managing this compound waste, from personal protection to the final disposal route.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Due to its corrosive and sensitizing nature, robust personal protection is non-negotiable. All disposal activities must be conducted inside a certified chemical fume hood.
-
Hand Protection: Wear chemical-resistant gloves. Nitrile rubber is a suitable option, but it's crucial to check the manufacturer's glove compatibility data. Always double-glove.[1]
-
Eye Protection: Use chemical splash goggles that meet ANSI Z87.1 standards.[1]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory. For handling larger quantities or cleaning spills, a chemically resistant apron or suit may be necessary.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[6]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for all this compound waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[10]
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name "this compound," and an indication of the hazards (e.g., "Corrosive," "Toxic").[9]
-
Waste Streams:
-
Solid Waste: Collect unreacted chemical, contaminated lab supplies (e.g., weigh boats, pipette tips), and contaminated PPE in the designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated liquid hazardous waste container.
-
-
Incompatible Materials: Keep isothiocyanate waste separate from strong acids, bases, and oxidizing agents to prevent violent reactions.[4]
Step 3: Decontamination of Empty Containers
An "empty" container that held this compound must be properly decontaminated before it can be disposed of as non-hazardous waste. A container is not considered empty if it contains residual reactive materials.[10]
Protocol for Triple Rinsing:
-
Working in a chemical fume hood and wearing appropriate PPE, add a suitable solvent (e.g., acetone or ethanol) to the container, filling it to about 10% of its volume.
-
Secure the lid and swirl the container to rinse all interior surfaces thoroughly.
-
Pour the rinse solvent (rinsate) into the designated liquid hazardous waste container.
-
Repeat this rinsing process two more times for a total of three rinses.[10]
-
After the final rinse, allow the container to air-dry completely in the back of the fume hood.
-
Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.[10]
Step 4: Chemical Neutralization (for Small Quantities)
For small residual amounts, chemical neutralization can convert the reactive isothiocyanate into a less hazardous thiourea derivative. This procedure should only be performed by trained personnel and is intended to render the material less reactive, not to declassify it as non-hazardous. The final solution must still be disposed of as hazardous waste.
Causality: Isothiocyanates react readily with primary and secondary amines to form substituted thioureas, which are generally more stable and less reactive.[11] This protocol utilizes a common laboratory amine, such as a dilute solution of ammonia, to neutralize the reactive -N=C=S group.
Protocol for Neutralization with Ammonium Hydroxide:
-
Preparation: In a chemical fume hood, prepare a beaker with a 5-10% solution of ammonium hydroxide in water. Ensure you have an excess of the amine solution relative to the amount of isothiocyanate to be neutralized.
-
Addition: Slowly and with stirring, add the this compound solution or small amounts of the solid to the ammonium hydroxide solution. The reaction can be exothermic; control the rate of addition to manage any temperature increase.
-
Reaction: Stir the mixture at room temperature for at least one hour to ensure the reaction goes to completion.
-
Disposal: The resulting thiourea solution should be collected in the appropriate liquid hazardous waste container for disposal through your institution's EHS office.
Step 5: Disposal of Bulk and Untreated Waste
All bulk quantities of this compound and any waste not treated via the neutralization protocol must be disposed of through a licensed hazardous waste management company.
-
Contact EHS: Schedule a hazardous waste pickup with your institution's EHS department.[10]
-
Ensure Proper Packaging: Confirm that your waste container is properly sealed, labeled, and stored in a designated satellite accumulation area while awaiting pickup.
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, which documents and tracks the waste to its final disposal facility, ensuring a compliant "cradle-to-grave" process.[8]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, typically by keeping the chemical fume hood running.
-
Protect: If trained and safe to do so, don appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Contain: For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover and contain the material. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office immediately.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for MNPIT waste management.
References
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What Regulations Govern Hazardous Waste Management? (2025-01-06). Chemistry For Everyone. [Link]
-
Hazardous Waste Program. Department of Environmental Protection, Commonwealth of Pennsylvania. [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026-01-12). Crystal Clean. [Link]
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Working with Hazardous Chemicals. Organic Syntheses. [Link]
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Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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This compound | C8H6N2O2S. PubChem. [Link]
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A Comprehensive Guide to the Safe Handling of 2-Methyl-4-nitrophenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS).
Understanding the Risks: Hazard Analysis of 2-Methyl-4-nitrophenyl isothiocyanate
This compound (CAS No. 135805-96-8) is a compound that demands careful handling due to its hazardous properties.[1][2] It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Understanding the causality behind these hazards is the first step in ensuring safe laboratory practices.
The isothiocyanate functional group (-N=C=S) is highly reactive, readily forming covalent bonds with nucleophiles such as the amine and thiol groups found in proteins. This reactivity is the basis for its utility in bioconjugation but also underlies its toxicity. Contact with skin and eyes can lead to irritation and potential chemical burns as the compound reacts with proteins in these tissues. Inhalation of dust or vapors can cause irritation to the respiratory tract for the same reason.
The nitroaromatic structure contributes to the compound's overall reactivity and toxicological profile. While specific data on the long-term effects of this particular compound are limited, nitroaromatic compounds as a class are known to have various toxic effects.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE, with detailed explanations of the choices.
| Protection Type | Specifications | Rationale |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and airborne particles that can cause serious eye damage. A face shield provides an additional layer of protection for the entire face. |
| Skin Protection | - Gloves: Butyl rubber or Viton gloves are recommended for extended contact. For incidental contact, double-gloving with nitrile gloves may be acceptable. - Lab Coat: A chemically resistant lab coat. - Clothing: Long pants and closed-toe shoes. | Butyl rubber gloves offer excellent resistance to nitro-compounds and esters.[3][4][5] Nitrile gloves provide good general protection but may have limited resistance to aromatic compounds.[4] Always inspect gloves for integrity before use. A chemically resistant lab coat protects against splashes and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required when handling the solid outside of a certified chemical fume hood, or when there is a risk of aerosol generation. | Protects against inhalation of harmful dust and vapors. The black color code on the cartridge indicates it is for organic vapors.[6][7] A P100 particulate filter may be added if significant dust is expected. |
Step-by-Step Safe Handling Protocol
Adherence to a strict operational workflow is paramount when working with this compound.
Preparation:
-
Review the SDS: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Work Area Setup: All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood is functioning correctly.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Have a chemical spill kit readily available.
Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing and Transfer: When weighing the solid, do so in the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances. Handle the compound gently to minimize dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the solvent is compatible with the compound.
-
Reactions: Conduct all reactions within the chemical fume hood. Use appropriate glassware and ensure it is free from cracks or defects.
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical. A solution of soap and water is generally effective for cleaning surfaces.[8] For glassware, rinse with an appropriate solvent (e.g., acetone, ethanol) followed by a thorough wash with soap and water. Dispose of the initial solvent rinse as hazardous waste.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and excess reagents, in a clearly labeled hazardous waste container in accordance with your institution's and local regulations.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, a swift and correct response is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Plan:
-
Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Ventilate: If it is safe to do so, increase ventilation in the area by opening sashes on fume hoods.
-
Contain: For small spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[9] Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize (if applicable): For spills of solutions, neutralization may be possible depending on the solvent. Consult your institution's safety protocols.
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with soap and water.[8]
-
Report: Report the spill to your institution's Environmental Health and Safety department.
Storage and Disposal
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2] It should be stored away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and amines.[10]
Disposal:
All waste containing this compound must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Visual Workflow Diagrams
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and emergency response.
Standard Handling Workflow
Caption: Standard Operating Procedure for Handling this compound.
Emergency Spill Response Workflow
Caption: Emergency Response Protocol for a this compound Spill.
References
-
GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]
-
All Safety Products. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]
-
Environmental Health and Safety, University of California, Berkeley. OSHA Glove Selection Chart. Retrieved from [Link]
-
New Jersey Department of Health. (1999, November). Right to Know Hazardous Substance Fact Sheet: Methyl Isothiocyanate. Retrieved from [Link]
-
American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5971, Allyl isothiocyanate. Retrieved from [Link]
-
American Chemistry Council. Liquid Organic Peroxide Spill Clean Up. Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Isothiocyanate. Retrieved from [Link]
-
Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]
-
Chemistry For Everyone. (2025, August 13). How Do You Respond To Chemical Spills In A Laboratory? Retrieved from [Link]
-
Northwestern University. Cartridge Selection. Retrieved from [Link]
-
Safety + Health Magazine. (2025, September 14). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
